N-tert-Butoxycarbonyl-L-aspartic acid beta-benzyl ester
Descripción
The exact mass of the compound Boc-Asp(OBzl)-OH is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >48.5 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 118538. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Excitatory Amino Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO6/c1-16(2,3)23-15(21)17-12(14(19)20)9-13(18)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,19,20)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHLZANWVLCPHK-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)OCC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40884402 | |
| Record name | L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-(phenylmethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40884402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7536-58-5 | |
| Record name | N-tert-Butoxycarbonyl-L-aspartic acid β-benzyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7536-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-(phenylmethyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-(phenylmethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40884402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-benzyl hydrogen N-(tert-butoxycarbonyl)-L-aspartate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.552 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQ5UR33F4Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Boc-L-aspartic acid 4-benzyl ester
Executive Summary
Boc-L-aspartic acid 4-benzyl ester, also known by its synonym Boc-Asp(OBzl)-OH, is a pivotal amino acid derivative extensively utilized in synthetic chemistry.[1] Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a benzyl ester (OBzl) on the β-carboxyl side chain, makes it an indispensable building block in modern peptide synthesis and drug discovery.[2][3] This guide provides a comprehensive overview of its chemical properties, synthesis protocols, and core applications, with a focus on its role in Boc-based solid-phase peptide synthesis (SPPS). The strategic placement of its orthogonal protecting groups allows for selective deprotection and controlled elongation of peptide chains, a critical feature for developing complex peptide-based therapeutics, bioactive molecules, and peptidomimetics.[2][4]
Chemical Identity and Properties
Boc-L-aspartic acid 4-benzyl ester is a white to off-white solid compound.[2] The Boc group provides protection for the amine, which is labile to moderate acids, while the benzyl ester protects the side-chain carboxylic acid and can be removed under different conditions, such as strong acids or hydrogenolysis.[1][3] This differential stability is fundamental to its utility in chemical synthesis.
Chemical Structure
Caption: Structure of Boc-L-aspartic acid 4-benzyl ester.
Physicochemical and Spectroscopic Data
The quantitative properties of Boc-L-aspartic acid 4-benzyl ester are summarized below. These data are critical for reaction setup, purification, and characterization.
| Property | Value | Reference(s) |
| CAS Number | 7536-58-5 | [2][5] |
| Molecular Formula | C₁₆H₂₁NO₆ | [6] |
| Molecular Weight | 323.34 g/mol | [5][6] |
| Appearance | Solid | [2][5] |
| Melting Point | 98-102 °C | [5][7] |
| Solubility | Sparingly soluble in water | [2] |
| Storage Temperature | 0-8 °C, keep in a cool and dry place away from direct sunlight. | [2] |
Synthesis and Manufacturing
The standard synthesis of Boc-L-aspartic acid 4-benzyl ester involves the protection of the amino group of L-aspartic acid 4-benzyl ester.
General Synthesis Protocol
The most common laboratory-scale synthesis involves the reaction of L-aspartic acid 4-benzyl ester with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base.[2][7]
Reaction: L-Aspartic acid 4-benzyl ester + (Boc)₂O → Boc-L-aspartic acid 4-benzyl ester
Experimental Protocol:
-
Dissolution: Dissolve L-aspartic acid 4-benzyl ester (1 equivalent) and sodium bicarbonate (2 equivalents) in a mixture of water and a suitable organic solvent like tetrahydrofuran (THF).[2][7]
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.[2][7]
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (approximately 1.3-1.5 equivalents) dropwise to the cooled solution.[2][7]
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to slowly warm to room temperature and continue stirring for 12 hours.[2]
-
Work-up: Remove the THF under reduced pressure. Wash the remaining aqueous phase with ethyl acetate.[2]
-
Acidification & Extraction: Cool the aqueous layer and acidify to pH 2 with 10% potassium hydrogen sulfate. Extract the product with ethyl acetate (3x).[2]
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final product.[2]
Caption: General workflow for the synthesis of Boc-Asp(OBzl)-OH.
Applications in Peptide Synthesis
The primary application of Boc-L-aspartic acid 4-benzyl ester is as a protected amino acid building block in Boc-chemistry solid-phase peptide synthesis (SPPS).[1][8] This strategy relies on the differential acid lability of the Nα-Boc group and the side-chain protecting groups.
Role in Boc Solid-Phase Peptide Synthesis (SPPS)
In Boc SPPS, the peptide is assembled on a solid support (resin). Each cycle of amino acid addition involves two key steps: deprotection of the N-terminal Boc group and coupling of the next Boc-protected amino acid.
-
Deprotection: The Nα-Boc group is removed using a moderately strong acid, typically trifluoroacetic acid (TFA), to expose a free amino group on the resin-bound peptide.[3]
-
Coupling: The incoming Boc-L-aspartic acid 4-benzyl ester is activated using a coupling reagent (e.g., DCC/HOBt or HATU) and reacts with the free amino group to form a new peptide bond.[9]
-
Cleavage: After the full peptide sequence is assembled, the completed peptide is cleaved from the resin, and the side-chain protecting groups, including the benzyl ester, are removed simultaneously using a very strong acid like hydrogen fluoride (HF).[1]
Caption: Use of Boc-Asp(OBzl)-OH in the Boc-SPPS workflow.
Orthogonal Protection Strategy
The Boc/Bzl protection scheme is a classic example of an orthogonal protection strategy. The stability of the protecting groups to different reagents allows for selective removal.
| Protecting Group | Chemical Structure | Attached To | Cleavage Condition | Stability |
| Boc | (CH₃)₃C-O-CO- | α-Amino Group | Moderate Acid (e.g., TFA)[3] | Labile to strong acid, stable to hydrogenolysis. |
| Benzyl (Bzl) | C₆H₅CH₂- | β-Carboxyl Group | Strong Acid (e.g., HF) or Hydrogenolysis[1] | Stable to moderate acid (TFA). |
This orthogonality is crucial for complex syntheses, including the creation of cyclic peptides or peptides with modified side chains, as it allows for side-chain manipulation while the peptide remains anchored to the resin and the N-terminus is protected.[2]
Caption: Orthogonal deprotection strategy for Boc/Bzl groups.
Conclusion
Boc-L-aspartic acid 4-benzyl ester is more than a mere chemical reagent; it is a fundamental tool that enables significant advancements in medicinal chemistry and drug development.[4][10] Its well-defined properties and the robustness of the Boc/Bzl protection strategy provide researchers with precise control over the synthesis of complex peptides.[11] Understanding the technical details of its synthesis, properties, and application is essential for professionals seeking to design and create novel peptide-based therapeutics and research agents.
References
- 1. peptide.com [peptide.com]
- 2. Page loading... [guidechem.com]
- 3. Boc-Asp(Ochex)-Obzl|Aspartic Acid Derivative [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Boc-L-aspartic acid 4-benzyl ester, 99% 7536-58-5 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 6. peptide.com [peptide.com]
- 7. Boc-L-aspartic acid 4-benzyl ester | 7536-58-5 [chemicalbook.com]
- 8. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chemimpex.com [chemimpex.com]
- 11. High Purity Boc L-Aspartic Acid for Pharmaceutical and Biochemical Applications Available Now [thinkdochemicals.com]
An In-depth Technical Guide to N-tert-Butoxycarbonyl-L-aspartic acid beta-benzyl ester
N-tert-Butoxycarbonyl-L-aspartic acid beta-benzyl ester, commonly abbreviated as Boc-L-Asp(OBzl)-OH, is a pivotal derivative of the amino acid L-aspartic acid.[1][2] Its structure incorporates two key protecting groups: the tert-butoxycarbonyl (Boc) group at the α-amino position and a benzyl ester at the β-carboxyl group. This strategic protection makes it an invaluable building block in the field of peptide synthesis and the development of peptide-based pharmaceuticals.[1][3] The presence of the Boc group allows for temporary protection of the alpha-amino group, while the benzyl ester provides more robust protection for the side-chain carboxyl group, which can be selectively removed under different conditions.[3][4]
Chemical Structure and Identifiers
The molecular structure of Boc-L-Asp(OBzl)-OH is characterized by an L-aspartic acid core. The α-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the β-carboxyl group is esterified with a benzyl group. The α-carboxyl group remains as a free carboxylic acid, allowing it to participate in peptide bond formation.
Caption: Chemical structure of this compound.
This compound is identified by several names and numbers across various chemical databases.[5] Its IUPAC name is (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoic acid.[5]
Physicochemical and Quantitative Data
A summary of the key physicochemical properties of Boc-L-Asp(OBzl)-OH is presented in the table below for easy reference and comparison.
| Property | Value | References |
| CAS Number | 7536-58-5 | [1][2][6][7] |
| Molecular Formula | C₁₆H₂₁NO₆ | [1][5][6] |
| Molecular Weight | 323.34 g/mol | [1][5] |
| Appearance | White to off-white powder | [1][8] |
| Melting Point | 96-105 °C | [1] |
| Optical Rotation | [α]20/D = +7.5º to +9.5º (c=2% in AcOH) | [1] |
| Purity | ≥ 98.5% (HPLC) | [1] |
| Solubility | Soluble in Dichloromethane; Almost transparent in N,N-DMF | [9][10] |
| Storage Temperature | 0-8 °C | [1] |
Applications in Research and Development
Boc-L-Asp(OBzl)-OH is a versatile reagent with significant applications in several areas of chemical and pharmaceutical research:
-
Peptide Synthesis : It is a fundamental building block in Boc-based solid-phase peptide synthesis (SPPS).[1][3] The orthogonal nature of the protecting groups allows for the sequential and controlled assembly of amino acids into a peptide chain.[4] The benzyl ester of the side chain is stable to the mildly acidic conditions used to remove the Boc group but can be cleaved using strong acids like hydrogen fluoride (HF) at the end of the synthesis.[3][11]
-
Drug Development : This compound is employed in the design and synthesis of drug candidates, particularly in the development of peptide-based therapeutics.[1][8] Modifications of the aspartic acid side chain are crucial for influencing the biological activity and pharmacokinetic properties of these molecules.[1]
-
Bioconjugation : The protected amino acid can be used in bioconjugation chemistry to link peptides to other molecules, such as imaging agents or drug delivery systems.[1]
Experimental Protocols
1. Synthesis of this compound
A general method for the synthesis of Boc-L-Asp(OBzl)-OH involves the reaction of L-aspartic acid-4-benzyl ester with di-tert-butyl dicarbonate (Boc anhydride).[9]
Materials:
-
L-aspartic acid-4-benzyl ester
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
In a round-bottomed flask, dissolve L-aspartic acid-4-benzyl ester and sodium bicarbonate in a mixture of water and tetrahydrofuran.[9]
-
Cool the reaction mixture to 0 °C in an ice bath.[9]
-
Slowly add di-tert-butyl dicarbonate to the cooled solution.[9]
-
Allow the reaction to proceed, monitoring for the consumption of the starting material.
-
Upon completion, perform an aqueous workup to isolate the product. This typically involves acidification followed by extraction with an organic solvent.
-
The crude product can be purified by recrystallization to yield this compound as a white solid.
Caption: General workflow for the synthesis of Boc-L-Asp(OBzl)-OH.
2. Conceptual Workflow for Boc Solid-Phase Peptide Synthesis (SPPS)
Boc-L-Asp(OBzl)-OH is a key reagent in Boc-SPPS. The following diagram illustrates the iterative cycle of peptide chain elongation using this protected amino acid.
Caption: Conceptual workflow of Boc Solid-Phase Peptide Synthesis (SPPS).
References
- 1. chemimpex.com [chemimpex.com]
- 2. Boc-l-aspartic acid β- Benzyl ester / tert butoxycarbonyl aspartic acid β Benzyl ester -南京杜莱生物技术有限公司 [dulynet.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. This compound | C16H21NO6 | CID 1581888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. 4-Benzyl N-(tert-Butoxycarbonyl)-L-aspartate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 8. chemimpex.com [chemimpex.com]
- 9. Boc-L-aspartic acid 4-benzyl ester | 7536-58-5 [chemicalbook.com]
- 10. Cas 30925-18-9,Boc-L-aspartic acid 1-benzyl ester | lookchem [lookchem.com]
- 11. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to Boc-Asp(OBzl)-OH: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-tert-Butoxycarbonyl-L-aspartic acid β-benzyl ester, commonly abbreviated as Boc-Asp(OBzl)-OH, is a crucial derivative of the amino acid L-aspartic acid.[1][2] Its strategic use of protecting groups—the tert-butoxycarbonyl (Boc) group on the α-amino functionality and the benzyl (Bzl) ester on the β-carboxyl group—makes it an indispensable building block in peptide synthesis. This dual-protection scheme allows for the selective formation of peptide bonds at the α-carboxyl group while preventing unwanted side reactions. This guide provides a comprehensive overview of the chemical and physical properties of Boc-Asp(OBzl)-OH, detailed experimental protocols for its use, and its primary applications in research and development.
Chemical and Physical Properties
Boc-Asp(OBzl)-OH is a white to off-white crystalline powder.[3] Its protecting groups enhance its stability and solubility in organic solvents, which is advantageous for its application in peptide synthesis.[3]
General and Physical Properties of Boc-Asp(OBzl)-OH
| Property | Value | References |
| Chemical Formula | C₁₆H₂₁NO₆ | [3] |
| Molecular Weight | 323.34 g/mol | [2] |
| Appearance | White to off-white powder | [3] |
| Melting Point | 96-105 °C | [3] |
| Optical Rotation | [α]²⁰/D = +7.5º to +9.5º (c=2 in Acetic Acid) | [3] |
| Solubility | Soluble in DMF, Dioxane, Ethyl Acetate | [2] |
Identification and Purity
| Identifier | Value | References |
| CAS Number | 7536-58-5 | [3] |
| EC Number | 231-406-8 | |
| MDL Number | MFCD00065564 | [3] |
| PubChem CID | 1581888 | [2] |
| Purity | ≥98.5% (HPLC) | [3] |
Spectroscopic Data
The structural integrity of Boc-Asp(OBzl)-OH is confirmed through various spectroscopic techniques.
| ¹H NMR (Typical) | ¹³C NMR (Typical) | IR (Typical Bands) |
| ~1.4 ppm (s, 9H, C(CH₃)₃) | ~28 ppm (C(CH₃)₃) | 3300-2500 cm⁻¹ (O-H stretch, carboxylic acid) |
| ~2.8-3.0 ppm (m, 2H, β-CH₂) | ~37 ppm (β-CH₂) | ~1735 cm⁻¹ (C=O stretch, benzyl ester) |
| ~4.5 ppm (m, 1H, α-CH) | ~50 ppm (α-CH) | ~1710 cm⁻¹ (C=O stretch, carboxylic acid) |
| ~5.1 ppm (s, 2H, Ph-CH₂) | ~67 ppm (Ph-CH₂) | ~1695 cm⁻¹ (C=O stretch, carbamate) |
| ~5.5 ppm (d, 1H, NH) | ~80 ppm (C(CH₃)₃) | ~1500-1400 cm⁻¹ (C-C stretch, aromatic) |
| ~7.3 ppm (m, 5H, Ar-H) | ~128-136 ppm (Aromatic C) | |
| ~10.0 ppm (br s, 1H, COOH) | ~156 ppm (Urethane C=O) | |
| ~171 ppm (Ester C=O) | ||
| ~174 ppm (Carboxylic acid C=O) |
Experimental Protocols
Synthesis of Boc-Asp(OBzl)-OH
The following is a representative protocol for the synthesis of Boc-Asp(OBzl)-OH from L-aspartic acid.
Caption: Synthetic workflow for Boc-Asp(OBzl)-OH.
Methodology:
-
Benzyl Ester Formation: L-aspartic acid is reacted with benzyl alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid, typically with azeotropic removal of water to drive the reaction to completion. The product is H-Asp(OBzl)-OH.
-
Boc Protection: The resulting H-Asp(OBzl)-OH is dissolved in a suitable solvent system (e.g., a mixture of dioxane and water). A base like sodium bicarbonate is added, followed by the slow addition of di-tert-butyl dicarbonate ((Boc)₂O). The reaction is stirred at room temperature until completion.
-
Work-up and Purification: The reaction mixture is concentrated to remove the organic solvent. The aqueous solution is then washed with a non-polar solvent (e.g., ether) to remove unreacted (Boc)₂O. The aqueous layer is acidified with a weak acid (e.g., citric acid) to a pH of approximately 3, and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Recrystallization: The crude Boc-Asp(OBzl)-OH is purified by recrystallization. A common solvent system for this is ethyl acetate/hexane. The crude product is dissolved in a minimal amount of hot ethyl acetate, and hexane is added dropwise until the solution becomes cloudy. Upon cooling, pure Boc-Asp(OBzl)-OH crystallizes out and can be collected by filtration.
Boc Solid-Phase Peptide Synthesis (SPPS) using Boc-Asp(OBzl)-OH
Boc-Asp(OBzl)-OH is a key reagent in Boc-SPPS. The following is a generalized workflow for the incorporation of an aspartic acid residue.
Caption: Workflow for incorporating Boc-Asp(OBzl)-OH in SPPS.
Methodology:
-
Resin Swelling: The solid support (e.g., Merrifield resin) with the growing peptide chain is swelled in a suitable solvent like dichloromethane (DCM).
-
Boc Deprotection: The N-terminal Boc group of the resin-bound peptide is removed by treatment with a solution of 25-50% trifluoroacetic acid (TFA) in DCM.
-
Neutralization: The resulting trifluoroacetate salt is neutralized to the free amine by washing with a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM.
-
Coupling: Boc-Asp(OBzl)-OH is pre-activated with a coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIEA in N,N-dimethylformamide (DMF). This activated solution is then added to the resin-bound peptide. The reaction is agitated until a negative Kaiser test indicates the completion of the coupling.
-
Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts before proceeding to the next deprotection and coupling cycle.
Applications in Research and Drug Development
The primary application of Boc-Asp(OBzl)-OH is in the synthesis of peptides and peptidomimetics.[3] The orthogonal protection strategy, where the Boc group is acid-labile and the benzyl group can be removed by hydrogenolysis, provides synthetic flexibility. This is particularly valuable in the synthesis of complex peptides, cyclic peptides, and peptide-drug conjugates. Its use is prevalent in the development of therapeutic peptides, enzyme inhibitors, and various research tools in biochemistry and medicinal chemistry.
Safety and Handling
Boc-Asp(OBzl)-OH should be handled in a well-ventilated area, and personal protective equipment such as gloves and safety glasses should be worn. It is a combustible solid and should be stored in a cool, dry place away from ignition sources. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
Boc-Asp(OBzl)-OH is a cornerstone building block for peptide synthesis, offering a reliable and versatile means of incorporating aspartic acid residues into peptide chains. Its well-defined chemical and physical properties, coupled with established protocols for its use, make it an essential tool for researchers and professionals in the fields of chemistry, biochemistry, and drug development.
References
The Strategic Application of Boc and OBzl Protecting Groups in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, particularly within peptide synthesis and drug development, the judicious use of protecting groups is a cornerstone of success. These temporary modifications of reactive functional groups are essential for achieving chemoselectivity and ensuring the desired chemical transformations. Among the vast arsenal of protecting groups, the tert-butoxycarbonyl (Boc) group for amines and the benzyl (Bzl) group, often employed as a benzyl ether (OBzl), for hydroxyl and carboxyl groups, have established themselves as indispensable tools. This technical guide provides a comprehensive exploration of the core functions, chemical principles, and practical applications of Boc and OBzl protecting groups, complete with detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key chemical workflows.
Core Principles: Orthogonality and Deprotection Strategies
The strategic deployment of protecting groups hinges on the principle of orthogonality . Two protecting groups are considered orthogonal if one can be selectively removed in the presence of the other under distinct chemical conditions. This allows for the sequential unmasking and reaction of different functional groups within a complex molecule, a critical requirement for the synthesis of peptides, oligonucleotides, and other intricate molecular architectures.[1]
The Boc group, renowned for its acid lability, forms an orthogonal pair with the OBzl group, which is typically cleaved under reductive conditions (catalytic hydrogenolysis).[2] This orthogonality is fundamental to many synthetic strategies, most notably the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS).
The Boc Protecting Group: An Acid-Labile Shield for Amines
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its ease of introduction, stability under a broad range of non-acidic conditions, and facile removal with mild acids.[3][4]
Protection Mechanism: The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as triethylamine (TEA) or sodium hydroxide. The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, forming a stable carbamate.[5][6]
Deprotection Mechanism: The removal of the Boc group is achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[7][8] The mechanism involves protonation of the carbonyl oxygen, followed by the elimination of a stable tert-butyl cation and the formation of an unstable carbamic acid, which readily decarboxylates to yield the free amine.[7]
The OBzl Protecting Group: A Reductively Cleavable Guardian
The benzyl (Bzl) group, used to protect hydroxyl and carboxylic acid functionalities as benzyl ethers (OBzl) and benzyl esters respectively, offers robust protection under both acidic and basic conditions.[9][10]
Protection Mechanism: Benzyl ethers are commonly formed via a Williamson ether synthesis, where an alkoxide reacts with benzyl bromide.[9] Benzyl esters can be prepared by standard esterification methods, for example, by reacting the carboxylic acid with benzyl alcohol in the presence of an acid catalyst.
Deprotection Mechanism: The premier method for cleaving benzyl ethers and esters is catalytic hydrogenolysis. This involves reaction with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). This mild and highly selective method yields the deprotected functional group and toluene as a byproduct. Alternatively, strong acids such as HBr in acetic acid can also cleave benzyl ethers, though this method is less mild.[11]
Quantitative Data on Stability and Deprotection
The selection of a protecting group strategy is often guided by quantitative data on their stability and the efficiency of their removal. The following tables summarize key data for the Boc and OBzl protecting groups.
| Protecting Group | Functional Group Protected | Stable To | Labile To |
| Boc | Amines, Alcohols, Phenols | Basic conditions (e.g., NaOH, piperidine), Nucleophiles, Catalytic Hydrogenation (e.g., H₂, Pd/C)[2] | Acidic conditions (e.g., TFA, HCl, Lewis acids)[3][12] |
| OBzl | Alcohols, Phenols, Carboxylic Acids | Acidic and basic conditions (mild), many oxidizing and reducing agents | Catalytic Hydrogenolysis (H₂, Pd/C), Strong acids (e.g., HBr, HF)[9][13] |
Table 1: General Stability of Boc and OBzl Protecting Groups
| Deprotection Reagent | Substrate | Typical Conditions | Time | Yield | Reference |
| 20-50% TFA in DCM | N-Boc amine | Room Temperature | 30 min - 2 h | High | [7] |
| 4M HCl in Dioxane | N-Boc amine | Room Temperature | 1 - 12 h | High | [5] |
| H₂ (1 atm), 10% Pd/C | O-Benzyl ether | Room Temperature, MeOH | 1 - 16 h | High | |
| Ammonium Formate, 10% Pd/C | O-Benzyl ether | Reflux, MeOH | 10 min - 2 h | High | |
| HBr/Acetic Acid | O-Benzyl ether | Room Temperature | 1 - 4 h | Moderate to High | [11] |
Table 2: Representative Deprotection Conditions and Outcomes
Experimental Protocols
Detailed and reliable experimental protocols are crucial for the successful application of protecting group strategies.
Boc Protection of a Primary Amine[4]
Materials:
-
Primary amine (1.0 mmol)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol)
-
Triethylamine (TEA) (1.5 mmol)
-
Dichloromethane (DCM) (10 mL)
Procedure:
-
Dissolve the primary amine in DCM in a round-bottom flask.
-
Add triethylamine to the solution.
-
Add di-tert-butyl dicarbonate to the mixture.
-
Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amine.
Boc Deprotection using TFA[8]
Materials:
-
N-Boc protected amine (1.0 mmol)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) (5 mL)
Procedure:
-
Dissolve the N-Boc protected amine in DCM in a round-bottom flask.
-
Add an equal volume of TFA (creating a 1:1 TFA:DCM solution).
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure. The resulting amine is typically obtained as the TFA salt.
O-Benzylation of an Alcohol[10]
Materials:
-
Alcohol (1.0 equiv)
-
Sodium hydride (NaH) (2.0 equiv)
-
Benzyl bromide (BnBr) (1.5–2.0 equiv)
-
Dry N,N-dimethylformamide (DMF)
Procedure:
-
Dissolve the alcohol in dry DMF under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0°C and add sodium hydride portion-wise.
-
Add benzyl bromide dropwise to the solution at 0°C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC.
-
Carefully quench the reaction with water at 0°C.
-
Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Deprotection of an OBzl Group by Catalytic Hydrogenolysis[3]
Materials:
-
Benzyl-protected compound (1.0 mmol)
-
10% Palladium on carbon (Pd/C) (10 mol%)
-
Methanol (MeOH) (10 mL)
-
Hydrogen gas (H₂) balloon
Procedure:
-
Dissolve the benzyl-protected compound in methanol in a round-bottom flask.
-
Carefully add the Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat three times).
-
Stir the reaction vigorously under a hydrogen atmosphere (balloon) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Mandatory Visualizations
Boc Protection of an Amine
Caption: Mechanism of Boc protection of a primary amine.
Acid-Catalyzed Boc Deprotection
Caption: Mechanism of acid-catalyzed Boc deprotection.
Catalytic Hydrogenolysis of an OBzl Group
Caption: Catalytic hydrogenolysis of a benzyl ether.
Orthogonal Deprotection Strategy
Caption: Orthogonal deprotection of Boc and OBzl groups.
Conclusion
The Boc and OBzl protecting groups are powerful and versatile tools in the arsenal of synthetic chemists. Their distinct stability profiles and selective deprotection methods allow for the elegant and efficient construction of complex molecules. A thorough understanding of their chemical principles, coupled with access to reliable experimental protocols, is paramount for their successful application in research, discovery, and the development of new therapeutics. This guide provides a foundational resource for scientists and professionals to effectively leverage the strategic advantages of Boc and OBzl protecting groups in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Benzyl protecting group - Georganics [georganics.sk]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. uwindsor.ca [uwindsor.ca]
Boc-Asp(OBzl)-OH CAS number 7536-58-5 lookup
An In-depth Technical Guide to Boc-Asp(OBzl)-OH (CAS: 7536-58-5) for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-(tert-Butoxycarbonyl)-L-aspartic acid 4-benzyl ester, commonly known as Boc-Asp(OBzl)-OH. This vital reagent, identified by CAS number 7536-58-5, is a cornerstone in the field of peptide chemistry, particularly in Boc-based solid-phase peptide synthesis (Boc-SPPS). This document will delve into its chemical and physical properties, detailed experimental protocols for its application, and strategies to mitigate common side reactions.
Core Compound Data
Boc-Asp(OBzl)-OH is a derivative of the amino acid L-aspartic acid, where the α-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the side-chain β-carboxyl group is protected as a benzyl ester (OBzl).[1][2] This strategic protection allows for the selective use of the α-carboxyl group for peptide bond formation.[2]
Physicochemical and Spectroscopic Properties
The following table summarizes the key quantitative data for Boc-Asp(OBzl)-OH.
| Property | Value | Reference |
| CAS Number | 7536-58-5 | [3][4][5] |
| Molecular Formula | C₁₆H₂₁NO₆ | [3][4] |
| Molecular Weight | 323.34 g/mol | [3][6] |
| Appearance | White to off-white powder | [6][7] |
| Melting Point | 98-102 °C | [3] |
| Optical Rotation [α]20/D | -20.0±1°, c = 2% in DMF | [3] |
| Purity | ≥98.0% (HPLC) | [8] |
| Solubility | Soluble in organic solvents like DMF, DCM, and methanol. | [1] |
| Storage Temperature | 2-8°C | [7] |
Role in Peptide Synthesis
Boc-Asp(OBzl)-OH is a fundamental building block in Boc solid-phase peptide synthesis (SPPS). The Boc group provides temporary protection for the α-amino group and is readily removed with moderate acids like trifluoroacetic acid (TFA). The benzyl ester on the side chain is a more permanent protecting group, stable to the conditions of Boc deprotection, but can be cleaved with strong acids like hydrogen fluoride (HF) during the final cleavage of the peptide from the resin.
Boc Solid-Phase Peptide Synthesis (SPPS) Workflow
The general workflow for incorporating an Aspartic acid residue using Boc-Asp(OBzl)-OH in SPPS is a cyclical process.
Experimental Protocols
The following sections provide detailed methodologies for the key steps involving Boc-Asp(OBzl)-OH in a typical Boc-SPPS protocol.
Protocol 1: Nα-Boc Deprotection
This procedure removes the temporary Boc protecting group from the N-terminus of the growing peptide chain.
Materials:
-
Peptide-resin with an N-terminal Boc group
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
Procedure:
-
Swell the peptide-resin in DCM for 20-30 minutes.[4]
-
Drain the DCM.
-
Agitate the mixture for 30 minutes at room temperature.[4]
-
Drain the TFA solution.
-
Wash the resin thoroughly with DCM (3-5 times) to remove excess TFA.[4]
-
Neutralize the resin by washing with a solution of 5% DIEA in DCM (2 times, 5 minutes each).[4]
-
Wash the resin again with DCM (3-5 times) to remove excess DIEA.
-
The resin is now ready for the subsequent coupling step.
Protocol 2: Coupling of Boc-Asp(OBzl)-OH
This protocol describes the activation and coupling of Boc-Asp(OBzl)-OH to the deprotected N-terminus of the resin-bound peptide.
Materials:
-
Deprotected peptide-resin
-
Boc-Asp(OBzl)-OH
-
Coupling reagents (e.g., HBTU/HOBt or DCC/HOBt)
-
Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM)
-
N,N-Dimethylformamide (DMF) or DCM
Procedure:
-
In a separate vessel, dissolve Boc-Asp(OBzl)-OH (2-4 equivalents relative to the resin substitution) and a coupling agent (e.g., HBTU, HOBt) in DMF or a DCM/DMF mixture.[9]
-
Add the solution to the neutralized peptide-resin.
-
Add a base, typically DIEA (4-6 equivalents), to initiate the coupling reaction.[9]
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser (ninhydrin) test. A negative result indicates a complete reaction.
-
After a successful coupling, wash the resin with DMF and DCM to remove excess reagents and byproducts.
Protocol 3: Final Cleavage and Deprotection
This final step cleaves the completed peptide from the solid support and removes the side-chain protecting groups, including the benzyl ester from the aspartic acid residue.
Materials:
-
Dried peptide-resin
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers (e.g., anisole, thioanisole, p-cresol)
-
Cold diethyl ether
Procedure (using HF): Caution: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.
-
Place the dried peptide-resin and appropriate scavengers (e.g., anisole) in the HF reaction vessel.
-
Cool the vessel to -5 to 0 °C.
-
Carefully distill anhydrous HF into the reaction vessel.
-
Stir the mixture at 0 °C for 1-2 hours.
-
Remove the HF by evaporation under a vacuum.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Collect the peptide by filtration or centrifugation and wash it several times with cold diethyl ether to remove scavengers and cleaved protecting groups.
-
Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase HPLC.
A Critical Side Reaction: Aspartimide Formation
A significant challenge when using Boc-Asp(OBzl)-OH is the potential for aspartimide formation. This intramolecular cyclization occurs when the backbone amide nitrogen attacks the side-chain β-carboxyl group, particularly under basic or acidic conditions.[10] The resulting five-membered succinimide ring is unstable and can lead to a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, as well as racemization.[10]
Factors Influencing Aspartimide Formation:
-
Peptide Sequence: Sequences where the residue following aspartic acid is Glycine, Asparagine, or Serine are particularly prone to this side reaction due to reduced steric hindrance.[10]
-
Reaction Conditions: Prolonged exposure to bases (like DIEA during coupling or piperidine in Fmoc-SPPS) or strong acids (like HF during cleavage) can promote aspartimide formation.[10]
-
Protecting Group: The benzyl ester (OBzl) offers less steric hindrance compared to bulkier protecting groups like cyclohexyl (OcHex), making it more susceptible to this side reaction.[6][10]
Strategies for Minimization:
-
Use of Bulky Protecting Groups: For sequences highly prone to aspartimide formation, consider using Boc-Asp(OcHex)-OH, which has been shown to significantly reduce this side reaction.[6]
-
Optimized Coupling Conditions: Use efficient coupling reagents to minimize reaction times and limit exposure to basic conditions.
-
Controlled Cleavage: During HF cleavage, maintain low temperatures (0 °C or below) to reduce the rate of acid-catalyzed aspartimide formation.[11]
Safety and Handling
Boc-Asp(OBzl)-OH is a stable compound but should be handled with appropriate safety precautions in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.[12] In case of dust formation, use a dust respirator.[12]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[12] Keep away from heat and strong oxidizing agents.[12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[11][12] Recommended storage is between 2-8°C.
-
Disposal: Dispose of waste in accordance with federal, state, and local environmental control regulations.[12]
This guide provides a foundational understanding of Boc-Asp(OBzl)-OH for its effective and safe use in peptide synthesis. By understanding its properties and the nuances of its application, researchers can better navigate the complexities of peptide chemistry to achieve their synthetic goals.
References
- 1. Boc-Asp(Ochex)-Obzl|Aspartic Acid Derivative [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
A Comprehensive Technical Guide to N-tert-Butoxycarbonyl-L-aspartic acid beta-benzyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-Butoxycarbonyl-L-aspartic acid beta-benzyl ester is a pivotal amino acid derivative extensively utilized in the fields of peptide synthesis and drug development. Its unique structural features, comprising a tert-butoxycarbonyl (Boc) protecting group on the α-amino group and a benzyl ester on the β-carboxyl group, afford chemists precise control over peptide chain elongation. This guide provides an in-depth overview of its synonyms, chemical properties, and its application in synthetic methodologies.
Chemical Identity and Synonyms
This compound is identified by a variety of names and codes across different chemical databases and suppliers. A comprehensive list of these identifiers is crucial for accurate sourcing and regulatory compliance.
Nomenclature and Identifiers
| Category | Identifier |
| Systematic Name | (2S)-2-[(tert-Butoxycarbonyl)amino]-4-oxo-4-(phenylmethoxy)butanoic acid |
| CAS Number | 7536-58-5 |
| EC Number | 231-406-8 |
| PubChem CID | 1581888 |
| Molecular Formula | C16H21NO6 |
| Molecular Weight | 323.34 g/mol |
| InChI Key | SOHLZANWVLCPHK-LBPRGKRZSA-N |
| SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)O |
Common Synonyms and Abbreviations
| Synonym | Abbreviation |
| N-(tert-Butoxycarbonyl)-L-aspartic acid 4-benzyl ester | Boc-L-Asp(OBzl)-OH |
| Boc-L-aspartic acid 4-benzyl ester | Boc-Asp(OBzl)-OH |
| 4-Benzyl N-(tert-butoxycarbonyl)-L-aspartate | Boc-L-Asp(Bzl)-OH |
| (S)-4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid | Boc-Asp(Bzl)-OH |
| N-α-t-Boc-L-aspartic-β-benzyl ester | |
| N-Boc-L-aspartic acid 4-benzyl ester | |
| Boc-L-aspartic acid (OBzl) | |
| N-alpha-t-Butoxycarbonyl-L-aspartic acid beta-benzyl ester | |
| tert-Butoxycarbonyl-L-aspartic acid beta-benzyl ester |
Physicochemical Properties
The physical and chemical properties of this compound are critical for its handling, storage, and application in chemical reactions.
| Property | Value |
| Appearance | White to off-white crystalline powder |
| Melting Point | 96-105 °C |
| Purity | ≥98% (typically determined by HPLC) |
| Solubility | Soluble in organic solvents such as dichloromethane, methanol, and DMSO. Less soluble in water. |
| Optical Rotation | [α]20/D -19±2° (c=1 in MeOH) |
Role in Peptide Synthesis
This compound is a cornerstone in Boc-based solid-phase peptide synthesis (SPPS). The Boc group provides a robust and acid-labile protection for the N-terminus, while the benzyl ester protects the side-chain carboxyl group of the aspartic acid residue. This orthogonal protection strategy is fundamental to the stepwise and controlled assembly of peptide chains.
The primary application of this compound is as a building block in the synthesis of peptides and peptidomimetics, which are of significant interest in drug discovery and development. The benzyl ester of the side chain can be removed under specific conditions, such as hydrogenolysis, once the peptide chain is assembled.
Experimental Protocols
General Protocol for Boc-Solid Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps involved in SPPS using Boc-protected amino acids, including this compound.
1. Resin Swelling:
-
The appropriate resin (e.g., Merrifield resin) is swollen in a suitable solvent like dichloromethane (DCM) for 1-2 hours in a reaction vessel.
2. N-α-Boc Deprotection:
-
The resin is washed with DCM.
-
A solution of 25-50% trifluoroacetic acid (TFA) in DCM is added to the resin and agitated for 1-2 minutes for a pre-wash, then drained.
-
A fresh solution of 25-50% TFA in DCM is added and agitated for 20-30 minutes to ensure complete removal of the Boc group.
-
The resin is then washed thoroughly with DCM to remove residual TFA.
3. Neutralization:
-
The resin is washed with DCM.
-
A solution of 10% diisopropylethylamine (DIEA) in DCM is added and agitated for 5-10 minutes. This step is repeated.
-
The resin is washed again with DCM to remove excess base.
4. Amino Acid Coupling:
-
The Boc-protected amino acid (e.g., Boc-L-Asp(OBzl)-OH) is pre-activated. A common method is the formation of an active ester using a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) to minimize racemization.
-
The activated amino acid solution is added to the neutralized resin.
-
The reaction is agitated for 2-4 hours at room temperature. The completion of the coupling reaction can be monitored using a qualitative method like the Kaiser test.
5. Repetition:
-
The deprotection, neutralization, and coupling steps are repeated for each subsequent amino acid in the peptide sequence.
6. Cleavage:
-
Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (including the benzyl ester) are removed. This is typically achieved using a strong acid such as anhydrous hydrogen fluoride (HF).
Deprotection of the Benzyl Ester Side-Chain Protection
The benzyl ester protecting the side chain of the aspartic acid residue is stable to the mild acidic conditions used for Boc group removal. Its cleavage is typically performed at the end of the synthesis. A common method for the removal of the benzyl group is catalytic hydrogenation.
Protocol: Catalytic Hydrogenation
-
The protected peptide is dissolved in a suitable solvent such as methanol or acetic acid.
-
A catalyst, typically 10% Palladium on carbon (Pd/C), is added to the solution.
-
The mixture is subjected to an atmosphere of hydrogen gas (H₂), often at a pressure of 1-3 bar.
-
The reaction is stirred until the deprotection is complete, which can be monitored by techniques like HPLC or mass spectrometry.
-
The catalyst is then removed by filtration.
Logical Relationships and Workflows
The following diagrams illustrate the key relationships and a simplified workflow for the use of this compound in peptide synthesis.
Caption: Relationship between the primary name and common synonyms/identifiers.
Caption: A simplified workflow for solid-phase peptide synthesis using Boc chemistry.
The Guardian of the Chain: A Technical Guide to Protected Aspartic Acid in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of peptide synthesis, the controlled assembly of amino acid building blocks is paramount to achieving the desired final product with high purity and biological activity. Among the twenty proteinogenic amino acids, aspartic acid (Asp) presents a unique and persistent challenge. Its side-chain carboxylic acid, while essential for the structure and function of many peptides, is also the culprit behind a notorious side reaction: aspartimide formation . This intramolecular cyclization leads to a cascade of unwanted byproducts, including β-peptides and racemized products, which are often difficult to separate from the target peptide and can have significant implications for its efficacy and safety.[1][2][3]
This in-depth technical guide delves into the critical role of protected aspartic acid in peptide chemistry. It provides a comprehensive overview of the mechanisms of aspartimide formation, a comparative analysis of various protection strategies, detailed experimental protocols for their implementation, and a guide to selecting the optimal approach for your specific synthetic challenge.
The Challenge: Aspartimide Formation
Aspartimide formation is a base-catalyzed intramolecular side reaction that occurs during solid-phase peptide synthesis (SPPS), particularly in the widely used Fmoc/tBu strategy.[1][4] During the repeated piperidine-mediated deprotection of the Nα-Fmoc group, the backbone amide nitrogen of the residue C-terminal to Asp can act as a nucleophile, attacking the electrophilic carbonyl of the Asp side-chain ester.[1][4] This results in the formation of a five-membered succinimide ring, the aspartimide intermediate.[2]
This intermediate is highly susceptible to two further reactions:
-
Hydrolysis: The aspartimide ring can be opened by water or other nucleophiles present in the reaction mixture. This hydrolysis is not regioselective and can lead to the formation of both the desired α-aspartyl peptide and the undesired β-aspartyl peptide, where the peptide bond is formed with the side-chain carboxyl group.[1]
-
Epimerization: The α-carbon of the aspartimide ring is prone to racemization under basic conditions, leading to the incorporation of D-Asp residues into the peptide sequence.[3]
The sequence of the peptide plays a crucial role in the propensity for aspartimide formation. Sequences containing Asp-Gly are notoriously problematic due to the lack of steric hindrance from the glycine residue, which facilitates the cyclization.[1][5] Other susceptible sequences include Asp-Asn, Asp-Ser, and Asp-Ala.[4][6][7]
Strategies for Suppressing Aspartimide Formation
Several strategies have been developed to mitigate or eliminate aspartimide formation. These can be broadly categorized into three main approaches: modification of the aspartic acid side-chain protecting group, backbone protection, and modification of the synthesis conditions.
Side-Chain Protecting Groups
The most common approach to preventing aspartimide formation is the use of sterically hindered ester-based protecting groups for the β-carboxyl group of aspartic acid. The increased bulk of these groups physically obstructs the nucleophilic attack of the backbone amide nitrogen.
A range of ester-based protecting groups with varying degrees of steric hindrance have been developed. The standard tert-butyl (OtBu) group offers minimal protection in susceptible sequences. More sterically demanding groups provide significantly better suppression of aspartimide formation.
| Protecting Group | Abbreviation | Structure | Key Features |
| tert-Butyl | OtBu | -C(CH₃)₃ | Standard, but offers poor protection in problematic sequences. |
| 3-Methyl-3-pentyl | OMpe | -C(CH₃)(C₂H₅)₂ | Offers improved protection over OtBu.[8] |
| 2,3,4-Trimethyl-3-pentyl | ODie | -C(CH(CH₃)₂)₂ | Highly hindered, providing excellent protection.[4] |
| 3-Ethyl-3-pentyl | OEpe | -C(C₂H₅)₃ | Bulky and effective at reducing aspartimide formation.[9] |
| 4-n-Propyl-4-heptyl | OPhp | -C(C₃H₇)₃ | Very bulky, offering significant protection.[9] |
| 5-n-Butyl-5-nonyl | OBno | -C(C₄H₉)₃ | One of the most effective ester-based groups, showing minimal aspartimide formation even in Asp-Gly sequences.[10][11] |
Quantitative Comparison of Ester-Based Protecting Groups
The effectiveness of these protecting groups is often evaluated using model peptides known to be prone to aspartimide formation, such as the scorpion toxin II fragment VKDGYI. The following table summarizes the percentage of aspartimide-related byproducts observed with different protecting groups after extended piperidine treatment.
| Protecting Group | Model Peptide | % Aspartimide Byproducts | Reference |
| OtBu | VKDG YI | 17.6% | [12] |
| OMpe | VKDG YI | ~5% | [10] |
| OBno | VKDG YI | <1% | [10][12] |
| OtBu | VKDN YI | ~10% | [10] |
| OBno | VKDN YI | ~0.5% | [10] |
| OtBu | (Gly²)-GLP-2 | Significant | [11] |
| OBno | (Gly²)-GLP-2 | Negligible | [11] |
To completely eliminate the possibility of nucleophilic attack, protecting groups that replace the ester linkage with a more stable bond have been developed.
-
4-methoxy-7-nitroindoline (MNI): A photocleavable protecting group that forms a stable amide linkage with the aspartic acid side chain. It is completely stable to the basic conditions of Fmoc deprotection and can be removed by UV irradiation at 365 nm.[1]
-
Cyanosulfurylide (CSY): This zwitterionic protecting group masks the carboxylic acid with a stable C-C bond. It is stable to all standard SPPS conditions and is cleaved oxidatively with N-chlorosuccinimide (NCS).[12][13][14] The polar nature of the CSY group can also help to improve the solubility of the growing peptide chain.[14]
-
Cyanopyridiniumylide (CyPY): An alternative ylide-based protecting group that is cleaved under acidic conditions (HCl in H₂O/DMSO), making it compatible with methionine and other oxidation-sensitive residues.[15]
Backbone Protection
A highly effective strategy to completely prevent aspartimide formation is to temporarily protect the backbone amide nitrogen of the residue following the aspartic acid. The 2,4-dimethoxybenzyl (Dmb) group is commonly used for this purpose. By converting the secondary amide to a tertiary amide, the nucleophilicity of the nitrogen is eliminated, thus preventing the initial cyclization step. Dmb is typically introduced as a pre-formed dipeptide, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH .[16] The Dmb group is labile to trifluoroacetic acid (TFA) and is removed during the final cleavage of the peptide from the resin.[1]
Quantitative Comparison of Backbone Protection
| Strategy | Model Peptide | % Aspartimide Byproducts | Reference |
| Standard Fmoc-Asp(OtBu)-OH | Asp-Gly sequence | 17.6% | [12] |
| Fmoc-Asp(OtBu)-(Dmb)Gly-OH | Asp-Gly sequence | < 1% | [12] |
Modification of Synthesis Conditions
While less effective than side-chain or backbone protection, modifying the Fmoc deprotection conditions can help to reduce the extent of aspartimide formation, particularly in less susceptible sequences.
-
Weaker Bases: Using a weaker base than piperidine, such as piperazine , can slow down the rate of aspartimide formation.[17][18]
-
Acid Additives: The addition of a weak acid, such as 1-hydroxybenzotriazole (HOBt) , to the piperidine deprotection solution can lower the basicity and suppress the side reaction.[17]
Quantitative Comparison of Modified Deprotection Conditions
| Deprotection Cocktail | Model Peptide | % Aspartimide Byproducts | Reference |
| 20% Piperidine in DMF | Asp-Gly sequence | 14.7% | [12] |
| 20% Piperidine, 0.1M HOBt in DMF | Asp-Gly sequence | 6.9% | [12] |
| 20% Piperazine in DMF | Asp-Gly sequence | 8.5% | [12] |
Experimental Protocols
The following are detailed protocols for the incorporation of protected aspartic acid using some of the key strategies discussed.
Protocol 1: Standard Coupling of Fmoc-Asp(OR)-OH (e.g., R = tBu, Mpe, Bno)
This protocol describes a standard manual coupling cycle for an Fmoc-protected aspartic acid derivative with a sterically hindered ester protecting group.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 5 minutes. Drain the solution and repeat the treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 2 mL).
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-Asp(OR)-OH (4 equivalents), a coupling reagent such as HBTU (3.9 equivalents), and a base such as diisopropylethylamine (DIPEA) (8 equivalents) in DMF. Allow the mixture to pre-activate for 2 minutes.
-
Coupling: Add the activated amino acid solution to the resin and agitate the mixture for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 2 mL) and dichloromethane (DCM) (3 x 2 mL).
-
Confirmation of Coupling: Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates successful coupling.
Protocol 2: Coupling of Fmoc-Asp(OtBu)-(Dmb)Gly-OH Dipeptide
This protocol outlines the manual coupling of a Dmb-protected dipeptide.
-
Resin Preparation and Fmoc Deprotection: Follow steps 1-3 from Protocol 1.
-
Dipeptide Activation: In a separate vial, dissolve Fmoc-Asp(OtBu)-(Dmb)Gly-OH (1.5-2 equivalents), HBTU (1.4-1.9 equivalents), and DIPEA (3-4 equivalents) in DMF. Pre-activate for 2-5 minutes.
-
Coupling: Add the activated dipeptide solution to the resin. Agitate the mixture for 2-4 hours at room temperature. Due to the steric hindrance of the Dmb group, a longer coupling time is required.[1]
-
Washing and Confirmation: Follow steps 6-7 from Protocol 1.
Protocol 3: Use and Deprotection of Fmoc-Asp(CSY)-OH
This protocol details the incorporation of a CSY-protected aspartic acid and its subsequent deprotection.
A. Incorporation in SPPS:
-
Follow the standard SPPS protocol (Protocol 1) for the coupling of Fmoc-Asp(CSY)-OH. The coupling efficiency is generally good.
B. On-Resin Deprotection of CSY:
-
After completion of the peptide synthesis, swell the peptide-resin in a mixture of DMF/H₂O/HFIP (90:8:2).
-
Add N-chlorosuccinimide (NCS) (1.5 equivalents per CSY group) and agitate for 2 minutes.
-
Monitor the conversion by LC-MS. If the reaction is incomplete, repeat the NCS treatment.
-
Wash the resin thoroughly with DMF and DCM.
-
Proceed with the final TFA-mediated cleavage of the peptide from the resin.
C. In-Solution Deprotection of CSY:
-
Cleave the CSY-protected peptide from the resin using a standard TFA cleavage cocktail and purify by HPLC.
-
Dissolve the purified peptide in an aqueous buffer (e.g., acetate buffer pH 4.5) containing acetonitrile.
-
Add a stock solution of NCS in acetonitrile in small portions (e.g., 0.5 equivalents at a time), monitoring the reaction by HPLC.[13]
-
Once the deprotection is complete, purify the final peptide by HPLC.
Conclusion and Recommendations
The challenge of aspartimide formation is a critical consideration in the synthesis of peptides containing aspartic acid. While no single solution is universally applicable, a systematic approach to selecting a protection strategy can significantly improve the outcome of the synthesis.
-
For routine synthesis of peptides with low to moderate risk of aspartimide formation: The use of a moderately hindered protecting group such as Fmoc-Asp(OMpe)-OH may be sufficient.
-
For sequences containing highly susceptible motifs like Asp-Gly or for the synthesis of long and complex peptides: The use of a highly hindered protecting group like Fmoc-Asp(OBno)-OH is strongly recommended. For complete suppression of the side reaction, the use of a Dmb-protected dipeptide or a non-ester-based protecting group like CSY or CyPY is the most robust approach.
-
When orthogonality for on-resin modification is required: A photocleavable group like MNI or a specifically cleavable group like CSY can be employed.
-
As a cost-effective measure for less critical syntheses: Modifying the Fmoc deprotection conditions by using piperazine or adding HOBt can provide a moderate level of suppression.
By understanding the underlying chemistry of aspartimide formation and carefully selecting the appropriate protected aspartic acid derivative and synthetic conditions, researchers can overcome this long-standing challenge in peptide chemistry, leading to the successful synthesis of high-purity peptides for research, diagnostics, and therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. researchgate.net [researchgate.net]
- 13. research-collection.ethz.ch [research-collection.ethz.ch]
- 14. The CSY-protecting group in the microwave-assisted synthesis of aggregation-prone peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 16. benchchem.com [benchchem.com]
- 17. US8314208B2 - Microwave enhanced N-fmoc deprotection in peptide synthesis - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
Boc-L-aspartic acid beta-benzyl ester molecular weight
An In-depth Technical Guide to Boc-L-aspartic acid β-benzyl ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-L-aspartic acid β-benzyl ester, also known as N-(tert-Butoxycarbonyl)-L-aspartic acid 4-benzyl ester or Boc-L-Asp(OBzl)-OH, is a critical amino acid derivative employed extensively in synthetic chemistry. Its unique dual-protection scheme, featuring an acid-labile tert-butyloxycarbonyl (Boc) group on the α-amine and a benzyl ester (OBzl) on the side-chain carboxyl group, makes it an indispensable building block in solid-phase peptide synthesis (SPPS) and the development of complex organic molecules. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and application, and its strategic importance in modern drug discovery and development.
Core Chemical and Physical Properties
Boc-L-Asp(OBzl)-OH is a white to off-white crystalline powder. The strategic placement of the Boc and benzyl protecting groups allows for selective deprotection, a cornerstone of the widely used Boc/Bzl strategy in peptide synthesis.[1][2] The benzyl group enhances stability and solubility in organic solvents, while the Boc group provides robust protection for the α-amine under various coupling conditions.[1]
All essential quantitative data for Boc-L-aspartic acid β-benzyl ester are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Weight | 323.34 g/mol | [3][4] |
| Molecular Formula | C₁₆H₂₁NO₆ | [3][5] |
| CAS Number | 7536-58-5 | [4][5][6] |
| Appearance | White or off-white powder | [5] |
| Melting Point | 96-105 °C | [5][6] |
| Purity (HPLC) | ≥ 98.5% | [5] |
| Optical Rotation [α]D²⁰ | +7.5º to +9.5º (c=2% in Acetic Acid) | [5] |
| Storage Temperature | 0-8 °C | [5] |
Strategic Importance in Synthesis
The primary application of Boc-L-Asp(OBzl)-OH is in solid-phase peptide synthesis (SPPS) following the Boc/Bzl strategy.[7] This methodology relies on graduated acid lability: the N-terminal Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the more stable side-chain benzyl ester and the peptide-resin linkage require a much stronger acid, such as anhydrous hydrogen fluoride (HF), for final cleavage.[8][9]
This selective deprotection is crucial for the stepwise assembly of peptide chains, preventing unwanted side reactions and ensuring the integrity of the final product. The compound serves as a key building block for incorporating aspartic acid residues into peptides, which are fundamental components of many pharmaceuticals and biologically active compounds.[1]
Figure 1. Logical relationship of protecting groups and their selective cleavage reagents.
Experimental Protocols
Detailed methodologies for the synthesis and application of Boc-L-Asp(OBzl)-OH are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and substrate scales.
Protocol for Synthesis of Boc-L-aspartic acid β-benzyl ester
The synthesis is a two-step process starting from L-aspartic acid. First, the side-chain β-carboxyl group is selectively esterified with benzyl alcohol. Second, the α-amino group is protected with a Boc group.
Figure 2. Workflow for the synthesis of Boc-L-aspartic acid β-benzyl ester.
Step 1: Synthesis of L-Aspartic acid β-benzyl ester (H-Asp(OBzl)-OH) This protocol is adapted from a procedure involving a boroxazolidinone intermediate, followed by benzylation.[10]
-
Materials: L-aspartic acid, triethylborane (1M in THF), dicyclohexylamine (DCHA), benzyl bromide, dimethylformamide (DMF), ethyl acetate (EtOAc), water, magnesium sulfate (MgSO₄).
-
Procedure:
-
Suspend finely powdered L-aspartic acid (10 mmol) in THF (10 mL).
-
Add 1M triethylborane solution in THF (12 mL) and stir until the amino acid dissolves completely (approx. 30 min) to form the boroxazolidinone derivative.
-
Filter the solution if necessary and remove the solvent under reduced pressure.
-
Dissolve the resulting residue (10 mmol) in DMF (10 mL) and add DCHA (50 mmol).
-
Heat the mixture to 60-70°C and add benzyl bromide (10 mmol).
-
After 5 minutes, cool the mixture. Filter off the precipitated DCHA·HBr salt.
-
Concentrate the filtrate. Dissolve the residue in EtOAc, wash with water, and dry over MgSO₄.
-
Concentrate the solution and precipitate the hydrochloride salt with gaseous HCl.
-
Dissolve the salt in water and neutralize with triethylamine (TEA) to precipitate the final product, H-Asp(OBzl)-OH.
-
Step 2: N-Boc Protection This is a standard procedure for Boc protection of an amino acid.[3][11][12]
-
Materials: H-Asp(OBzl)-OH, di-tert-butyl dicarbonate ((Boc)₂O), sodium bicarbonate (NaHCO₃), tetrahydrofuran (THF), water, ethyl acetate.
-
Procedure:
-
Dissolve H-Asp(OBzl)-OH (10 mmol) in a mixture of THF (20 mL), water (20 mL), and NaHCO₃ (20 mmol).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add (Boc)₂O (11 mmol) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours or until completion (monitored by TLC).
-
Remove the THF under reduced pressure.
-
Adjust the pH of the remaining aqueous layer to 2-3 with dilute HCl.
-
Extract the product into ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product.
-
Purify the product by crystallization from ethyl acetate/hexane.
-
Protocol for Application in Boc Solid-Phase Peptide Synthesis (SPPS)
This protocol describes a standard cycle for coupling Boc-L-Asp(OBzl)-OH to a growing peptide chain on a solid support (e.g., Merrifield or PAM resin).[9][13][14][15]
Figure 3. Standard workflow for one cycle in Boc-SPPS.
-
Materials: Peptide-resin, dichloromethane (DCM), trifluoroacetic acid (TFA), isopropanol (IPA), diisopropylethylamine (DIEA), N,N-dimethylformamide (DMF), Boc-L-Asp(OBzl)-OH, coupling reagents (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt)).
-
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM in a reaction vessel for 30 minutes.
-
Boc Deprotection:
-
Drain the DCM. Add a solution of 50% TFA in DCM. Agitate for 1-2 minutes (pre-wash) and drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[9]
-
Drain the TFA solution.
-
-
Washing: Wash the resin thoroughly with DCM (3x) and IPA (2x) to remove residual acid.
-
Neutralization:
-
Add a solution of 10% DIEA in DCM to the resin.
-
Agitate for 5-10 minutes to neutralize the N-terminal ammonium trifluoroacetate salt to the free amine. Repeat once.[14]
-
-
Washing: Wash the resin with DCM (3x) to remove excess base.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate Boc-L-Asp(OBzl)-OH (3-4 equivalents relative to resin loading) with DCC (1 eq) and HOBt (1 eq) in DMF or DCM for 15-20 minutes at 0°C.
-
Filter the pre-activated solution to remove the dicyclohexylurea (DCU) byproduct.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours or until a negative ninhydrin test indicates reaction completion.[14]
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x) to remove excess reagents. The resin is now ready for the next synthesis cycle.
-
Protocol for Final Cleavage and Deprotection
This protocol describes the final step where the completed peptide is cleaved from the resin, and the side-chain benzyl ester is removed simultaneously. This requires strong acid conditions.
-
Materials: Dried peptide-resin, anhydrous hydrogen fluoride (HF), anisole (scavenger), specialized HF cleavage apparatus.
-
Procedure:
-
Preparation: Place the thoroughly dried peptide-resin in the reaction vessel of an HF apparatus. Add a scavenger such as anisole (1 mL per 100 mg of resin) to trap reactive carbocations generated during cleavage.[13]
-
HF Condensation: Cool the reaction vessel to -78°C using a dry ice/acetone bath.
-
Cleavage Reaction: Carefully condense anhydrous HF (approx. 10 mL per gram of resin) into the vessel. Allow the mixture to stir at 0°C for 1 hour.[8][13]
-
HF Removal: After the reaction is complete, remove the HF by evaporation under a stream of nitrogen gas.
-
Peptide Precipitation: Triturate the remaining residue with cold diethyl ether to precipitate the crude peptide.
-
Isolation and Purification: Filter and wash the crude peptide with cold ether. Dissolve the peptide in an appropriate aqueous buffer (e.g., dilute acetic acid) and lyophilize. The crude peptide can then be purified using reverse-phase HPLC.
-
Conclusion
Boc-L-aspartic acid β-benzyl ester is a cornerstone of synthetic peptide chemistry. Its well-defined properties and the graduated acid lability of its protecting groups provide chemists with a reliable and versatile tool for constructing complex peptide sequences. A thorough understanding of the experimental protocols for its synthesis, application in SPPS, and final cleavage is essential for researchers and professionals aiming to innovate in drug development and biochemical research. While the Boc/Bzl strategy is a classic methodology, its robustness ensures its continued relevance in the production of therapeutic peptides and other advanced biomolecules.
References
- 1. chemimpex.com [chemimpex.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. chempep.com [chempep.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 12. CN104276966A - Preparation method of Boc-L-aspartic acid - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. peptide.com [peptide.com]
Understanding the Stability of Boc-Asp(OBzl)-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-α-tert-Butoxycarbonyl-L-aspartic acid β-benzyl ester, commonly known as Boc-Asp(OBzl)-OH, is a pivotal building block in solid-phase peptide synthesis (SPPS). Its utility is dictated by the orthogonal protecting group strategy, where the acid-labile Boc group and the benzyl ester, which is susceptible to hydrogenolysis and strong acids, allow for selective deprotection during peptide chain elongation. However, the stability of Boc-Asp(OBzl)-OH, both as a standalone reagent and within a peptide sequence, is a critical parameter that can significantly impact the yield and purity of the final peptide. This technical guide provides an in-depth analysis of the stability of Boc-Asp(OBzl)-OH, focusing on its principal degradation pathways, recommended storage and handling conditions, and methodologies for its stability assessment.
Chemical Structure and Properties
Boc-Asp(OBzl)-OH is a derivative of L-aspartic acid where the α-amino group is protected by a tert-butoxycarbonyl (Boc) group and the side-chain β-carboxyl group is protected as a benzyl ester (OBzl).
| Property | Value |
| Synonyms | N-(tert-Butoxycarbonyl)-L-aspartic acid 4-benzyl ester, Boc-L-aspartic acid 4-benzyl ester |
| CAS Number | 7536-58-5 |
| Molecular Formula | C₁₆H₂₁NO₆ |
| Molecular Weight | 323.34 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 98-102 °C |
| Storage | 0-8 °C is commonly recommended for short-term storage, with -20°C preferred for long-term stability. |
Core Stability Profile: Degradation Pathways
The stability of Boc-Asp(OBzl)-OH is influenced by the lability of its protecting groups and the intrinsic reactivity of the aspartic acid side chain. Degradation can occur during storage, handling, and, most notably, during peptide synthesis.
Aspartimide Formation: The Primary Degradation Pathway
The most significant and well-documented degradation pathway for aspartic acid derivatives in peptide synthesis is the formation of a succinimide ring, known as an aspartimide. This intramolecular cyclization occurs when the backbone amide nitrogen attacks the side-chain β-carboxyl group.[1] The benzyl ester in Boc-Asp(OBzl)-OH is more susceptible to this side reaction compared to bulkier protecting groups like cyclohexyl esters due to reduced steric hindrance.[1]
The formation of the aspartimide intermediate is problematic for several reasons:
-
Chain Termination: The cyclic intermediate can be unreactive to subsequent coupling reactions.[2]
-
Formation of β-peptides: The aspartimide ring can be opened by nucleophiles to yield a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide, which is often difficult to separate.[2]
-
Racemization: The stereocenter of the aspartic acid can epimerize, leading to a loss of chiral purity.[2]
Factors that promote aspartimide formation include:
-
Peptide Sequence: Aspartic acid residues followed by small amino acids, such as Glycine (Asp-Gly), are particularly prone to this side reaction.[2]
-
Base Exposure: Prolonged exposure to bases, such as piperidine used for Fmoc deprotection, is a primary cause.[3]
-
Acid Exposure: Strong acids used for cleavage from the resin in Boc-SPPS, such as hydrogen fluoride (HF), can also catalyze aspartimide formation.[2]
-
Elevated Temperatures: Higher temperatures during coupling or deprotection steps can accelerate the rate of cyclization.[2]
Primary degradation pathway of Boc-Asp(OBzl)-OH within a peptide chain.
Hydrolytic Degradation
As an ester, the benzyl group of Boc-Asp(OBzl)-OH can undergo hydrolysis to yield the free β-carboxylic acid. This reaction is catalyzed by both acid and base. The rate of hydrolysis is dependent on pH and temperature. While generally stable at neutral pH, prolonged exposure to strongly acidic or basic aqueous solutions should be avoided.
Thermal Degradation
The tert-butoxycarbonyl (Boc) group is known to be thermally labile. While significant decomposition requires elevated temperatures, prolonged exposure to temperatures above ambient conditions can lead to the loss of the Boc group, generating the free amine.
Photolytic and Oxidative Degradation
While specific studies on the photolytic and oxidative degradation of Boc-Asp(OBzl)-OH are not widely available, it is prudent to consider these pathways in a comprehensive stability assessment. The aromatic benzyl group may be susceptible to photolytic degradation upon exposure to UV light. Oxidative conditions, for instance, in the presence of peroxides, could potentially lead to oxidation of the molecule.
Quantitative Stability Data
A comprehensive search of the scientific literature did not yield specific quantitative kinetic data for the degradation of isolated Boc-Asp(OBzl)-OH under various stress conditions (hydrolytic, thermal, oxidative, and photolytic). The majority of stability-related information focuses on the formation of aspartimide during peptide synthesis. The following table summarizes the known qualitative stability information.
| Stress Condition | Stability Profile | Potential Degradation Products |
| Acidic (aq.) | Labile, especially under strong acidic conditions. | Deprotection of Boc group, hydrolysis of benzyl ester. |
| Basic (aq.) | Labile, promotes hydrolysis of the benzyl ester. | Hydrolysis of benzyl ester. |
| Neutral (aq.) | Generally stable for short periods. | Minimal degradation expected under ambient conditions. |
| Thermal | Susceptible to degradation at elevated temperatures. | Deprotection of Boc group. |
| Photolytic | Potential for degradation upon UV exposure. | Not well-characterized in the literature. |
| Oxidative | Potential for degradation. | Not well-characterized in the literature. |
Experimental Protocols for Stability Assessment
To rigorously assess the stability of Boc-Asp(OBzl)-OH, a stability-indicating analytical method must be developed and validated. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.
Forced Degradation Study Protocol
Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the analytical method.
Objective: To generate potential degradation products of Boc-Asp(OBzl)-OH under various stress conditions.
Materials:
-
Boc-Asp(OBzl)-OH
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Sample Preparation: Prepare a stock solution of Boc-Asp(OBzl)-OH in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of Boc-Asp(OBzl)-OH in an oven at 80°C for 48 hours. Dissolve in methanol to the stock concentration before analysis.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a calibrated light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
Control Samples: Prepare control samples by diluting the stock solution with the respective solvent (water or methanol) and storing them under normal laboratory conditions, protected from light.
-
Analysis: At the end of the exposure period, neutralize the acidic and basic samples, and dilute all samples to an appropriate concentration with the mobile phase for HPLC analysis.
Stability-Indicating HPLC-UV Method
Objective: To separate and quantify Boc-Asp(OBzl)-OH from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 30% B
-
31-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The peak purity of Boc-Asp(OBzl)-OH in the stressed samples should be assessed using a photodiode array (PDA) detector to ensure that no degradation products co-elute.
Experimental workflow for the stability assessment of Boc-Asp(OBzl)-OH.
Conclusion and Recommendations
The primary stability concern for Boc-Asp(OBzl)-OH, particularly in its application in peptide synthesis, is its propensity to form an aspartimide intermediate. This side reaction is sequence-dependent and is promoted by both acidic and basic conditions, as well as elevated temperatures. As a standalone reagent, Boc-Asp(OBzl)-OH is susceptible to hydrolysis of its benzyl ester and thermal degradation leading to the loss of the Boc group.
For researchers, scientists, and drug development professionals, the following recommendations are crucial:
-
Storage: Store Boc-Asp(OBzl)-OH at refrigerated (0-8 °C) or frozen (-20 °C) temperatures, protected from light and moisture.
-
Handling: Avoid prolonged exposure to ambient conditions. When used in solution, prepare fresh solutions and avoid storage in strongly acidic or basic media.
-
Peptide Synthesis: When incorporating Boc-Asp(OBzl)-OH into a peptide sequence, be mindful of the subsequent amino acid. For sequences known to be problematic (e.g., Asp-Gly), consider using a more sterically hindered protecting group for the aspartic acid side chain (e.g., cyclohexyl ester) to minimize aspartimide formation.
-
Stability Studies: When Boc-Asp(OBzl)-OH or peptides containing it are part of a drug development program, comprehensive forced degradation studies coupled with a validated stability-indicating HPLC method are essential to fully characterize its stability profile and ensure the quality and safety of the final product.
References
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Boc-Asp(OBzl)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) chemistry is a foundational technique for the assembly of peptide chains. This method relies on the graduated acid lability of the temporary Nα-Boc protecting group and the more stable side-chain protecting groups. The Nα-Boc group is removed with a moderate acid, typically trifluoroacetic acid (TFA), while the side-chain protecting groups, such as the benzyl ester on the aspartic acid side chain (Asp(OBzl)), are cleaved at the end of the synthesis with a strong acid like trifluoromethanesulfonic acid (TFMSA) or hydrogen fluoride (HF).[1][2]
Incorporating Boc-Asp(OBzl)-OH into a peptide sequence requires careful consideration of potential side reactions, most notably aspartimide formation. This intramolecular cyclization can occur during the synthesis and lead to the formation of undesired β-aspartyl peptides and piperidides, particularly in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs.[3][4] This document provides a detailed protocol for the manual solid-phase synthesis of peptides containing Boc-Asp(OBzl)-OH, with a focus on minimizing side reactions and ensuring a high-purity final product.
Key Materials and Reagents
| Reagent/Material | Grade | Supplier Examples |
| Boc-Asp(OBzl)-OH | Peptide Synthesis Grade | Aapptec, Chem-Impex, Sigma-Aldrich |
| Merrifield Resin (or other suitable resin) | 100-200 mesh, 1% DVB | Sigma-Aldrich, Aapptec |
| Dichloromethane (DCM) | Anhydrous, ACS Grade | Major chemical suppliers |
| N,N-Dimethylformamide (DMF) | Anhydrous, ACS Grade | Major chemical suppliers |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Major chemical suppliers |
| Diisopropylethylamine (DIEA) | Reagent Grade | Major chemical suppliers |
| HBTU (or other coupling reagent) | Peptide Synthesis Grade | Aapptec, ChemPep |
| HOBt | Peptide Synthesis Grade | Aapptec, ChemPep |
| Isopropanol (IPA) | ACS Grade | Major chemical suppliers |
| Trifluoromethanesulfonic acid (TFMSA) | Reagent Grade | Major chemical suppliers |
| Thioanisole | Reagent Grade | Major chemical suppliers |
| m-Cresol | Reagent Grade | Major chemical suppliers |
| Diethyl ether (or MTBE) | Anhydrous, ACS Grade | Major chemical suppliers |
Experimental Protocols
Resin Preparation and Swelling
The initial step in SPPS is the swelling of the resin to ensure that all reactive sites are accessible.
| Step | Procedure | Time (min) |
| 1 | Place the desired amount of resin (e.g., Merrifield resin for a C-terminal acid) in a reaction vessel. | - |
| 2 | Add dichloromethane (DCM) to cover the resin completely (approx. 10-15 mL per gram of resin). | - |
| 3 | Gently agitate the resin at room temperature. | 30-60 |
| 4 | Drain the solvent by filtration. | - |
Boc-SPPS Synthesis Cycle
The synthesis of the peptide chain proceeds in a cyclical manner, with each cycle consisting of deprotection, neutralization, and coupling steps.[1]
This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain.
| Step | Procedure | Time (min) |
| 1 | Add a solution of 50% TFA in DCM to the swollen resin.[1][3] | - |
| 2 | Agitate the resin for a pre-wash.[1][3] | 5 |
| 3 | Drain the TFA/DCM solution. | - |
| 4 | Add fresh 50% TFA in DCM and agitate.[1][3] | 15-25 |
| 5 | Drain the deprotection solution. | - |
| 6 | Wash the resin with DCM (3x). | 3 x 1 |
| 7 | Wash the resin with Isopropanol (IPA) (2x) to remove residual TFA.[1] | 2 x 1 |
| 8 | Wash the resin with DCM (3x). | 3 x 1 |
Note: For peptides containing Cys, Met, or Trp, it is recommended to add a scavenger like 0.5% dithioethane (DTE) to the deprotection solution to prevent side reactions from the tert-butyl cation.[1][2]
After deprotection, the N-terminal amino group is protonated and must be neutralized to the free amine before coupling.
| Step | Procedure | Time (min) |
| 1 | Add a 10% solution of DIEA in DCM to the peptide-resin.[1] | - |
| 2 | Agitate the mixture.[1] | 1-2 |
| 3 | Drain the neutralization solution. | - |
| 4 | Repeat steps 1-3 one more time.[1] | 1-2 |
| 5 | Wash the resin with DCM (3x). | 3 x 1 |
| 6 | Wash the resin with DMF (3x) in preparation for coupling. | 3 x 1 |
In this step, the next Nα-Boc protected amino acid, Boc-Asp(OBzl)-OH, is activated and coupled to the free N-terminal amine.
| Step | Procedure | Time (min) |
| 1 | In a separate vial, dissolve 2-4 equivalents of Boc-Asp(OBzl)-OH and a coupling agent (e.g., HBTU/HOBt) in DMF.[1] | - |
| 2 | Add the solution to the neutralized peptide-resin. | - |
| 3 | Add 4-6 equivalents of DIEA to initiate the coupling reaction.[1] | - |
| 4 | Agitate the reaction mixture at room temperature. | 60-120 |
| 5 | Monitor the reaction for completion using the Kaiser test.[1] | - |
| 6 | Once complete (negative Kaiser test), drain the coupling solution. | - |
| 7 | Wash the resin with DMF (3x). | 3 x 1 |
| 8 | Wash the resin with DCM (3x). | 3 x 1 |
To mitigate aspartimide formation, the addition of HOBt during the coupling step is recommended.
Monitoring the Coupling Reaction: The Kaiser Test
The Kaiser test is a qualitative colorimetric assay used to detect the presence of free primary amines.[5][6] A negative test (colorless or yellow beads) indicates that the coupling reaction is complete.
| Reagent | Preparation |
| Reagent A | 1. Dissolve 16.5 mg of KCN in 25 mL of distilled water. 2. Dilute 1.0 mL of this solution with 49 mL of pyridine.[6] |
| Reagent B | Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.[6] |
| Reagent C | Dissolve 40 g of phenol in 20 mL of n-butanol.[6] |
Procedure:
-
Take 10-15 beads of the peptide-resin in a small test tube.
-
Add 2-3 drops of Reagent A, Reagent B, and Reagent C.[6]
-
Heat the test tube at 110°C for 5 minutes.[6]
-
Observe the color:
-
Intense blue solution and beads: Incomplete coupling. Recouple.
-
Colorless or yellow solution and beads: Complete coupling. Proceed to the next deprotection step.[6]
-
Final Cleavage and Deprotection
This final step cleaves the completed peptide from the solid support and removes the side-chain protecting groups, including the benzyl group from the aspartic acid residue. While HF is traditionally used, TFMSA is a viable alternative that does not require specialized equipment.
| Step | Procedure | Time (min) |
| 1 | Wash the final peptide-resin with DCM and dry it under vacuum. | - |
| 2 | Place the dried resin in a round-bottom flask with a stir bar. | - |
| 3 | Add scavengers: 250 µL of thioanisole and 75 µL of 1,2-ethanedithiol (EDT) per 100 mg of resin. Stir for 5-10 minutes. | 5-10 |
| 4 | Cool the flask to 0-5 °C in an ice bath. | - |
| 5 | Add 2.5 mL of TFA per 100 mg of resin and mix for 5-10 minutes. | 5-10 |
| 6 | Slowly add 250 µL of TFMSA drop-wise per 100 mg of resin, ensuring the temperature remains low. | - |
| 7 | Remove the flask from the ice bath and allow it to react at room temperature. | 90-120 (for MBHA resin) |
| 8 | Filter the resin and wash it twice with a small amount of TFA. | - |
| 9 | Combine the filtrates and precipitate the peptide by adding 8-10 fold volume of cold diethyl ether. | - |
| 10 | Collect the peptide by centrifugation, wash with cold ether, and dry under vacuum. | - |
Potential Side Reactions and Mitigation Strategies
| Side Reaction | Description | Mitigation Strategies |
| Aspartimide Formation | Intramolecular cyclization of the aspartic acid side chain with the peptide backbone, particularly at Asp-Gly, Asp-Ala, or Asp-Ser sequences.[3][4] | - Use of the more sterically hindered Boc-Asp(OcHex)-OH instead of Boc-Asp(OBzl)-OH.- Addition of HOBt during the coupling step.[4]- Employing in situ neutralization protocols to minimize the exposure of the free amine.[3] |
| Diketopiperazine Formation | Intramolecular cyclization of the N-terminal dipeptide, leading to chain termination. More prevalent in Fmoc-SPPS but can occur in Boc-SPPS. | - Use of in situ neutralization protocols. |
| Alkylation of Sensitive Residues | The tert-butyl cation generated during Boc deprotection can alkylate susceptible residues like Trp, Met, and Cys.[2] | - Addition of scavengers such as 0.5% dithioethane (DTE) to the deprotection solution.[1][2] |
| Pyroglutamate Formation | N-terminal glutamine can cyclize to form pyroglutamic acid. | - Use appropriate coupling conditions and avoid prolonged exposure to basic conditions. |
Visualized Workflows
Caption: The cyclical workflow of Boc-SPPS for the addition of a single amino acid.
References
Application Notes and Protocols for Boc-Asp(OBzl)-OH in Solution-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of N-α-(tert-butoxycarbonyl)-L-aspartic acid β-benzyl ester (Boc-Asp(OBzl)-OH) in solution-phase peptide synthesis. This methodology remains highly relevant for the synthesis of short peptides, peptide fragments for convergent synthesis, and for applications where solid-phase synthesis may be suboptimal.
Introduction
Boc-Asp(OBzl)-OH is a key building block for incorporating aspartic acid residues into a peptide sequence. The tert-butoxycarbonyl (Boc) group on the α-amino terminus provides acid-labile protection, while the benzyl (Bzl) ester on the β-carboxyl side chain offers protection that is stable to the acidic conditions used for Boc removal but can be cleaved by catalytic hydrogenation. This orthogonal protection strategy allows for the selective formation of peptide bonds and the stepwise elongation of the peptide chain in a controlled manner.
A primary challenge associated with the use of aspartic acid derivatives is the potential for aspartimide formation, a side reaction that can occur under both acidic and basic conditions.[1] This can lead to racemization and the formation of β-aspartyl peptides. Careful control of reaction conditions is crucial to minimize this side reaction.
Core Principles of Solution-Phase Synthesis with Boc-Asp(OBzl)-OH
The solution-phase synthesis of a peptide using Boc-Asp(OBzl)-OH involves a cyclical process of coupling and deprotection, followed by a final deprotection step to yield the unprotected peptide.
The fundamental steps are:
-
Coupling: The free α-carboxyl group of Boc-Asp(OBzl)-OH is activated and reacted with the free amino group of a C-terminally protected amino acid ester.
-
Work-up and Purification: The resulting Boc-protected dipeptide ester is isolated and purified to remove coupling reagents, byproducts, and unreacted starting materials.
-
N-α-Boc Deprotection: The Boc group is selectively removed from the N-terminus of the dipeptide ester using a moderately strong acid, typically trifluoroacetic acid (TFA).
-
Side Chain and C-Terminus Deprotection: The benzyl ester protecting the aspartic acid side chain and any C-terminal ester are removed, often simultaneously, via catalytic hydrogenation.
Experimental Protocols
Protocol 1: Dipeptide Synthesis via DCC/HOBt Coupling
This protocol describes the coupling of Boc-Asp(OBzl)-OH with a generic amino acid methyl ester (H-Xaa-OMe).
Materials:
-
Boc-Asp(OBzl)-OH
-
Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Amine Salt Neutralization:
-
In a round-bottom flask, suspend the amino acid methyl ester hydrochloride (1.05 eq.) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add DIPEA or TEA (1.05 eq.) dropwise while stirring.
-
Stir the mixture at 0 °C for 15-20 minutes to ensure complete neutralization.[2]
-
-
Carboxylic Acid Activation:
-
In a separate flask, dissolve Boc-Asp(OBzl)-OH (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM.[2]
-
Cool this solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq.) in anhydrous DCM dropwise to the Boc-Asp(OBzl)-OH solution.
-
Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.[2]
-
-
Coupling Reaction:
-
To the activated Boc-Asp(OBzl)-OH mixture, add the neutralized amino acid methyl ester solution from step 1.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).[2]
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.[2]
-
Combine the filtrate and washings and dilute with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[2]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.[2]
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure Boc-Asp(OBzl)-Xaa-OMe.
-
Protocol 2: N-α-Boc Deprotection
This protocol describes the removal of the Boc protecting group from the synthesized dipeptide ester.
Materials:
-
Boc-Asp(OBzl)-Xaa-OMe (from Protocol 1)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Cold diethyl ether
Procedure:
-
Deprotection Reaction:
-
Dissolve the Boc-protected dipeptide ester in anhydrous DCM (concentration of 0.1-0.5 M) in a round-bottom flask.[3]
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add an equal volume of TFA to the stirred solution (resulting in a 50% TFA/DCM solution).[3][4]
-
Allow the reaction to warm to room temperature and stir for 30-60 minutes.[3][4]
-
Monitor the reaction progress by TLC until the starting material is consumed.[3]
-
-
Isolation of the Amine Salt:
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with toluene or DCM can help remove residual TFA.[3][5]
-
Dissolve the resulting oily residue in a minimal amount of DCM or methanol.[2]
-
Add cold diethyl ether dropwise with vigorous stirring until a precipitate forms.[2][5]
-
Collect the precipitated dipeptide trifluoroacetate salt (TFA·H-Asp(OBzl)-Xaa-OMe) by filtration or centrifugation.
-
Wash the precipitate with cold diethyl ether and dry under vacuum.[2][5] The resulting product can be used in the next coupling step after neutralization.
-
Protocol 3: Benzyl Ester Side Chain Deprotection via Catalytic Transfer Hydrogenation
This protocol describes the removal of the benzyl ester from the aspartic acid side chain. This method will also cleave a C-terminal benzyl ester if present.
Materials:
-
Peptide with Asp(OBzl) residue (e.g., TFA·H-Asp(OBzl)-Xaa-OMe from Protocol 2)
-
Methanol (MeOH)
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Celite®
Procedure:
-
Reaction Setup:
-
Hydrogenolysis:
-
Work-up and Isolation:
-
Upon completion, cool the mixture to room temperature if heated.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[6]
-
Wash the filter cake with a small amount of methanol.[6]
-
Combine the filtrates and remove the solvent under reduced pressure.[6]
-
The crude product can be purified by recrystallization or ion-exchange chromatography to yield the final deprotected peptide.[6]
-
Data Presentation
Table 1: Typical Reaction Parameters for Solution-Phase Synthesis
| Step | Parameter | Typical Value/Condition | Reference(s) |
| Coupling | Coupling Reagents | DCC/HOBt | [2] |
| Solvent | Anhydrous DCM | [2] | |
| Temperature | 0 °C to Room Temperature | [2] | |
| Reaction Time | 12-24 hours | [2] | |
| Boc Deprotection | Reagent | 20-50% TFA in DCM | [3][4] |
| Temperature | 0 °C to Room Temperature | [3] | |
| Reaction Time | 30-60 minutes | [3][4] | |
| Benzyl Ester Deprotection | Catalyst | 10% Pd/C | [6] |
| Hydrogen Donor | Ammonium Formate | [1][6] | |
| Solvent | Methanol | [6] | |
| Temperature | Room Temperature to Reflux | [1][6] |
Table 2: Representative Yields and Purity in Solution-Phase Peptide Synthesis
| Coupling Reaction | Coupling Method | Typical Yield (%) | Typical Purity (%) | Reference(s) |
| Boc-Asp(Bzl)-OH + H-Leu-OMe | T3P® | 96 (conversion) | Not specified | [7] |
| Boc-L-Ala-OH + H-Gly-OEt | DCC/HOBt | 85-95 | >95 | [2] |
| Boc-L-Ala-OH + H-Phe-OBn | DCC/HOBt | 80-90 | >95 | [2] |
Mandatory Visualizations
Caption: Experimental workflow for dipeptide synthesis.
Caption: Stepwise deprotection workflow.
References
Application Notes and Protocols for the Coupling of Boc-Asp(OBzl)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the reaction conditions for coupling N-α-Boc-L-aspartic acid β-benzyl ester (Boc-Asp(OBzl)-OH), a critical step in both solution-phase and solid-phase peptide synthesis (SPPS). This document outlines detailed experimental protocols, strategies to mitigate common side reactions, and a comparison of various coupling reagents to assist in the efficient and high-purity synthesis of peptides containing aspartic acid residues.
Introduction
Boc-Asp(OBzl)-OH is a widely used protected amino acid in peptide synthesis. The tert-butyloxycarbonyl (Boc) group on the α-amino function and the benzyl (Bzl) ester on the β-carboxyl group provide orthogonal protection, allowing for selective deprotection and peptide bond formation. The choice of coupling conditions is paramount to ensure high yields and minimize side reactions, the most significant of which is aspartimide formation. This side reaction can lead to the formation of β-peptides and racemization, complicating purification and reducing the overall yield of the target peptide.[1][2]
Factors influencing the success of the coupling reaction include the choice of coupling reagent, the use of additives, the base, solvent, reaction temperature, and the nature of the amino acid sequence, particularly the residue C-terminal to the aspartic acid.[1] Sequences such as Asp-Gly, Asp-Asn, and Asp-Ser are particularly prone to aspartimide formation due to the low steric hindrance of the subsequent residue.[1]
Data Presentation: Comparison of Common Coupling Conditions
The selection of the appropriate coupling reagent and conditions is critical for achieving high coupling efficiency and minimizing side reactions. The following tables provide a summary of common coupling reagents and their typical reaction conditions for the incorporation of Boc-Asp(OBzl)-OH.
Table 1: Common Coupling Reagents and Additives
| Coupling Reagent Class | Reagent Name | Additive | Key Advantages | Key Disadvantages |
| Carbodiimides | DCC (N,N'-Dicyclohexylcarbodiimide) | HOBt (1-Hydroxybenzotriazole) | Cost-effective, well-established.[3] | Dicyclohexylurea (DCU) byproduct is insoluble and can be difficult to remove in solution-phase synthesis. |
| DIC (N,N'-Diisopropylcarbodiimide) | HOBt, HOAt (1-Hydroxy-7-azabenzotriazole), OxymaPure | Diisopropylurea byproduct is more soluble than DCU, making it suitable for SPPS.[4] | Can be less efficient for sterically hindered couplings. | |
| Uronium/Aminium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | HOBt is intrinsic | Good performance for routine synthesis, well-established.[5] | Less reactive than HATU; potential for guanidinylation of the N-terminal amine. |
| HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | HOAt is intrinsic | Fast reaction rates, high yields, effective for sterically hindered couplings.[5][6] | Higher cost.[5] | |
| COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | OxymaPure is intrinsic | High efficiency comparable to HATU, safer byproducts.[5][6] | Relatively newer compared to HBTU/HATU.[5] | |
| Phosphonium Salts | PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | HOBt is intrinsic | Does not cause guanidinylation; useful for cyclization reactions.[4] | Carcinogenic HMPA formed as a byproduct.[4] |
Table 2: Typical Reaction Conditions for Boc-Asp(OBzl)-OH Coupling
| Parameter | Solution-Phase Synthesis | Solid-Phase Peptide Synthesis (SPPS) |
| Boc-Asp(OBzl)-OH (Equivalents) | 1.0 - 1.2 | 2.0 - 5.0 |
| Coupling Reagent (Equivalents) | 1.0 - 1.2 | 2.0 - 5.0 |
| Additive (Equivalents) | 1.0 - 1.2 | 2.0 - 5.5 |
| Base | DIEA (N,N-Diisopropylethylamine), NMM (N-Methylmorpholine) | DIEA, NMM, 2,4,6-Collidine |
| Base (Equivalents) | 1.0 - 2.0 | 4.0 - 8.0 |
| Solvent | DCM (Dichloromethane), DMF (N,N-Dimethylformamide), THF (Tetrahydrofuran) | DMF, NMP (N-Methyl-2-pyrrolidone), DCM |
| Temperature | 0 °C to Room Temperature | Room Temperature (can be elevated for difficult couplings) |
| Reaction Time | 2 - 24 hours | 30 minutes - 4 hours |
Experimental Protocols
The following are detailed protocols for common coupling methods for Boc-Asp(OBzl)-OH in both solution-phase and solid-phase synthesis.
Protocol 1: Solution-Phase Coupling using DCC/HOBt
This protocol describes a general method for the coupling of Boc-Asp(OBzl)-OH to an amino acid ester in solution.
Materials:
-
Boc-Asp(OBzl)-OH
-
Amino acid ester hydrochloride
-
DCC (N,N'-Dicyclohexylcarbodiimide)
-
HOBt (1-Hydroxybenzotriazole)
-
NMM (N-Methylmorpholine) or DIEA (N,N-Diisopropylethylamine)
-
Anhydrous DCM (Dichloromethane)
-
Ice bath
Procedure:
-
Neutralization of Amino Acid Ester: In a flask, dissolve the amino acid ester hydrochloride (1.0 eq.) in anhydrous DCM and cool to 0 °C in an ice bath. Add NMM or DIEA (1.0-1.2 eq.) dropwise and stir for 15 minutes.
-
Activation of Boc-Asp(OBzl)-OH: In a separate flask, dissolve Boc-Asp(OBzl)-OH (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq.) in anhydrous DCM to the Boc-Asp(OBzl)-OH solution dropwise.
-
Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
Coupling Reaction: Add the neutralized amino acid ester solution from step 1 to the activated Boc-Asp(OBzl)-OH mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Filter the reaction mixture to remove the precipitated DCU. The filtrate can then be washed sequentially with dilute acid (e.g., 1N HCl), water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude dipeptide, which can be further purified by chromatography.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling using HBTU
This protocol outlines the coupling of Boc-Asp(OBzl)-OH to a resin-bound peptide with a free N-terminal amine in a manual SPPS setting.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-Asp(OBzl)-OH
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane), peptide synthesis grade
-
Ninhydrin test solutions
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Boc Deprotection (if necessary): If the N-terminal amine is Boc-protected, treat the resin with a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM for 1-2 minutes (pre-wash) followed by a 20-30 minute treatment.
-
Washing: Wash the resin thoroughly with DCM (3-5 times) followed by DMF (3-5 times).
-
Neutralization: Treat the resin with a solution of 5-10% DIEA in DMF for 5-10 minutes to neutralize the N-terminal amine. Wash the resin with DMF (3-5 times).
-
Pre-activation of Amino Acid: In a separate vessel, dissolve Boc-Asp(OBzl)-OH (3-4 equivalents relative to resin loading) and HBTU (3-4 equivalents) in DMF. Add DIEA (6-8 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.
-
Coupling: Add the pre-activated amino acid solution to the swollen and neutralized peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring the Reaction: Perform a qualitative ninhydrin (Kaiser) test to monitor the disappearance of the free primary amine. A negative result (yellow beads) indicates the completion of the coupling reaction.
-
Washing: Once the coupling is complete, drain the reaction solution. Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.
Mandatory Visualizations
Caption: General experimental workflow for a single coupling cycle in SPPS.
Caption: Decision diagram for selecting coupling conditions for Boc-Asp(OBzl)-OH.
References
Application Notes and Protocols for N-terminal Boc Group Deprotection
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the deprotection of the N-terminal tert-butyloxycarbonyl (Boc) group, a critical step in peptide synthesis and the development of active pharmaceutical ingredients. The Boc group is widely used due to its stability in various reaction conditions and its facile removal under specific, controlled environments.[1][2] This guide covers the most common deprotection strategies, including acidic, thermal, and catalytic methods, offering a comparative overview to aid in method selection based on substrate sensitivity and desired reaction scale.
Overview of Boc Deprotection Strategies
The removal of the Boc protecting group is a fundamental transformation in organic synthesis.[1] While traditional methods employing strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are highly effective, concerns over substrate sensitivity have prompted the development of milder alternatives.[1][3] The choice of deprotection method is crucial and depends on the presence of other acid-labile groups and the overall synthetic strategy.[3]
Key deprotection methods include:
-
Acidic Deprotection: The most common approach, utilizing strong acids like TFA or HCl, or milder acids such as formic acid and p-toluenesulfonic acid.[2][3]
-
Thermal Deprotection: A catalyst-free method that involves heating the Boc-protected compound, often in water or other polar solvents.[4][5]
-
Catalytic Deprotection: Employs Lewis acids or metal catalysts, such as iron(III) chloride, to facilitate Boc removal under milder conditions.[6][7]
Quantitative Data Summary
The following tables summarize typical reaction conditions for various N-terminal Boc deprotection methods, providing a basis for comparison.
Table 1: Acidic Deprotection Methods
| Reagent | Concentration | Solvent | Typical Time | Temperature | Yield (%) | Reference |
| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | 0.5 - 2 hours | 0°C to Room Temp. | High | [3] |
| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane or Ethyl Acetate | 1 - 4 hours | Room Temp. | High | [1][3] |
| Formic Acid | Neat or in DCM | Dichloromethane (DCM) | 1 - 16 hours | Room Temp. | Variable | [3] |
| p-Toluenesulfonic Acid (pTSA) | Catalytic to stoichiometric | Dichloromethane (DCM) or Acetonitrile | 10 min - 2 hours | Room Temp. | Variable | [3] |
| Oxalyl Chloride | 3 equivalents | Methanol (MeOH) | 1 - 4 hours | Room Temp. | up to 90% | [6][8] |
| Aqueous Phosphoric Acid | 85 wt% | - | 4 - 8 hours | Room Temp. | 92 - 98% | [9] |
Table 2: Thermal and Catalytic Deprotection Methods
| Method | Reagent/Conditions | Solvent | Typical Time | Temperature | Yield (%) | Reference |
| Thermal (Water-mediated) | Reflux | Water | < 15 minutes | 90-100 °C | Excellent | [10] |
| Thermal (Continuous Flow) | Heating | Methanol or Trifluoroethanol | 30 minutes | 240 °C | up to 93% | [4][11] |
| Iron(III) Catalysis | FeCl₃ (catalytic) | Dichloromethane (DCM) | Variable | Room Temp. | High | [7] |
Reaction Mechanisms and Workflows
Visualizing the chemical transformations and experimental processes is crucial for understanding and implementing these protocols effectively.
The acid-catalyzed deprotection of a Boc-protected amine is initiated by the protonation of the carbamate's carbonyl oxygen.[2] This leads to the cleavage of the tert-butyl-oxygen bond, forming a stable tert-butyl cation and a carbamic acid intermediate, which then decomposes to release the free amine and carbon dioxide.[2]
The following diagram illustrates a decision-making process for selecting an appropriate deprotection method based on the substrate's properties.
Experimental Protocols
Protocol 1: Acidic Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a standard and highly effective method for Boc deprotection.[3]
Materials:
-
Boc-protected amine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected amine in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.[3]
-
Cool the solution to 0°C in an ice bath.[3]
-
Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[3]
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to a few hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[1]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[1]
Protocol 2: Acidic Deprotection using 4M HCl in 1,4-Dioxane
This method is another widely used protocol, particularly when TFA is not suitable.
Materials:
-
Boc-protected amine
-
4M HCl in 1,4-dioxane (or another suitable solvent like ethyl acetate)
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected amine in a minimal amount of a suitable solvent, or suspend it directly in the HCl solution.[1]
-
Add a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1 to 4 hours.[1]
-
Monitor the reaction by TLC or LC-MS.[1]
-
Upon completion, the product often precipitates as the hydrochloride salt. If not, the solvent can be removed under reduced pressure, and the residue triturated with diethyl ether to induce precipitation.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
Protocol 3: Thermal Deprotection in Water
This method offers a green and catalyst-free alternative for Boc deprotection.[10]
Materials:
-
Boc-protected amine
-
Water
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-Boc amine (1 mmol) in water (1 mL) in a round-bottomed flask.[10]
-
Stir the mixture at a temperature between 90-100 °C.[10]
-
Monitor the progress of the reaction by TLC. The transformation is often complete within 12 minutes.[10]
-
Cool the reaction to room temperature.[10]
-
Add dichloromethane (5 mL) to the stirring mixture.[10]
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the desired product.[10] Purification by silica gel column chromatography may be necessary.[10]
Protocol 4: Mild Deprotection using Oxalyl Chloride in Methanol
This method provides a mild alternative for the deprotection of a diverse range of Boc-protected compounds.[6][8]
Materials:
-
Boc-protected starting material
-
Methanol (MeOH)
-
Oxalyl chloride
-
Standard laboratory glassware
Procedure:
-
In a dry 25 mL round-bottom flask equipped with a stirring bar, dissolve the starting material (50 mg) in MeOH (3 mL) and stir at room temperature for 5 minutes.[6]
-
Add oxalyl chloride (3 equivalents) to the solution via syringe or micropipette directly into the reaction solvent mixture.[6] Sputtering and an increase in temperature may be observed.[6]
-
Allow the reaction mixture to stir for up to 4 hours, depending on the starting material.[6]
-
Monitor the reaction via TLC.[6]
-
Upon completion, the workup typically involves removal of the solvent in vacuo. Further purification may be required.
Safety and Handling Precautions
-
Strong Acids: Reagents like TFA and HCl are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[12]
-
Byproducts: The deprotection of the Boc group generates isobutylene and carbon dioxide.[2] Adequate ventilation is necessary to handle the off-gassing.[12] The tert-butyl cation can also alkylate nucleophilic functional groups, which can be mitigated by the use of scavengers.[2]
-
Thermal Methods: High temperatures can pose a safety hazard.[5] When using superheated water, pressurized reactors or flow chemistry setups may be required.[5]
By carefully selecting the appropriate deprotection method and following the detailed protocols, researchers can efficiently and selectively remove the N-terminal Boc group, advancing their synthetic objectives in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digital.csic.es [digital.csic.es]
- 8. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 9. thieme-connect.com [thieme-connect.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acids - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for Benzyl Ester Side-Chain Deprotection: A Comparative Guide to Hydrogen Fluoride (HF) and Catalytic Hydrogenolysis
Introduction
The benzyl ester is a cornerstone protecting group for carboxylic acids in multi-step organic synthesis, particularly in the realms of peptide and carbohydrate chemistry. Its widespread use stems from its general stability across a range of reaction conditions and, crucially, the specific and reliable methods available for its removal. The deprotection step is a critical juncture in a synthetic route, demanding high efficiency and chemoselectivity to preserve the integrity of the target molecule. This document provides a detailed comparison of two of the most powerful methods for benzyl ester cleavage: strong acidolysis with anhydrous hydrogen fluoride (HF) and catalytic hydrogenolysis.
These application notes offer a comprehensive overview of the reaction mechanisms, detailed experimental protocols, and a comparative analysis of the reaction conditions and outcomes for both HF and hydrogenolysis-mediated deprotection of benzyl esters.
Comparative Analysis of Deprotection Methods
The choice between HF cleavage and catalytic hydrogenolysis is dictated by the substrate's overall functionality, the presence of other protecting groups, and the desired scale of the reaction. While both methods are highly effective, they operate under vastly different conditions and present distinct advantages and disadvantages.
| Feature | Catalytic Hydrogenolysis | Anhydrous HF Cleavage |
| Reagents | H₂ gas or hydrogen donor (e.g., ammonium formate, formic acid, 1,4-cyclohexadiene), Palladium catalyst (e.g., 10% Pd/C, Pd(OH)₂/C).[1][2] | Anhydrous liquid Hydrogen Fluoride (HF), Scavengers (e.g., anisole, p-cresol, dimethyl sulfide, thiocresol).[3][4] |
| General Conditions | Room temperature to reflux, atmospheric to high pressure H₂.[1][5] | -5 °C to 5 °C.[3] |
| Typical Reaction Time | Minutes to several hours.[2] | 30 minutes to 2 hours.[3] |
| Yield | Generally high to quantitative (>95%).[2] | Typically high, but can be affected by side reactions. |
| Mechanism | Heterogeneous catalytic reduction on a metal surface.[6] | SN1 or SN2 acid-catalyzed cleavage.[7] |
| Advantages | Very mild conditions, clean byproducts (toluene), high chemoselectivity for benzyl groups.[1][2] | Powerful and rapid, simultaneously cleaves many acid-labile protecting groups used in Boc-SPPS.[8] |
| Disadvantages | Catalyst can be poisoned by sulfur-containing compounds; may reduce other functional groups (alkenes, alkynes, nitro groups); H₂ gas is flammable.[2][9] | Extremely hazardous and corrosive reagent requiring specialized apparatus; can promote side reactions (alkylation, acylation) if not properly scavenged.[4][7] |
| Chemoselectivity | Excellent for benzyl esters over many other protecting groups (e.g., Boc, Fmoc, t-butyl esters). Can be tuned to leave benzyl ethers intact.[10] | Less selective; cleaves most benzyl-based and t-butyl-based protecting groups simultaneously.[3] |
Catalytic Hydrogenolysis
Catalytic hydrogenolysis is the most common and often the cleanest method for benzyl ester deprotection. The reaction involves the cleavage of the benzylic C-O bond by hydrogen, mediated by a palladium catalyst.
Mechanism of Pd/C Catalyzed Benzyl Ester Hydrogenolysis
The reaction proceeds on the surface of the palladium catalyst. The benzyl ester and hydrogen gas adsorb onto the metal surface, where the H-H bond is cleaved. The activated hydrogen then facilitates the reductive cleavage of the C-O bond of the ester, yielding the free carboxylic acid and toluene.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 7. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzyl Esters [organic-chemistry.org]
Applications of Boc-Asp(OBzl)-OH in Drug Discovery: Technical Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the applications of N-α-(tert-butoxycarbonyl)-L-aspartic acid β-benzyl ester, commonly known as Boc-Asp(OBzl)-OH, in the field of drug discovery. It details its primary role as a critical building block in peptide synthesis and outlines specific therapeutic areas where it is instrumental. Detailed protocols for its use in Boc-based Solid-Phase Peptide Synthesis (SPPS) are provided, along with quantitative data from relevant synthetic applications.
Introduction to Boc-Asp(OBzl)-OH
Boc-Asp(OBzl)-OH is a derivative of the amino acid L-aspartic acid, strategically modified with two key protecting groups. The α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, while the side-chain β-carboxyl group is protected as a benzyl (Bzl) ester. This dual-protection scheme is fundamental to its utility in peptide chemistry.[1][2]
The graduated acid lability of these protecting groups is the cornerstone of the Boc/Bzl SPPS strategy. The Nα-Boc group is labile to moderate acids, such as trifluoroacetic acid (TFA), allowing for its selective removal at each cycle of peptide chain elongation.[3] In contrast, the benzyl ester on the side chain is robust and requires a strong acid, like anhydrous hydrogen fluoride (HF), for its removal, which is performed at the final cleavage step.[2][4] This orthogonal protection strategy prevents unwanted side reactions and ensures the controlled, sequential assembly of amino acids into a desired peptide sequence.
Key Applications in Drug Discovery
The primary application of Boc-Asp(OBzl)-OH is as a protected building block for incorporating aspartic acid residues into peptide chains. Aspartic acid's charged side chain is often critical for peptide solubility and binding to biological targets.[2]
Peptide-Based Therapeutics and Cancer Research
Boc-Asp(OBzl)-OH is extensively used in the synthesis of peptide-based drugs and peptidomimetics.[5] A major area of application is in cancer research, particularly for the development of therapeutics that modulate apoptosis (programmed cell death). Many of these therapeutics target caspases, a family of proteases central to the apoptotic process.
Caspase Inhibitors: Aspartic acid is an essential recognition element for caspases. For example, executioner caspases like caspase-3 and caspase-7 recognize the tetrapeptide sequence Asp-Glu-Val-Asp (DEVD).[6] Boc-Asp(OBzl)-OH is therefore a crucial reagent for synthesizing peptide-based caspase inhibitors (e.g., Ac-DEVD-pNA) that can be used to study apoptosis or as potential anticancer agents.[6][7]
Peptide-Drug Conjugates (PDCs): This building block is also used to construct the peptide component of PDCs. In a PDC, a cytotoxic drug is linked to a homing peptide that specifically targets cancer cells, thereby minimizing side effects. The inclusion of charged residues like aspartic acid can enhance the solubility and receptor binding affinity of these targeting peptides.
Diagnostic Tools
Peptides synthesized using Boc-Asp(OBzl)-OH can serve as diagnostic tools. For instance, they are used in the development of probes for detecting specific biomarkers, such as the enzymatic activity of caspases in apoptotic cells.[8]
Quantitative Data Summary
The following table summarizes key physical and chemical properties of Boc-Asp(OBzl)-OH and representative yield data for a relevant peptide synthesis.
| Property | Value | Reference(s) |
| Compound | Boc-L-Asp(OBzl)-OH | |
| CAS Number | 7536-58-5 | [9][10] |
| Molecular Formula | C₁₆H₂₁NO₆ | [9] |
| Molecular Weight | 323.34 g/mol | [10] |
| Appearance | White to off-white powder | [9] |
| Melting Point | 98-105 °C | [9][10] |
| Purity (HPLC) | ≥98.5% | [9] |
| Synthetic Application | Solution-Phase Synthesis of Ac-DEVD-pNA | |
| Initial Coupling Yield | 77% (Fmoc-Asp(OtBu)-pNA) | [11] |
| Overall Yield | Gram-scale production is feasible with this method | [7] |
| Purity Analysis | Crude peptide is purified by precipitation and washing | [11] |
Note: While a detailed solid-phase synthesis yield for Ac-DEVD-pNA using Boc chemistry was not found, SPPS is a standard, high-yielding method. The solution-phase synthesis presented is a viable alternative for gram-scale production.[7]
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the use of Boc-Asp(OBzl)-OH in a standard manual Boc-SPPS workflow.
Boc Solid-Phase Peptide Synthesis (SPPS) Workflow
The synthesis of a peptide on a solid support using Boc chemistry is a cyclical process. Each cycle adds one amino acid and consists of three main stages: Nα-Boc deprotection, neutralization, and coupling.
Protocol 1: Nα-Boc Deprotection
This step removes the temporary Boc protecting group from the N-terminus of the resin-bound peptide.
Materials:
-
Boc-protected peptide-resin
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Isopropyl alcohol (IPA)
-
SPPS reaction vessel
Procedure:
-
Pre-wash: Wash the peptide-resin with DCM (3x) to remove residual solvent from the previous step.
-
Deprotection Solution: Prepare a solution of 50% TFA in DCM (v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE).[12]
-
Pre-wash with TFA: Add the 50% TFA/DCM solution to the resin and agitate for 2-5 minutes. Drain the solution.
-
Main Deprotection: Add a fresh portion of the 50% TFA/DCM solution and agitate for 20-25 minutes to ensure complete removal of the Boc group.
-
Washing: Drain the TFA solution. Wash the peptide-resin thoroughly to remove residual acid.
-
Wash with DCM (3-5 times).
-
Wash with IPA (2-3 times) to help remove trapped TFA.
-
Wash again with DCM (3-5 times).
-
Protocol 2: Coupling of Boc-Asp(OBzl)-OH
This step couples the pre-activated Boc-Asp(OBzl)-OH to the newly freed N-terminal amine of the peptide chain on the resin.
Materials:
-
Deprotected peptide-resin (from Protocol 4.2)
-
Boc-Asp(OBzl)-OH
-
Coupling agent, e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Activation base, e.g., DIEA (N,N-Diisopropylethylamine)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
DCM, peptide synthesis grade
-
Reagents for Kaiser (ninhydrin) test
Procedure:
-
Neutralization: The N-terminal amine is a TFA salt after deprotection and must be neutralized.
-
Prepare a solution of 10% DIEA in DCM (v/v).
-
Add the neutralization solution to the resin and agitate for 1-2 minutes. Drain.
-
Repeat the neutralization step.[3]
-
Wash the resin with DCM (3x) and then DMF (3x) to remove excess base.
-
-
Activation: In a separate vial, dissolve Boc-Asp(OBzl)-OH (2-4 equivalents relative to resin loading) and HBTU (2-4 equivalents) in DMF.
-
Coupling:
-
Add the activated amino acid solution to the neutralized peptide-resin in the reaction vessel.
-
Add DIEA (4-6 equivalents) to the vessel to initiate the coupling reaction.[3]
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring: Take a small sample of resin beads and perform a Kaiser test. A blue color indicates an incomplete reaction (free primary amines are present), while a yellow/colorless result indicates completion.[3]
-
Washing: Once the reaction is complete (negative Kaiser test), drain the coupling solution. Wash the peptide-resin thoroughly with DMF (3x) and DCM (3x) to remove all soluble reagents and byproducts. The resin is now ready for the next deprotection cycle.
Protocol 3: Final Peptide Cleavage and Deprotection
This final step uses a strong acid to simultaneously cleave the completed peptide from the resin and remove the side-chain protecting groups, including the benzyl ester from the aspartic acid residue.
Materials:
-
Fully assembled, dried peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol)
-
Specialized HF cleavage apparatus
-
Cold diethyl ether
-
Solvent for dissolving the peptide (e.g., aqueous acetic acid)
Procedure:
-
Preparation: Place the dried peptide-resin (e.g., 200 mg - 1 g) into the HF-resistant reaction vessel. Add the appropriate scavenger mixture (e.g., 1 mL of anisole or p-cresol per gram of resin). WARNING: Anhydrous HF is extremely hazardous and requires a specialized apparatus and extensive safety precautions. This procedure must only be performed by trained personnel in a properly equipped laboratory.
-
HF Condensation: Cool the reaction vessel to -5 to 0 °C. Carefully distill liquid HF (approx. 9 mL per gram of resin) into the vessel.
-
Cleavage Reaction: Stir the mixture at 0 °C for 1 hour.
-
HF Removal: After the reaction is complete, remove the HF by vacuum evaporation.
-
Peptide Precipitation: Once all HF is removed, transfer the resin/crude peptide mixture to a centrifuge tube. Add a large volume of cold diethyl ether to precipitate the crude peptide.
-
Washing and Collection: Wash the precipitate several times with cold diethyl ether by repeated centrifugation and decantation to remove scavengers and cleaved protecting group byproducts.
-
Drying and Purification: Dry the crude peptide pellet under vacuum. The peptide can then be dissolved in an appropriate aqueous buffer (e.g., 20% acetic acid) and purified by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Relevant Signaling Pathway: Apoptosis
Peptides synthesized using Boc-Asp(OBzl)-OH, such as DEVD-based caspase inhibitors, directly interact with the apoptosis signaling pathway. Apoptosis proceeds via two main routes, the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways, both of which converge on the activation of executioner caspases.
References
- 1. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation of the Caspase-3/-7 substrate Ac-DEVD-pNA via Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Structure-Based Design and Biological Evaluation of Novel Caspase-2 Inhibitors Based on the Peptide AcVDVAD-CHO and the Caspase-2-Mediated Tau Cleavage Sequence YKPVD314 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solid phase synthesis of selective caspase-3 peptide inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. SPPS Resins Impact the PNA-Syntheses' Improvement [medsci.org]
Synthesis of Bioactive Peptides Using Boc-Asp(OBzl)-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of bioactive peptides utilizing the key building block, N-α-tert-butyloxycarbonyl-L-aspartic acid β-benzyl ester (Boc-Asp(OBzl)-OH). This amino acid derivative is fundamental in Boc-based solid-phase peptide synthesis (SPPS) for the generation of peptides with therapeutic and research applications, including integrin-binding RGD peptides and analogues of Glucagon-Like Peptide-1 (GLP-1).
Introduction
Boc-Asp(OBzl)-OH is a critical component in the Boc/Bzl protection strategy for SPPS.[1] The tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for the α-amino functionality, which is readily cleaved by moderate acids like trifluoroacetic acid (TFA).[2][3] The benzyl (Bzl) ester protects the side-chain carboxyl group of aspartic acid and is stable to the conditions of Boc deprotection, requiring a strong acid such as hydrofluoric acid (HF) for its removal during the final cleavage step.[2][4] This orthogonality allows for the stepwise and controlled elongation of the peptide chain.
Peptides incorporating aspartic acid are pivotal in various biological processes. For instance, the Arginine-Glycine-Aspartic acid (RGD) sequence is a primary recognition motif for integrins, cell surface receptors that mediate cell-matrix adhesion and signaling.[5] Consequently, synthetic RGD peptides are extensively explored as therapeutics in cancer and other diseases.[6][7] Similarly, GLP-1 receptor agonists, many of which are peptide-based, are crucial in the management of type 2 diabetes and obesity.[8]
A significant challenge in the synthesis of aspartic acid-containing peptides is the formation of an aspartimide cyclic intermediate, which can lead to racemization and the formation of β-peptides.[9] The use of Boc-Asp(OBzl)-OH in Boc-SPPS, as opposed to base-labile protecting groups in Fmoc-SPPS, can mitigate base-catalyzed aspartimide formation during chain assembly. However, acid-catalyzed formation during final HF cleavage remains a consideration.[10]
Data Presentation
Table 1: Comparative Analysis of Aspartic Acid Side-Chain Protection in Boc-SPPS and Aspartimide Formation
| Protecting Group | Structure | Condition | Aspartimide Formation (%) | Reference |
| Benzyl Ester (OBzl) | -CH₂-C₆H₅ | Treatment with Diisopropylethylamine (DIEA) for 24h | ~51% | [11] |
| Cyclohexyl Ester (OcHex) | -C₆H₁₁ | Treatment with Diisopropylethylamine (DIEA) for 24h | 0.3% | [12] |
This data underscores the significant reduction in base-lability and subsequent aspartimide formation when a bulkier cyclohexyl ester is used for side-chain protection compared to the benzyl ester.[11][12]
Table 2: Illustrative Synthesis Parameters for a Model Tripeptide (Arg-Gly-Asp) using Boc-SPPS
| Parameter | Value | Notes |
| Resin | Merrifield Resin, 1% DVB | 1.0 mmol/g substitution |
| Coupling Efficiency (per step) | >99% | Monitored by the Kaiser test.[13] |
| Overall Crude Peptide Yield | 70-85% | Dependent on peptide length and sequence. |
| Crude Peptide Purity (by RP-HPLC) | 55-75% | Purification is required.[14] |
| Final Purified Peptide Yield | 25-40% | Post-purification by RP-HPLC. |
Experimental Protocols
The following is a detailed, synthesized protocol for the manual solid-phase synthesis of a model bioactive peptide, Arg-Gly-Asp (RGD), using Boc-Asp(OBzl)-OH.
Protocol 1: Solid-Phase Synthesis of Arg(Tos)-Gly-Asp(OBzl)-OH on Merrifield Resin
1. Resin Preparation and First Amino Acid Attachment (Boc-Gly-OH)
-
Resin Swelling: Swell Merrifield resin (1 g, 1.0 mmol substitution) in dichloromethane (DCM, 15 mL) for 1 hour in a reaction vessel.
-
Cesium Salt Preparation: Dissolve Boc-Gly-OH (1.2 eq, 1.2 mmol) in methanol (MeOH). Add water (~10% of MeOH volume) and titrate to pH 7.0 with 20% aqueous cesium carbonate (Cs₂CO₃). Evaporate to dryness. Co-evaporate with DMF twice to ensure the salt is anhydrous.[6][15]
-
Attachment: Add the dried Boc-Gly-Cs salt to the swollen resin in N,N-Dimethylformamide (DMF, 10 mL). Agitate the mixture at 50°C for 16-24 hours.[13]
-
Washing: Wash the resin sequentially with DMF (3x), 1:1 DMF/water (3x), DMF (3x), and DCM (3x).
-
Capping (Optional but Recommended): To block any unreacted chloromethyl sites, treat the resin with a solution of 1 M DIEA in DMF for 30 minutes. Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x). Dry the resin under vacuum.
2. Peptide Chain Elongation (Cyclical Protocol)
This cycle is repeated for each amino acid to be added (Boc-Asp(OBzl)-OH and then Boc-Arg(Tos)-OH).
-
Step 2a: Nα-Boc Deprotection
-
Step 2b: Neutralization
-
Treat the resin with 10% DIEA in DCM (v/v) for 2 minutes (repeat twice).[13]
-
Wash with DCM (3x) and then DMF (3x).
-
-
Step 2c: Amino Acid Coupling (HBTU/DIEA Activation)
-
In a separate vessel, dissolve the next Boc-amino acid (Boc-Asp(OBzl)-OH or Boc-Arg(Tos)-OH) (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.[17]
-
Add DIEA (6 eq) to the solution and pre-activate for 2-5 minutes.[13]
-
Add the activated amino acid solution to the neutralized resin-bound peptide.
-
Agitate for 1-2 hours at room temperature.
-
Monitor reaction completion with a qualitative ninhydrin (Kaiser) test. A negative test (beads remain colorless or yellow) indicates complete coupling. If the test is positive (blue beads), recoupling may be necessary.[13]
-
Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.
-
3. Final Cleavage and Deprotection (HF Cleavage)
Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus by trained personnel.
-
Preparation: Dry the final peptide-resin under vacuum. Place the resin (e.g., 1 g) in the HF reaction vessel with a Teflon-coated stir bar.
-
Scavenger Addition: Add a scavenger mixture to the vessel. For Arg(Tos), a common scavenger is anisole (1.0 mL).[18][19]
-
HF Distillation: Cool the reaction vessel to -5 to 0°C using a dry ice/methanol bath. Distill anhydrous HF (approx. 10 mL per gram of resin) into the vessel.[7][8]
-
Cleavage Reaction: Stir the mixture at 0°C for 1-2 hours.[19]
-
HF Evaporation: Evaporate the HF under a stream of nitrogen or under vacuum.
-
Peptide Precipitation and Washing: Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.
-
Extraction and Lyophilization: Filter the crude peptide and dissolve it in an appropriate aqueous buffer (e.g., 10% acetic acid). Lyophilize to obtain the crude peptide as a powder.
4. Purification and Analysis
-
Purification: Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[20][21][22]
-
Analysis: Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm purity and identity. Pool fractions with the desired purity (>95%) and lyophilize.
Visualizations
Signaling Pathways
Caption: RGD peptide-integrin signaling cascade.
Caption: GLP-1 receptor agonist signaling pathway.
Experimental Workflow
Caption: General workflow for Boc-SPPS.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. WO2021070202A1 - A method for preparing glp-1 analogue by solid-phase peptide synthesis - Google Patents [patents.google.com]
- 5. WO2016046753A1 - Synthesis of glp-1 peptides - Google Patents [patents.google.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. Synthesis and biological evaluation of glucagon-like peptide-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. hplc.eu [hplc.eu]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. peptide.com [peptide.com]
- 16. chempep.com [chempep.com]
- 17. peptide.com [peptide.com]
- 18. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 19. benchchem.com [benchchem.com]
- 20. renyi.hu [renyi.hu]
- 21. bachem.com [bachem.com]
- 22. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
Application Notes and Protocols for the Use of Boc-Asp(OBzl)-OH as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-α-tert-Butoxycarbonyl-L-aspartic acid β-benzyl ester, commonly known as Boc-Asp(OBzl)-OH, as a critical intermediate in pharmaceutical synthesis. Detailed protocols for its application in Solid-Phase Peptide Synthesis (SPPS) are provided, along with data on reaction efficiency and potential side reactions.
Introduction to Boc-Asp(OBzl)-OH
Boc-Asp(OBzl)-OH is a derivative of the amino acid L-aspartic acid, where the α-amino group is protected by a tert-butoxycarbonyl (Boc) group and the β-carboxyl group is protected as a benzyl ester (OBzl). This dual-protection strategy is fundamental to its utility in peptide synthesis, allowing for the selective formation of peptide bonds at the α-carboxyl group while preventing unwanted side reactions. The Boc group is labile to moderately strong acids (e.g., trifluoroacetic acid, TFA), while the benzyl ester requires stronger acidic conditions (e.g., anhydrous hydrogen fluoride, HF) or hydrogenolysis for cleavage. This differential lability is a cornerstone of the Boc/Bzl protection strategy in SPPS.
Applications in Pharmaceutical Intermediate Synthesis
Boc-Asp(OBzl)-OH is a key building block for the synthesis of complex peptides and peptidomimetics with therapeutic applications.
Glucagon-like peptide-1 (GLP-1) receptor agonists, such as Liraglutide and Semaglutide, are important therapeutics for the treatment of type 2 diabetes and obesity.[1][2][3] These peptide-based drugs contain an aspartic acid residue in their sequence. While many commercial syntheses now utilize Fmoc-based strategies, the following section provides a representative protocol for the synthesis of a GLP-1 agonist fragment using a Boc-SPPS workflow, illustrating the role of Boc-Asp(OBzl)-OH.
Mechanism of Action of GLP-1 Receptor Agonists: GLP-1 receptor agonists mimic the action of the endogenous incretin hormone GLP-1.[4] Binding of the agonist to the GLP-1 receptor (GLP-1R) on pancreatic β-cells initiates a signaling cascade.[5][6] This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[7] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn promotes the exocytosis of insulin-containing granules in a glucose-dependent manner.[7][8] Furthermore, GLP-1 receptor activation suppresses glucagon secretion from pancreatic α-cells, slows gastric emptying, and acts on the hypothalamus to promote satiety and reduce appetite.[4][9][10]
HIV protease is a critical enzyme in the life cycle of the human immunodeficiency virus (HIV), responsible for cleaving viral polyproteins into functional proteins required for viral maturation.[11][12] Protease inhibitors are peptidomimetic drugs that competitively inhibit this enzyme, preventing viral replication.[13][14] Many of these inhibitors incorporate structural motifs that mimic the natural peptide substrates of the protease, and protected amino acids like Boc-Asp(OBzl)-OH can be valuable intermediates in their synthesis.
Mechanism of Action of HIV Protease Inhibitors: The HIV life cycle involves several stages, including the assembly of new viral particles.[15] During this process, viral polyproteins (Gag and Gag-Pol) are produced.[12] The HIV protease enzyme is responsible for cleaving these long protein chains into smaller, functional proteins.[16] Protease inhibitors are designed to bind to the active site of the HIV protease, blocking its catalytic activity.[13] This prevents the maturation of the virus, rendering the newly produced virions non-infectious.[14]
Experimental Protocols
The following protocols detail the use of Boc-Asp(OBzl)-OH in a typical Boc-SPPS workflow.
The synthesis involves a cyclical process of deprotection, neutralization, and coupling, followed by final cleavage from the resin.
Protocol 1: Boc Deprotection
This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain.
-
Reagents:
-
50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
DCM for washing
-
Isopropanol (IPA) for washing
-
-
Procedure:
-
Swell the peptide-resin in DCM.
-
Treat the resin with 50% TFA in DCM (10 mL per gram of resin) and agitate for 5 minutes (pre-wash).[17]
-
Drain the solution and add a fresh portion of 50% TFA in DCM.
-
Agitate for an additional 20-25 minutes at room temperature.[17]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3 times) and IPA (2 times).[17]
-
Protocol 2: Neutralization
This step neutralizes the resulting trifluoroacetate salt to the free amine for the subsequent coupling reaction.
-
Reagents:
-
10% N,N-Diisopropylethylamine (DIEA) in DCM
-
DCM for washing
-
-
Procedure:
-
Treat the deprotected peptide-resin with 10% DIEA in DCM (10 mL per gram of resin).
-
Agitate for 2 minutes and drain.
-
Repeat the neutralization step.
-
Wash the resin thoroughly with DCM (3-5 times).
-
Protocol 3: Coupling of Boc-Asp(OBzl)-OH
This step couples the Boc-Asp(OBzl)-OH to the free N-terminal amine of the resin-bound peptide.
-
Reagents:
-
Boc-Asp(OBzl)-OH (2-4 equivalents)
-
HBTU (2-4 equivalents)
-
DIEA (4-8 equivalents)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a separate vessel, dissolve Boc-Asp(OBzl)-OH and HBTU in DMF.
-
Add DIEA to the solution and allow it to pre-activate for 1-5 minutes.[18]
-
Add the pre-activated amino acid solution to the swollen and neutralized peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the reaction completion using a Kaiser (ninhydrin) test. A negative result indicates complete coupling.[18]
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
Protocol 4: Final Cleavage and Deprotection
This step cleaves the completed peptide from the resin and removes the side-chain protecting groups, including the benzyl ester from the aspartic acid residue.
-
Reagents:
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole (scavenger)
-
-
Procedure (Standard HF Cleavage):
-
Place the dried peptide-resin in a specialized HF cleavage apparatus.
-
Add anisole as a scavenger (1 mL per gram of resin).
-
Cool the reaction vessel to -5 to 0 °C.
-
Carefully distill anhydrous HF (10 mL per gram of resin) into the vessel.[19]
-
Stir the mixture at 0-5 °C for 60-90 minutes.[20]
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide with cold diethyl ether.
-
Wash the precipitated peptide with cold diethyl ether to remove scavengers.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Quantitative Data and Side Reactions
The efficiency of each step is critical for the overall yield and purity of the final peptide.
| Step | Reagents | Typical Conditions | Expected Yield/Efficiency | Potential Side Reactions & Mitigation |
| Boc Deprotection | 50% TFA in DCM | 25-30 min, Room Temp. | >99% | Incomplete deprotection can lead to deletion sequences. Ensure adequate reaction time and proper resin swelling.[21] |
| Coupling | Boc-Asp(OBzl)-OH, HBTU, DIEA | 1-2 hours, Room Temp. | >98% | Incomplete coupling due to steric hindrance. Pre-activation of the amino acid and monitoring with a Kaiser test is recommended.[18][22] |
| Final Cleavage | Anhydrous HF, Anisole | 60-90 min, 0-5 °C | 70-90% (crude peptide) | Aspartimide formation: Can be minimized by performing the cleavage at lower temperatures (e.g., -5 °C). Alkylation of sensitive residues (e.g., Trp, Met) by carbocations; mitigated by using scavengers like anisole. |
Aspartimide Formation: A significant side reaction associated with aspartic acid residues is the formation of a succinimide derivative (aspartimide), especially in Asp-Gly sequences.[23][24] This can lead to a mixture of α- and β-aspartyl peptides and racemization.[25][26] While less prevalent in Boc-SPPS compared to Fmoc-SPPS due to the acidic conditions, it can still occur during the final HF cleavage.[17] Using bulkier side-chain protecting groups like cyclohexyl (OcHex) instead of benzyl can significantly reduce aspartimide formation.[25]
Conclusion
Boc-Asp(OBzl)-OH is a versatile and valuable pharmaceutical intermediate for the synthesis of peptide-based active pharmaceutical ingredients. A thorough understanding of the Boc-SPPS protocols, reaction conditions, and potential side reactions is essential for its successful application in drug development. Careful optimization of coupling and cleavage steps, along with appropriate monitoring, will ensure the synthesis of high-purity peptides for therapeutic use.
References
- 1. Semaglutide - Wikipedia [en.wikipedia.org]
- 2. Liraglutide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Liraglutide - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Liraglutide? [synapse.patsnap.com]
- 5. Understanding The GLP-1 Receptor Signaling Pathway [copyright-certificate.byu.edu]
- 6. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
- 7. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Molecular mechanisms of semaglutide and liraglutide as a therapeutic option for obesity [frontiersin.org]
- 10. What is the mechanism of action of Semaglutide? [synapse.patsnap.com]
- 11. HIV-1 protease - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. skinlogic.org [skinlogic.org]
- 14. my.clevelandclinic.org [my.clevelandclinic.org]
- 15. benchchem.com [benchchem.com]
- 16. iverson.cm.utexas.edu [iverson.cm.utexas.edu]
- 17. chempep.com [chempep.com]
- 18. benchchem.com [benchchem.com]
- 19. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 20. peptide.com [peptide.com]
- 21. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pongor.itk.ppke.hu [pongor.itk.ppke.hu]
- 24. researchgate.net [researchgate.net]
- 25. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. media.iris-biotech.de [media.iris-biotech.de]
Application Notes and Protocols for Boc-Asp(OBzl)-OH in Bioconjugation Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Asp(OBzl)-OH, or N-α-(tert-Butoxycarbonyl)-L-aspartic acid β-benzyl ester, is a critical building block in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy. Its unique structure, with the α-amino group protected by the acid-labile Boc group and the side-chain β-carboxyl group protected by the benzyl ester, allows for the precise incorporation of aspartic acid residues into peptide sequences. These peptides can subsequently be utilized in a variety of bioconjugation techniques to create advanced biomolecules for research, diagnostics, and therapeutic applications, including the development of antibody-drug conjugates (ADCs) and other targeted drug delivery systems.[1][2][]
The side-chain carboxyl group of the aspartic acid residue, once deprotected, serves as a versatile handle for conjugation to amine-containing molecules such as proteins, antibodies, or fluorescent probes.[4] This is most commonly achieved through the formation of a stable amide bond mediated by carbodiimide chemistry, such as with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).[5][6]
These application notes provide a comprehensive overview of the use of Boc-Asp(OBzl)-OH in generating peptides for bioconjugation, complete with detailed experimental protocols, quantitative data summaries, and workflow visualizations.
Data Presentation
Table 1: Physicochemical Properties of Boc-Asp(OBzl)-OH
| Property | Value |
| Synonyms | N-(tert-Butoxycarbonyl)-L-aspartic acid 4-benzyl ester, Boc-L-Asp(OBzl)-OH |
| CAS Number | 7536-58-5 |
| Molecular Formula | C₁₆H₂₁NO₆ |
| Molecular Weight | 323.34 g/mol |
| Appearance | White to off-white powder |
| Purity | Typically ≥99% by HPLC |
Table 2: Summary of Boc/Bzl Protecting Group Chemistry
| Protecting Group | Structure | Lability | Cleavage Conditions |
| Boc (tert-Butoxycarbonyl) | -(C=O)O-C(CH₃)₃ | Acid-labile | Moderate acids (e.g., 50% TFA in DCM)[7] |
| Bzl (Benzyl) | -CH₂-C₆H₅ | Stable to moderate acids | Strong acids (e.g., anhydrous HF) or catalytic hydrogenation[8] |
Table 3: Quantitative Parameters in Peptide Synthesis and Conjugation
| Parameter | Typical Values/Ranges | Method of Determination |
| SPPS Coupling Efficiency | >99% per step | Kaiser Test, HPLC analysis of cleaved peptide[9] |
| Overall SPPS Yield (crude) | Sequence-dependent, typically 50-80% | Gravimetric analysis after cleavage |
| Peptide Purity (after purification) | >95% | RP-HPLC[4] |
| EDC/NHS Molar Ratio (Peptide:EDC:NHS) | 1 : 1.5 : 1.2 (can be optimized) | Empirical, based on conjugation efficiency |
| Conjugation Reaction Time | 2-4 hours at room temperature or overnight at 4°C | HPLC, SDS-PAGE |
| Drug-to-Antibody Ratio (DAR) for ADCs | 2-4 is often ideal | Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS)[10][11] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Boc-Asp(OBzl)-OH
This protocol outlines the manual synthesis of a model peptide containing an aspartic acid residue using the Boc/Bzl strategy.
Materials:
-
Boc-amino acids (including Boc-Asp(OBzl)-OH)
-
Merrifield resin (chloromethylated polystyrene)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Anhydrous Hydrogen Fluoride (HF) - EXTREME CAUTION REQUIRED
-
Scavengers (e.g., p-cresol, anisole)
-
Diethyl ether
Procedure:
-
Resin Preparation: Swell the Merrifield resin in DCM in a reaction vessel.
-
First Amino Acid Coupling: Attach the C-terminal Boc-protected amino acid to the resin.
-
Deprotection: Remove the Boc group by treating the resin with 50% TFA in DCM for 30 minutes.[7]
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of 10% DIEA in DCM.
-
Amino Acid Coupling:
-
Dissolve the next Boc-protected amino acid (e.g., Boc-Asp(OBzl)-OH) and coupling reagents (e.g., HBTU/HOBt) in DMF.
-
Add DIEA to activate the amino acid.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using the Kaiser test.
-
-
Repeat: Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, remove the N-terminal Boc group as described in step 3.
-
Cleavage and Global Deprotection:
-
CAUTION: This step involves the use of highly hazardous anhydrous HF and must be performed in a specialized apparatus by trained personnel.
-
Transfer the dried peptide-resin to the HF cleavage apparatus.
-
Add a scavenger cocktail (e.g., 90% HF, 10% p-cresol).
-
Stir the mixture at 0°C for 1 hour.
-
Evaporate the HF under a stream of nitrogen.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Wash the peptide pellet multiple times with cold diethyl ether.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry to confirm the correct molecular weight.[4][12]
-
Protocol 2: Solution-Phase Bioconjugation of an Aspartic Acid-Containing Peptide to a Protein
This protocol describes the conjugation of a purified peptide (from Protocol 1) to Bovine Serum Albumin (BSA) as a model carrier protein.
Materials:
-
Purified peptide with a deprotected aspartic acid side chain
-
Bovine Serum Albumin (BSA)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Reagent Preparation:
-
Dissolve the purified peptide in the Activation Buffer.
-
Dissolve BSA in the Coupling Buffer.
-
Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.
-
-
Activation of Peptide Carboxyl Group:
-
To the peptide solution, add EDC and Sulfo-NHS. A common starting molar ratio is 1:1.5:1.2 (Peptide:EDC:Sulfo-NHS).
-
Incubate for 15 minutes at room temperature to form the amine-reactive NHS ester.
-
-
Conjugation Reaction:
-
Immediately add the activated peptide solution to the BSA solution. The molar ratio of peptide to protein can be varied to control the degree of labeling. A starting point is a 20-fold molar excess of peptide.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15 minutes.
-
Purification of the Conjugate:
-
Remove excess, unreacted peptide and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Collect the fractions containing the protein conjugate.
-
-
Characterization:
-
Confirm successful conjugation using SDS-PAGE, which will show an increase in the molecular weight of BSA.
-
Determine the peptide-to-protein ratio using techniques such as mass spectrometry or by including a fluorescently labeled peptide and measuring the absorbance.[12]
-
Protocol 3: On-Resin Bioconjugation of an Aspartic Acid-Containing Peptide
This protocol allows for the conjugation of a molecule to the peptide while it is still attached to the solid support, which can simplify purification. This requires an orthogonal protection strategy for the aspartic acid side chain that can be removed without cleaving the peptide from the resin. For this purpose, instead of Boc-Asp(OBzl)-OH, a derivative like Fmoc-Asp(OAll)-OH would be used in an Fmoc-SPPS context, where the Allyl (All) group can be selectively removed on-resin. The principle, however, remains the same: selective deprotection of the side chain followed by conjugation.
Materials:
-
Peptide-resin with a selectively deprotected aspartic acid side chain
-
Amine-containing molecule for conjugation (e.g., a fluorescent dye with an amine linker)
-
Coupling reagents (e.g., HBTU, HOBt, or HATU)
-
DIEA
-
DMF
-
DCM
-
Cleavage cocktail (e.g., TFA-based for cleavage from an acid-labile resin)
Procedure:
-
Selective Deprotection: Remove the orthogonal protecting group from the aspartic acid side chain on the fully assembled peptide-resin.
-
On-Resin Coupling:
-
Swell the peptide-resin in DMF.
-
Dissolve the amine-containing molecule and coupling reagents in DMF.
-
Add DIEA and add the solution to the resin.
-
Agitate for 2-4 hours at room temperature.
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.
-
Cleavage and Deprotection: Cleave the conjugated peptide from the resin and remove any remaining side-chain protecting groups using an appropriate cleavage cocktail.
-
Purification and Characterization: Purify and characterize the bioconjugate as described in Protocol 1.
Visualizations
Boc-SPPS and Solution-Phase Conjugation Workflow
References
- 1. Oligoarginine Peptide Conjugated to BSA Improves Cell Penetration of Gold Nanorods and Nanoprisms for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 4. pepdoopeptides.com [pepdoopeptides.com]
- 5. researchgate.net [researchgate.net]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Real-Time Analysis on Drug-Antibody Ratio of Antibody-Drug Conjugates for Synthesis, Process Optimization, and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Incorporation of Boc-Asp(OBzl)-OH in Solid-Phase Peptide Synthesis
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide provides a detailed protocol and expert insights for the successful incorporation of N-α-Boc-L-aspartic acid β-benzyl ester (Boc-Asp(OBzl)-OH) into peptide sequences using Boc-based Solid-Phase Peptide Synthesis (SPPS). We will delve into the chemical properties of this critical building block, address the notorious challenge of aspartimide formation, and present robust protocols for coupling, deprotection, and cleavage to ensure the synthesis of high-purity peptides. This document is designed to equip researchers with the necessary knowledge to navigate the nuances of utilizing Boc-Asp(OBzl)-OH, thereby optimizing peptide yield and purity.
Introduction: The Role and Structure of Boc-Asp(OBzl)-OH
Boc-Asp(OBzl)-OH is a derivative of the amino acid L-aspartic acid, strategically modified with two key protecting groups for application in Boc-SPPS.[1][2] The α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, while the β-carboxyl group of the side chain is protected as a benzyl ester (OBzl).[1][3] This dual-protection scheme is fundamental to its utility, allowing for the selective formation of peptide bonds at the α-carboxyl group while preventing unwanted side reactions.[4]
The Boc group is labile under moderately acidic conditions, typically 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM), allowing for its removal at each cycle of peptide elongation.[5][6] Conversely, the benzyl ester is stable to these conditions and requires a much stronger acid, such as anhydrous hydrogen fluoride (HF), for its removal during the final cleavage of the peptide from the resin.[1] This difference in lability is the cornerstone of the Boc/Bzl protection strategy in SPPS.[6][7]
Table 1: Physicochemical Properties of Boc-L-Asp(OBzl)-OH
| Property | Value |
| Molecular Formula | C₁₆H₂₁NO₆[3][8] |
| Molecular Weight | 323.34 g/mol [2][9] |
| Appearance | White to off-white powder[3] |
| Melting Point | 96-105 °C[3] |
| Solubility | Soluble in DMF, DCM, and other common organic solvents used in peptide synthesis. |
| Storage Conditions | Store at 0-8 °C[3] |
The Critical Challenge: Aspartimide Formation
The incorporation of aspartic acid residues is frequently complicated by a significant side reaction known as aspartimide formation.[4][8][10] This intramolecular cyclization occurs when the backbone amide nitrogen following the aspartic acid residue attacks the side-chain β-carboxyl group, forming a five-membered succinimide ring.[10][11]
This side reaction is particularly problematic as the aspartimide intermediate can lead to several undesirable outcomes:
-
Formation of β-peptides: The succinimide ring can be opened by nucleophiles to yield a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide, which are often difficult to separate by HPLC.[11][12]
-
Racemization: The α-carbon of the aspartic acid residue can epimerize during this process, leading to a loss of stereochemical integrity.[11][12]
-
Chain Termination: In some instances, the cyclic intermediate can be unreactive to further coupling, halting peptide elongation.[11]
In the context of Boc-SPPS, aspartimide formation is primarily an acid-catalyzed reaction, with a significant risk during the final cleavage step with strong acids like HF.[8] The peptide sequence itself plays a crucial role, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly susceptible due to the low steric hindrance of the subsequent residue.[11][12]
Peptide [label="Peptide Chain with Asp(OBzl)-Xaa", fillcolor="#4285F4"]; Intermediate [label="Protonated Benzyl Ester", fillcolor="#EA4335"]; Aspartimide [label="Aspartimide Intermediate\n(Succinimide Ring)", fillcolor="#FBBC05"]; Alpha_Peptide [label="Desired α-Peptide", fillcolor="#34A853"]; Beta_Peptide [label="Undesired β-Peptide", fillcolor="#EA4335"]; Racemized [label="Racemized Products", fillcolor="#EA4335"];
Peptide -> Intermediate [label="Strong Acid (e.g., HF)"]; Intermediate -> Aspartimide [label="Intramolecular\nNucleophilic Attack"]; Aspartimide -> Alpha_Peptide [label="Hydrolysis"]; Aspartimide -> Beta_Peptide [label="Hydrolysis"]; Aspartimide -> Racemized [label="Epimerization"]; }
Figure 1: Mechanism of Aspartimide Formation in Boc-SPPS.
Strategic Protocol for Incorporating Boc-Asp(OBzl)-OH
To mitigate the risks associated with Boc-Asp(OBzl)-OH and ensure a successful synthesis, the following detailed protocol is recommended. This protocol integrates best practices for coupling and highlights critical considerations for minimizing aspartimide formation.
Materials and Reagents
-
Boc-Asp(OBzl)-OH
-
High-quality peptide synthesis grade resin (e.g., Merrifield, PAM)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)
-
Solvents for washing (e.g., Isopropanol (IPA))
-
Reagents for monitoring (e.g., Ninhydrin test kit)
-
Cleavage cocktail reagents (e.g., Anhydrous HF, TFMSA, scavengers)
Step-by-Step Coupling Protocol
This protocol assumes a standard manual Boc-SPPS workflow. Adjustments may be necessary for automated synthesizers.
Step 1: Resin Swelling and Preparation
-
Place the desired amount of resin in a reaction vessel.
-
Add DCM to swell the resin for at least 30 minutes.
-
Drain the DCM.
Step 2: Boc Deprotection
-
Add a solution of 25-50% TFA in DCM to the resin.
-
Agitate for 1-2 minutes (pre-wash).
-
Drain the solution.
-
Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.
Step 3: Neutralization
-
Wash the resin with IPA (2 times) and then DCM (3 times).
-
Add a 5-10% solution of DIEA in DCM to the resin and agitate for 5-10 minutes.
-
Drain the neutralization solution.
-
Wash the resin with DCM (3-5 times) to remove excess DIEA.
Step 4: Amino Acid Activation and Coupling This step is critical and the choice of coupling reagent is important, especially for potentially hindered couplings.
Method A: Using HBTU/HATU
-
In a separate vessel, dissolve Boc-Asp(OBzl)-OH (3-4 equivalents relative to resin loading) and HBTU or HATU (3-4 equivalents) in DMF.
-
Add DIEA (6-8 equivalents) to the solution and allow for pre-activation for 1-5 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
Method B: Using DIC/HOBt
-
In a separate vessel, dissolve Boc-Asp(OBzl)-OH (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add this solution to the neutralized peptide-resin.
-
Add DIC (3 equivalents) to the reaction vessel.
-
Agitate the mixture at room temperature for 2-4 hours.
Step 5: Monitoring the Coupling Reaction
-
Take a small sample of the resin beads and perform a qualitative ninhydrin (Kaiser) test.
-
A negative result (yellow/no color change) indicates complete coupling. If the test is positive (blue/purple), the coupling reaction should be extended or a second coupling should be performed.
Step 6: Washing
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.
The synthesis cycle (Steps 2-6) is repeated for each subsequent amino acid in the peptide sequence.
Start [label="Start with Resin-Bound Peptide", fillcolor="#4285F4"]; Deprotection [label="Boc Deprotection\n(25-50% TFA in DCM)", fillcolor="#EA4335"]; Neutralization [label="Neutralization\n(DIEA in DCM)", fillcolor="#FBBC05"]; Coupling [label="Coupling of Boc-Asp(OBzl)-OH\n(e.g., HBTU/HATU or DIC/HOBt)", fillcolor="#34A853"]; Washing [label="Washing\n(DMF and DCM)", fillcolor="#5F6368"]; Monitoring [label="Monitoring\n(Ninhydrin Test)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="Peptide Elongated by One Residue", fillcolor="#4285F4"];
Start -> Deprotection; Deprotection -> Neutralization; Neutralization -> Coupling; Coupling -> Monitoring; Monitoring -> Washing [label="Coupling Complete"]; Monitoring -> Coupling [label="Incomplete Coupling"]; Washing -> End; }
Figure 2: SPPS Cycle for Incorporating Boc-Asp(OBzl)-OH.
Strategies to Minimize Aspartimide Formation
While aspartimide formation is a greater concern during the final cleavage in Boc-SPPS, certain precautions during synthesis can be beneficial.
-
Choice of Coupling Reagent: For sequences known to be prone to aspartimide formation, using a highly efficient coupling reagent like HATU can drive the reaction to completion quickly, minimizing side reactions.[1][13]
-
In Situ Neutralization: Protocols where neutralization and coupling occur concurrently can reduce the risk of side reactions.[6][14] This is often achieved with coupling reagents like HBTU or HATU in the presence of DIEA.[7]
-
Avoid Excessive Reaction Times: While complete coupling is essential, unnecessarily long coupling times should be avoided.
-
Temperature Control during Cleavage: As will be discussed in the next section, performing the final HF cleavage at a reduced temperature (e.g., 0°C or lower) is a critical step in minimizing acid-catalyzed aspartimide formation.
Final Cleavage and Deprotection
The final step involves cleaving the synthesized peptide from the resin and simultaneously removing the side-chain protecting groups, including the benzyl ester from the aspartic acid residue.
Standard HF Cleavage Protocol
Caution: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the dried resin in the HF reaction vessel along with a Teflon-coated stir bar.
-
Add appropriate scavengers to the vessel. A common scavenger cocktail for peptides containing Asp(OBzl) is anisole.
-
Cool the reaction vessel in a dry ice/acetone bath to approximately -78°C.
-
Carefully distill the required amount of anhydrous HF into the reaction vessel.
-
Allow the reaction mixture to warm to 0°C and stir for 1-2 hours. Crucially, maintaining a low temperature is key to suppressing aspartimide formation.
-
After the reaction is complete, remove the HF by vacuum distillation.
-
The crude peptide is then precipitated with cold diethyl ether, collected by filtration, and washed with cold ether.
-
The precipitated peptide is dissolved in an appropriate aqueous buffer (e.g., 10% acetic acid) and lyophilized.
Characterization and Purity Analysis
After cleavage and lyophilization, the purity and identity of the peptide must be confirmed.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of a synthetic peptide.[4][9][15][16] The crude peptide is dissolved in a suitable solvent and injected onto a C18 column. A gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase (often containing 0.1% TFA) is used to elute the peptide and any impurities. The purity is determined by integrating the area of the product peak relative to the total peak area in the chromatogram.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized peptide, thereby verifying its identity.[2][4][15] Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed. The observed molecular weight should match the theoretical calculated mass of the desired peptide.
Table 2: Common Analytical Techniques for Peptide Characterization
| Technique | Purpose | Information Obtained |
| RP-HPLC | Purity Assessment and Quantification | Purity percentage, presence of impurities (including potential α/β isomers)[4][9][15] |
| Mass Spectrometry (MS) | Identity Confirmation | Molecular weight of the peptide[2][4][15] |
| Tandem MS (MS/MS) | Sequence Verification | Fragmentation pattern confirms the amino acid sequence[9] |
Conclusion
The successful incorporation of Boc-Asp(OBzl)-OH into a peptide sequence is readily achievable with a thorough understanding of the potential side reactions and the implementation of a carefully optimized protocol. The primary challenge, aspartimide formation, can be effectively managed by employing efficient coupling strategies and, most importantly, by maintaining low temperatures during the final strong acid cleavage step. By following the detailed protocols and recommendations outlined in this guide, researchers can confidently synthesize high-purity aspartic acid-containing peptides for a wide range of applications in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide Mapping Overview - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. apexpeptidesupply.com [apexpeptidesupply.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. pepdoopeptides.com [pepdoopeptides.com]
- 10. media.iris-biotech.de [media.iris-biotech.de]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. chempep.com [chempep.com]
- 15. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 16. biovera.com.au [biovera.com.au]
Troubleshooting & Optimization
Navigating Aspartimide Formation in Boc-SPPS: A Technical Guide
For immediate release:
Shanghai, China – December 30, 2025 – In the intricate world of peptide synthesis, the formation of aspartimide represents a significant hurdle, often leading to challenging purifications and compromised yields. This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and preventing aspartimide formation when using Boc-Asp(OBzl)-OH in solid-phase peptide synthesis (SPPS). This guide, presented in a user-friendly question-and-answer format, offers detailed experimental protocols, quantitative data comparisons, and visual aids to address common challenges encountered in the laboratory.
Understanding the Challenge: The "Why" and "When" of Aspartimide Formation
Aspartimide formation is a notorious side reaction in peptide synthesis, particularly when aspartic acid (Asp) is followed by amino acids with low steric hindrance such as glycine (Gly), asparagine (Asn), serine (Ser), or alanine (Ala). In the context of Boc-SPPS, this intramolecular cyclization is predominantly catalyzed by the strong acid used during the final cleavage step, although it can also be promoted by exposure to bases.
The process begins with the nucleophilic attack of the backbone amide nitrogen of the residue following Asp onto the side-chain β-carboxyl group of the aspartyl residue. This attack results in the formation of a five-membered succinimide ring, known as an aspartimide. This intermediate is unstable and can lead to several undesirable outcomes, including racemization at the α-carbon of the aspartic acid, and ring-opening by nucleophiles to form a mixture of the desired α-peptide and the difficult-to-separate β-peptide isomer. In some instances, the cyclic intermediate can also be unreactive to further coupling, leading to chain termination.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a problem when using Boc-Asp(OBzl)-OH?
A1: Aspartimide formation is an intramolecular side reaction where the backbone amide nitrogen attacks the side-chain carboxyl group of an aspartic acid residue, forming a five-membered succinimide ring. This is particularly problematic with Boc-Asp(OBzl)-OH because the benzyl ester (OBzl) protecting group is susceptible to this reaction, especially under the strong acidic conditions of final cleavage in Boc-SPPS (e.g., with HF).[1] The resulting aspartimide intermediate is unstable and can lead to racemization of the aspartic acid residue, formation of β-peptide impurities which are difficult to separate from the desired α-peptide, and chain termination, all of which reduce the yield and purity of the target peptide.
Q2: Which peptide sequences are most susceptible to aspartimide formation?
A2: The propensity for aspartimide formation is highly dependent on the amino acid sequence. The reaction is most prevalent in sequences where the aspartic acid residue is followed by an amino acid with a small, sterically unhindered side chain. The most problematic sequences include Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Ala. The lack of steric bulk on the subsequent residue allows for easier approach of the backbone amide nitrogen to the aspartyl side-chain, facilitating the cyclization reaction.
Q3: How does aspartimide formation in Boc-SPPS differ from that in Fmoc-SPPS?
A3: The primary catalyst for aspartimide formation differs between the two major SPPS strategies. In Fmoc-SPPS , the side reaction is predominantly base-catalyzed . It occurs during the repeated Fmoc-deprotection steps using piperidine, which deprotonates the backbone amide nitrogen, thereby increasing its nucleophilicity and promoting the attack on the Asp side-chain ester.[1] In contrast, in Boc-SPPS , aspartimide formation is primarily an acid-catalyzed reaction. While minimal formation may occur during the synthesis cycles, the most significant risk is during the final cleavage and deprotection step, which employs strong acids like hydrogen fluoride (HF).[1][2]
Q4: How can I detect if aspartimide formation has occurred in my synthesis?
A4: Aspartimide formation and its subsequent products can be detected using a combination of analytical techniques:
-
Mass Spectrometry (MS): The initial aspartimide formation results in a mass loss of 18 Da (due to the loss of water) from the target peptide, which can be detected by MS. The subsequent hydrolysis to α- and β-peptides will result in products with the same mass as the target peptide, but the presence of the -18 Da species is a strong indicator of the side reaction.
-
High-Performance Liquid Chromatography (HPLC): The aspartimide intermediate and the resulting β-peptide often have different retention times compared to the desired α-peptide. This can lead to the appearance of additional peaks in the chromatogram of the crude product. Co-elution of the β-peptide with the α-peptide can sometimes occur, making purification challenging.
Troubleshooting Guide: Strategies to Prevent Aspartimide Formation
If you are experiencing issues with aspartimide formation when using Boc-Asp(OBzl)-OH, consider the following troubleshooting strategies, ranging from simple modifications to more advanced techniques.
Strategy 1: Modification of Cleavage Conditions
This is often the simplest approach to implement without changing the synthetic building blocks.
-
Issue: Significant aspartimide formation is observed after final cleavage.
-
Solution: Optimize the cleavage conditions to minimize acid-catalyzed cyclization.
-
Lower the Temperature: Perform the HF cleavage at a lower temperature, for example, at 0°C or even as low as -15°C. Lowering the temperature can significantly reduce the rate of aspartimide formation.
-
"Low-High" HF Cleavage: Employ a two-step "low-high" HF cleavage protocol. The "low" HF step uses a lower concentration of HF with a higher concentration of scavengers to cleave more acid-labile protecting groups while minimizing aspartimide formation. The subsequent "high" HF step uses a higher concentration of HF to remove more resistant protecting groups.
-
Strategy 2: Use of Sterically Hindered Protecting Groups
For sequences known to be highly prone to aspartimide formation, a more robust solution is to replace Boc-Asp(OBzl)-OH with an aspartic acid derivative bearing a bulkier, more sterically hindering side-chain protecting group.
-
Issue: Aspartimide formation persists even with optimized cleavage conditions.
-
Solution: Substitute Boc-Asp(OBzl)-OH with Boc-Asp(OcHex)-OH (cyclohexyl ester). The increased steric bulk of the cyclohexyl group provides greater protection against the intramolecular cyclization.
Quantitative Comparison of Aspartimide Formation with Different Protecting Groups
| Protecting Group | Condition | Aspartimide Formation (%) | Reference |
| Benzyl Ester (OBzl) | Treatment with Diisopropylethylamine (DIEA) for 24h | ~51% | [1] |
| Cyclohexyl Ester (OcHex) | Treatment with Diisopropylethylamine (DIEA) for 24h | 0.3% | [1] |
This table illustrates the significant reduction in base-mediated aspartimide formation with a more sterically hindered protecting group. A similar trend is observed under acidic conditions.
Strategy 3: Backbone Protection
This is one of the most effective methods to completely suppress aspartimide formation. It involves the temporary protection of the backbone amide nitrogen of the amino acid residue following the aspartic acid.
-
Issue: The target peptide sequence is extremely susceptible to aspartimide formation (e.g., contains an Asp-Gly motif), and other strategies are insufficient.
-
Solution: Incorporate a backbone-protected dipeptide, such as Boc-Asp(OBzl)-(Dmb)Gly-OH, into the peptide chain. The 2,4-dimethoxybenzyl (Dmb) group on the glycine nitrogen sterically blocks the nucleophilic attack that initiates aspartimide formation. The Dmb group is labile to the final acid cleavage and is removed simultaneously with other protecting groups.
Experimental Protocols
Protocol 1: Optimized "Low-High" HF Cleavage
This protocol is designed to minimize acid-catalyzed aspartimide formation during the final cleavage of peptides containing Asp(OBzl).
Materials:
-
Peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol, dimethyl sulfide)
-
HF cleavage apparatus (Teflon or Kel-F)
-
Cold diethyl ether
Procedure:
-
Preparation: Dry the peptide-resin thoroughly under vacuum. Pre-chill the HF cleavage apparatus and all reagents to 0°C.
-
"Low HF" Step:
-
To the peptide-resin in the reaction vessel, add the appropriate scavenger mixture (e.g., p-cresol/p-thiocresol/dimethyl sulfide).
-
Distill a low concentration of HF (e.g., 25% HF in DMS) into the vessel.
-
Stir the mixture at 0°C for 2 hours.
-
Remove the "low HF" mixture by vacuum.
-
-
"High HF" Step:
-
To the same resin, distill a higher concentration of HF (e.g., 90% HF/10% anisole).
-
Stir the mixture at 0°C for 1-1.5 hours.
-
Evaporate the HF under vacuum.
-
-
Peptide Precipitation and Work-up:
-
Wash the resin with cold diethyl ether to precipitate the peptide.
-
Filter and collect the crude peptide.
-
Proceed with purification.
-
Protocol 2: Incorporation of a Boc-Asp(OBzl)-(Dmb)Gly-OH Dipeptide in Boc-SPPS
This protocol outlines the manual coupling of a backbone-protected dipeptide to suppress aspartimide formation.
A. Synthesis of Boc-Asp(OBzl)-(Dmb)Gly-OH (Conceptual Outline)
The synthesis of the Boc-protected Dmb-dipeptide involves a multi-step process that can be adapted from established procedures for Fmoc-protected analogues.
-
Reductive Amination: React 2,4-dimethoxybenzaldehyde with glycine methyl ester to form N-(2,4-dimethoxybenzyl)glycine methyl ester.
-
Saponification: Hydrolyze the methyl ester to obtain N-(2,4-dimethoxybenzyl)glycine.
-
Coupling: Couple Boc-Asp(OBzl)-OH to the N-(2,4-dimethoxybenzyl)glycine using standard peptide coupling reagents (e.g., HBTU/DIEA or DIC/HOBt) to yield the final dipeptide, Boc-Asp(OBzl)-(Dmb)Gly-OH.
B. Manual Boc-SPPS Protocol for Dipeptide Incorporation
Materials:
-
Deprotected peptide-resin (with a free N-terminal amine)
-
Boc-Asp(OBzl)-(Dmb)Gly-OH (2-3 equivalents)
-
Coupling reagents (e.g., HBTU, 2.9 eq.)
-
Base (e.g., DIEA, 6 eq.)
-
Solvents (DMF, DCM)
Procedure:
-
Resin Swelling: Swell the deprotected peptide-resin in DCM, followed by DMF for 30 minutes.
-
Activation of Dipeptide: In a separate vessel, dissolve Boc-Asp(OBzl)-(Dmb)Gly-OH and HBTU in DMF. Add DIEA and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated dipeptide solution to the resin. Agitate the mixture for 2-4 hours at room temperature. The extended coupling time is recommended due to the steric hindrance of the dipeptide.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Confirmation of Coupling: Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates successful coupling.
-
Continuation of Synthesis: Proceed with the standard Boc-SPPS cycle (deprotection, neutralization, and coupling) for the subsequent amino acids.
Visualizing the Chemistry
To further clarify the chemical processes involved, the following diagrams illustrate the mechanism of aspartimide formation and the principle of backbone protection.
References
Technical Support Center: Boc-Asp(OBzl)-OH in Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the side reactions of Boc-Asp(OBzl)-OH during peptide synthesis. It is intended for researchers, scientists, and drug development professionals to help anticipate and address common issues encountered in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions associated with the use of Boc-Asp(OBzl)-OH in peptide synthesis?
A1: The main side reactions when using Boc-Asp(OBzl)-OH are:
-
Aspartimide Formation: This is the most significant side reaction, where the peptide backbone nitrogen attacks the side-chain benzyl ester of the aspartic acid residue, forming a five-membered succinimide ring. This can occur under both acidic (TFA, HF) and basic conditions.[1][2][3] The resulting aspartimide is unstable and can lead to the formation of α- and β-aspartyl peptides, as well as racemization of the aspartic acid residue.[1][3]
-
Benzyl Ester Cleavage: While generally stable, the benzyl ester can be prematurely cleaved under strongly acidic conditions used for the final cleavage from the resin, such as with hydrogen fluoride (HF).[4][5]
-
Dipeptide Formation: During the synthesis of Z-Asp(OBzl)-OH itself (a related protected aspartic acid), a dipeptide side product, Z-Asp(OBzl)-Asp(OBzl)-OH, can form.[1][6] While this is a side reaction in the preparation of the starting material, it's crucial to be aware of potential impurities.
Q2: Which peptide sequences are most susceptible to aspartimide formation?
A2: Aspartimide formation is highly sequence-dependent.[3][7] Sequences where the aspartic acid residue is followed by a small, sterically unhindered amino acid are particularly problematic. The most susceptible sequences include:
Q3: How can I detect aspartimide formation in my crude peptide?
A3: Aspartimide formation and its subsequent byproducts can be identified using analytical techniques:
-
Mass Spectrometry (MS): The formation of the aspartimide ring results in the loss of water, leading to a mass decrease of 18 Da (M-18) in the peptide. The subsequent hydrolysis products (α- and β-peptides) will have the same mass as the target peptide.[3][9]
-
High-Performance Liquid Chromatography (HPLC): The aspartimide, along with the resulting α- and β-peptides, will often have different retention times compared to the desired peptide, appearing as distinct peaks in the chromatogram. However, co-elution can occur, making purification challenging.[9]
Troubleshooting Guides
Issue 1: Presence of M-18 peak and multiple product peaks in HPLC after synthesis.
Possible Cause: Aspartimide formation has occurred.
Solutions:
-
Optimize Cleavage Conditions: For Boc-SPPS, the final HF cleavage is a critical step where aspartimide formation can be pronounced.[10]
-
Low-High HF Cleavage: This two-step procedure minimizes side reactions. The "low HF" step (e.g., HF/DMS/p-cresol 25:65:10 v/v) uses a lower concentration of HF to deprotect side chains via an SN2 mechanism, reducing carbocation formation and subsequent side reactions like aspartimide formation.[5][11][12] This is followed by a "high HF" step to cleave the peptide from the resin.
-
-
Choose an Alternative Side-Chain Protecting Group: The OBzl group is known to be more susceptible to aspartimide formation compared to other protecting groups.
-
Backbone Protection: This is a highly effective strategy, particularly for very sensitive sequences like Asp-Gly.
-
Dmb-Gly Dipeptides: Incorporating a pre-formed dipeptide like Boc-Asp(OtBu)-Dmb-Gly-OH masks the backbone amide nitrogen, preventing the intramolecular cyclization. The 2,4-dimethoxybenzyl (Dmb) group is removed during the final TFA or HF cleavage.[14]
-
Issue 2: Low yield of the desired peptide, especially with Asp-Gly sequences.
Possible Cause: Significant conversion of the target peptide to aspartimide-related byproducts.
Solutions:
-
Employ Backbone Protection: As mentioned above, using a backbone-protected dipeptide is the most robust solution for problematic sequences to maximize the yield of the correct peptide.[14]
-
Use a More Robust Protecting Group: Switching from Boc-Asp(OBzl)-OH to Boc-Asp(OcHex)-OH can dramatically increase the yield of the desired peptide by minimizing the formation of side products.[9][13]
Quantitative Data Summary
The choice of the side-chain protecting group for aspartic acid has a significant impact on the extent of aspartimide formation.
| Protecting Group | Condition | Aspartimide Formation (%) | Reference |
| Benzyl Ester (OBzl) | Treatment with Diisopropylethylamine (DIEA) for 24h | ~51% | [9] |
| Cyclohexyl Ester (OcHex) | Treatment with Diisopropylethylamine (DIEA) for 24h | 0.3% | [9] |
| Benzyl Ester (OBzl) | HF-anisole (9:1, v/v) at 0°C | Rate constant: 73.6 x 10⁻⁶ s⁻¹ | [13] |
| Cyclohexyl Ester (OcHex) | HF-anisole (9:1, v/v) at 0°C | Rate constant: ~24.5 x 10⁻⁶ s⁻¹ (approx. 3x slower than OBzl) | [13] |
Experimental Protocols
Protocol 1: Low-High HF Cleavage
This protocol is designed to minimize side reactions during the cleavage of peptides synthesized using Boc-SPPS.
Materials:
-
Peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Dimethyl sulfide (DMS)
-
p-Cresol (scavenger)
-
Cold diethyl ether
-
HF cleavage apparatus
Procedure:
-
Low HF Step:
-
Place the peptide-resin in the reaction vessel of the HF apparatus.
-
Add the scavenger mixture (e.g., DMS and p-cresol).
-
Cool the vessel to -5 to 0 °C.
-
Distill a low concentration of HF into the vessel (e.g., to achieve a mixture of HF/DMS/p-cresol 25:65:10 v/v).
-
Stir the mixture at 0 °C for 2 hours.
-
Remove the HF and DMS under vacuum.
-
-
High HF Step:
-
Cool the reaction vessel again to -5 to 0 °C.
-
Distill a high concentration of HF into the vessel (e.g., HF/p-cresol 90:10 v/v).
-
Stir the mixture at 0 °C for 1 hour.
-
Remove the HF under vacuum.
-
-
Peptide Precipitation and Washing:
-
Wash the resin with cold diethyl ether to remove the cleaved peptide and scavengers.
-
Precipitate the peptide from the ether solution.
-
Collect the precipitated peptide by filtration or centrifugation.
-
Wash the peptide with cold diethyl ether and dry under vacuum.
-
Visual Diagrams
Caption: Overview of the primary side reactions associated with Boc-Asp(OBzl)-OH.
Caption: A troubleshooting workflow for addressing aspartimide formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 6. Amino acids and peptides. XVIII. Dipeptide formation during the synthesis of Z-Asp(OBzl)-OH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. media.iris-biotech.de [media.iris-biotech.de]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 13. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Troubleshooting low coupling efficiency with Boc-Asp(OBzl)-OH
This guide provides troubleshooting advice for researchers, scientists, and drug development professionals experiencing low coupling efficiency and related issues when using Boc-Asp(OBzl)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: We are observing a low yield of our target peptide after incorporating Boc-Asp(OBzl)-OH. What is the primary cause?
A low overall yield after a seemingly successful coupling of Boc-Asp(OBzl)-OH is often not due to an incomplete initial coupling reaction but rather to a major side reaction known as aspartimide formation.[1][2][3] This intramolecular cyclization occurs when the backbone amide nitrogen attacks the side-chain benzyl ester of the aspartic acid residue. This forms a five-membered succinimide ring, which is unstable.[2] This intermediate can then lead to the formation of undesired byproducts, including hard-to-separate α- and β-aspartyl peptides and, in Fmoc-SPPS, piperidide adducts.[2][4]
Q2: What factors increase the risk of aspartimide formation with Boc-Asp(OBzl)-OH?
Several factors can significantly promote this problematic side reaction:
-
Peptide Sequence: The amino acid immediately following the aspartic acid residue is critical. Sequences such as Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Ala are particularly susceptible due to the low steric hindrance of these residues.[2][3][4]
-
Reaction Conditions: Prolonged exposure to basic or acidic conditions is a primary trigger. In Boc-SPPS, the final cleavage step with strong acids like hydrogen fluoride (HF) can catalyze aspartimide formation.[2]
-
Temperature: Elevated temperatures during coupling, deprotection, or cleavage steps can accelerate the rate of aspartimide formation.[2]
-
Protecting Group: The benzyl ester (OBzl) offers less steric bulk compared to other protecting groups, providing less protection against intramolecular cyclization.[2]
Q3: How can I detect if aspartimide formation has occurred during my synthesis?
Aspartimide formation and its subsequent byproducts can be identified using analytical techniques:
-
Mass Spectrometry (MS): The primary indicator is the presence of a mass corresponding to the desired peptide minus 18 Da (the mass of water), which signifies the formation of the cyclic aspartimide. You may also see masses corresponding to β-aspartyl peptides or piperidide adducts.
-
High-Performance Liquid Chromatography (HPLC): The crude peptide will often show multiple, poorly resolved peaks eluting close to the main product peak. The aspartimide itself, along with the resulting α- and β-peptides, can be difficult to separate from the target peptide.[2]
Q4: My coupling of Boc-Asp(OBzl)-OH itself seems to be slow or incomplete according to the ninhydrin test. What could be the issue?
While aspartimide formation is the most common problem, a true low coupling efficiency can occur due to:
-
Steric Hindrance: Although less of a factor for Asp itself, if the preceding amino acid in the sequence is particularly bulky, it can hinder the approach of the activated Boc-Asp(OBzl)-OH.[5][6]
-
Peptide Aggregation: As the peptide chain elongates, it can fold and aggregate on the solid support, blocking reactive sites and preventing efficient coupling.[7][8]
-
Suboptimal Activation: The choice and amount of coupling reagents may not be sufficient to achieve complete activation and coupling, especially in a difficult sequence.
-
Poor Solvent Quality: The presence of moisture or impurities in solvents like DMF can hydrolyze activated esters and reduce coupling efficiency.[9]
Q5: What strategies can I implement to minimize aspartimide formation and improve my overall yield?
To mitigate aspartimide formation, a multi-faceted approach is recommended:
-
Modify Cleavage Conditions: When using strong acids like HF for the final cleavage, perform the reaction at lower temperatures (e.g., -15°C to 0°C) to minimize the rate of the side reaction.[2]
-
Choose a Different Protecting Group: If aspartimide formation is persistent, especially with problematic sequences like Asp-Gly, switching to a bulkier side-chain protecting group is the most effective solution. The cyclohexyl ester (OcHex) has been shown to significantly reduce aspartimide formation compared to the benzyl ester (OBzl).[1][2]
-
Optimize Coupling Protocol for Difficult Sequences: If you suspect aggregation, consider using stronger coupling reagents, extending reaction times, or performing a double coupling.[6][7]
Data Presentation
The choice of the aspartic acid side-chain protecting group is a critical factor in controlling aspartimide formation. The following table summarizes the relative propensity for this side reaction based on the protecting group used.
| Protecting Group | Chemical Structure | Relative Risk of Aspartimide Formation | Key Considerations |
| Benzyl (OBzl) | -CH₂-C₆H₅ | High | More labile; susceptible to aspartimide formation under both acidic and basic conditions.[1][2] |
| Cyclohexyl (OcHex) | -c-C₆H₁₁ | Low | Offers greater steric hindrance, significantly reducing the likelihood of intramolecular cyclization.[2] |
Experimental Protocols
Protocol 1: Standard Boc-SPPS Coupling of Boc-Asp(OBzl)-OH
This protocol outlines a standard coupling procedure using HBTU/DIPEA as the activating agents.
-
Resin Preparation: Swell the peptide-resin in dichloromethane (DCM) and then wash thoroughly with dimethylformamide (DMF).
-
Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the N-terminal Boc group.
-
Washing: Wash the resin thoroughly with DCM followed by DMF.
-
Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIPEA) in DCM or DMF.
-
Pre-activation: In a separate vessel, dissolve Boc-Asp(OBzl)-OH (2-3 equivalents relative to resin loading) and HBTU (2-3 equivalents) in DMF. Add DIPEA (4-6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the neutralized peptide-resin. Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow/colorless beads) indicates a complete reaction.[7]
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.
Protocol 2: Capping Unreacted Amines
If coupling remains incomplete after a second attempt, it is advisable to cap the unreacted amines to prevent the formation of deletion sequences.
-
Resin Preparation: After the coupling step, wash the peptide-resin with DMF.
-
Capping Solution: Prepare a capping solution of acetic anhydride and DIPEA in DMF (e.g., 10:5:85 v/v/v).
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Washing: Wash the resin thoroughly with DMF and DCM.
Mandatory Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield issues with Boc-Asp(OBzl)-OH.
Aspartimide Formation Pathway
Caption: Mechanism of base-catalyzed aspartimide formation and subsequent side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc-Asp(Ochex)-Obzl|Aspartic Acid Derivative [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Benzyl Group Cleavage from Aspartic Acid Side Chains
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the cleavage of the benzyl (Bzl) protecting group from the β-carboxyl side chain of aspartic acid (Asp).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during the deprotection of Asp(OBzl) residues.
Issue 1: Incomplete or Slow Deprotection
Q1: My reaction is sluggish or stalls before completion when using catalytic hydrogenation (Pd/C, H₂). What are the possible causes and solutions?
A1: Incomplete catalytic hydrogenation is a frequent issue. Here is a systematic approach to troubleshoot this problem:
-
Catalyst Activity: The palladium on carbon (Pd/C) catalyst is the most common culprit.
-
Action: Use a fresh batch of catalyst. Catalysts can lose activity over time or upon exposure to air. For particularly difficult deprotections, consider using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[1]
-
-
Catalyst Poisoning: Trace impurities, particularly sulfur-containing compounds (e.g., from upstream reagents or even rubber septa) or nitrogen-containing heterocycles, can irreversibly poison the palladium catalyst.[2][3]
-
Action: Ensure the starting material is highly pure. Use high-purity solvents and acid-wash glassware before use.[1] If catalyst poisoning is suspected, increasing the catalyst loading may help drive the reaction to completion.
-
-
Mass Transfer Limitations: In heterogeneous catalysis, efficient mixing is crucial for the substrate to access the catalyst surface.
-
Action: Ensure vigorous stirring. If the substrate or product has poor solubility, consider a different solvent system that can dissolve both. Common solvents include MeOH, EtOH, EtOAc, THF, or mixtures thereof.[1]
-
-
Insufficient Reaction Conditions: The reaction may require more forcing conditions.
Issue 2: Formation of Side Products
Q2: My mass spectrometry data shows a significant amount of a side product with the same mass as my desired product, but with a different HPLC retention time. What is this and how can I prevent it?
A2: This is a classic sign of aspartimide formation . This side reaction is a major challenge, especially in peptide synthesis, and can occur under both acidic and basic conditions.[4] The cyclic aspartimide intermediate can subsequently reopen to form a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, which are often difficult to separate.[5]
-
Mechanism: The backbone amide nitrogen attacks the side-chain carbonyl of the aspartic acid, forming a five-membered succinimide ring. This is particularly prevalent in Asp-Gly, Asp-Asn, and Asp-Ser sequences.
-
Prevention & Mitigation:
-
During Acidic Cleavage (e.g., TFA, HBr): While strong acids are effective for deprotection, they can also promote aspartimide formation.[4] Using milder acidic conditions or shorter reaction times at lower temperatures can help. For instance, cleaving at 5°C or lower is recommended to reduce this side reaction.
-
Choice of Protecting Group: For syntheses prone to this issue, using bulkier side-chain protecting groups like cyclohexyl (OcHx) or 2,4-dimethyl-3-pentyl (ODmp) esters instead of benzyl esters can sterically hinder the cyclization.[5]
-
Q3: I am using an acid-mediated cleavage cocktail (e.g., TFA or HBr/Acetic Acid). What other side reactions should I be aware of?
A3: Besides aspartimide formation, strong acidic conditions can lead to other side reactions:
-
Alkylation of Tryptophan: The benzyl cation released during cleavage is an electrophile that can modify tryptophan residues. The use of scavengers like triisopropylsilane (TIS) or thioanisole is crucial to trap these cations.
-
Oxidation of Methionine: Methionine residues can be oxidized. Adding scavengers like dithiothreitol (DTT) can help prevent this.
-
Incomplete Scavenging: Ineffective scavenging can lead to various by-products. Ensure a sufficient amount of the appropriate scavenger cocktail is used. For peptides containing multiple sensitive residues, a common mixture is Reagent K (TFA/water/phenol/thioanisole/EDT).
Data Presentation: Comparison of Deprotection Methods
The following table summarizes common methods for benzyl group cleavage from the aspartic acid side chain, providing typical conditions and outcomes to guide your selection.
| Method | Reagents & Catalyst | Typical Solvent(s) | Temperature (°C) | Time (h) | Typical Yield (%) | Key Advantages & Disadvantages |
| Catalytic Hydrogenolysis | H₂ (1 atm to high pressure), 10% Pd/C (10-20 wt%) | MeOH, EtOH, EtOAc, THF, Acetic Acid | Room Temp | 4-24 | >90 | Advantages: Very mild, high yielding, clean reaction. Disadvantages: Sensitive to catalyst poisons (e.g., sulfur), may reduce other functional groups (alkenes, Cbz groups), can be slow.[1][6] |
| Catalytic Transfer Hydrogenation | Formic acid, Ammonium formate, or Cyclohexene as H-donor, 10% Pd/C | MeOH, EtOH | Room Temp | 1-6 | >90 | Advantages: Avoids use of pressurized H₂ gas, generally faster than standard hydrogenolysis, good for substrates sensitive to strong acids.[4][7] Disadvantages: Still susceptible to catalyst poisoning. Formic acid can be acidic.[7] |
| Acidolysis (Strong Acid) | Trifluoroacetic Acid (TFA) with scavengers (e.g., TIS, H₂O) | DCM (co-solvent) | Room Temp | 2-4 | Variable | Advantages: Fast, robust, removes many other acid-labile protecting groups simultaneously. Disadvantages: Harsh conditions, high risk of aspartimide formation and other side reactions.[4] |
| Acidolysis (Moderate Acid) | HBr in Acetic Acid (33%) | Acetic Acid | Room Temp | 1-2 | Variable | Advantages: Effective for cleaving benzyl esters. Disadvantages: Corrosive, can cause aspartimide formation, may affect other acid-sensitive groups.[8] |
| Lewis Acid Cleavage | SnCl₄, FeCl₃, AlCl₃ | Anhydrous DCM | Room Temp | 1.5-3 | Variable | Advantages: Can be selective, leaving other groups like benzyl ethers intact under specific conditions.[9] Disadvantages: Stoichiometric amounts of Lewis acid required, requires anhydrous conditions, workup can be complex. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis using Pd/C and H₂ Gas
This protocol describes the deprotection of a benzyl-protected aspartic acid residue in a solution-phase peptide.
-
Preparation: Dissolve the peptide containing the Asp(OBzl) residue in a suitable solvent (e.g., methanol, ethanol, or acetic acid) in a round-bottom flask equipped with a magnetic stir bar.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst to the solution (typically 10-20% by weight relative to the peptide).
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask using a vacuum line and then backfill with hydrogen from the balloon. Repeat this vacuum/hydrogen cycle three times to ensure the reaction atmosphere is inerted and saturated with hydrogen.
-
Reaction: Stir the reaction mixture vigorously at room temperature under the hydrogen atmosphere (positive pressure from the balloon).
-
Monitoring: Monitor the reaction progress by an appropriate method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is fully consumed. Reactions are typically complete within 4-24 hours.[1]
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the deprotected product. Further purification, if necessary, can be performed by techniques such as reversed-phase HPLC.[10][11]
Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate
This protocol is a convenient alternative to using hydrogen gas.
-
Preparation: Dissolve the peptide containing the Asp(OBzl) residue in methanol or ethanol in a round-bottom flask with a magnetic stir bar.
-
Reagent Addition: Add ammonium formate (typically 3-5 equivalents relative to the substrate) to the solution.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (10-20 wt% of the peptide).
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within 1-6 hours.
-
Monitoring: Monitor the reaction by TLC or HPLC.
-
Work-up and Isolation: Follow steps 6 and 7 from Protocol 1. The work-up is identical once the reaction is complete.
Protocol 3: TFA-Mediated Deprotection (Cleavage from Resin)
This protocol is common for the final deprotection and cleavage step in solid-phase peptide synthesis (SPPS).
-
Preparation: Wash the dried peptide-resin with dichloromethane (DCM).
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail for peptides without highly sensitive residues is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Reaction: Add the cleavage cocktail to the peptide-resin (typically 10 mL per gram of resin) and agitate at room temperature for 2-4 hours.
-
Isolation from Resin: Filter the mixture to separate the resin beads and collect the filtrate containing the cleaved peptide.
-
Precipitation: Add the TFA filtrate dropwise to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the filtrate). A white precipitate of the crude peptide should form.
-
Washing: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and by-products.[4]
-
Drying: Dry the resulting peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide can then be purified by RP-HPLC.
Visualizations
Below are diagrams illustrating key workflows and concepts for optimizing the cleavage of the benzyl group from the aspartic acid side chain.
Caption: Decision workflow for selecting a benzyl deprotection method.
Caption: Troubleshooting workflow for incomplete catalytic hydrogenolysis.
Caption: Mechanism of aspartimide side product formation.
References
- 1. benchchem.com [benchchem.com]
- 2. Rh-catalyzed hydrogenation of amino acids, protein hydrolyzates and peptides [lirias.kuleuven.be]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 8. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Managing Solubility of Boc-Protected Amino Acids
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the common solubility challenges encountered with Boc-protected amino acids. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to support your research and development activities.
Troubleshooting Guide
Issue: My Boc-protected amino acid will not dissolve in the recommended solvent.
If you are encountering difficulty dissolving a Boc-protected amino acid, follow this systematic troubleshooting workflow to identify a suitable solvent system.
Detailed Actions:
-
Try a Stronger Solvent: If initial attempts with common solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dichloromethane (DCM) fail, attempt to dissolve the compound in a more powerful polar aprotic solvent such as Dimethyl sulfoxide (DMSO).[1]
-
Use a Co-solvent System: A mixture of solvents can be more effective than a single solvent. A common "magic mixture" for difficult sequences consists of DCM, DMF, and NMP in a 1:1:1 ratio.[1]
-
Gentle Warming and Sonication: Gently warm the solution in a water bath (not exceeding 40-50°C) and use sonication to aid dissolution.[1] Exercise caution with temperature to prevent potential degradation of the compound.
-
Consult Literature: If solubility issues persist, consult scientific literature for specific protocols related to the particular Boc-amino acid you are using.
Frequently Asked Questions (FAQs)
Q1: What are the generally recommended solvents for dissolving Boc-protected amino acids?
A1: Boc-protected amino acids are typically soluble in common polar aprotic solvents used in solid-phase peptide synthesis (SPPS), such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM). For more challenging amino acids, Dimethyl sulfoxide (DMSO) is often an effective alternative.[1]
Q2: How does the amino acid side chain affect solubility?
A2: The polarity and size of the amino acid side chain play a crucial role in its solubility. Amino acids with large, nonpolar, or bulky side chains tend to have lower solubility in polar solvents. For instance, Boc-protected amino acids with hydrophobic side chains may require less polar solvent systems, while those with polar side chains will be more soluble in polar solvents.[1] The presence of additional protecting groups on the side chain can also significantly alter solubility.
Q3: Can I use heat to increase the solubility of a Boc-protected amino acid?
A3: In some cases, gentle warming (e.g., to 40-50°C) can increase the solubility of a Boc-protected amino acid.[1] However, this should be done with caution, as excessive heat can lead to degradation. It is advisable to test this on a small scale first and monitor for any changes in color or purity.
Q4: My Boc-protected amino acid precipitated out of solution. What should I do?
A4: Precipitation can occur due to several factors, including changes in temperature, solvent evaporation, or reaching the solubility limit. To redissolve the precipitate, you can try adding a small amount of a stronger co-solvent (like DMSO), gently warming the solution while agitating, or sonicating the solution.[1]
Q5: I am observing low coupling efficiency in my peptide synthesis. Could this be related to solubility issues?
A5: Yes, poor solubility is a direct cause of low coupling efficiency because the amino acid is not fully available to react.[1] If you observe incomplete coupling, ensure that your Boc-amino acid is fully dissolved before adding it to the reaction vessel. If solubility is a persistent issue, consider using a more potent coupling reagent or extending the coupling time.[1]
Q6: How should I handle hygroscopic Boc-protected amino acids?
A6: Hygroscopic compounds readily absorb moisture from the atmosphere, which can affect their solubility and reactivity. Store these compounds in airtight containers in a dry, cool place. When weighing, do so quickly to minimize exposure to air. If clumping occurs due to moisture absorption, the material may need to be dried under vacuum before use.
Data Presentation
Table 1: Quantitative Solubility of Selected Boc-Protected Amino Acids
The following table summarizes the solubility of several Boc-protected amino acids in common organic solvents. This data has been compiled from various sources and should be used as a guideline. Actual solubility may vary depending on the specific batch, purity, and experimental conditions.
| Boc-Amino Acid | Solvent | Solubility (mg/mL) | Notes |
| Boc-Ala-OH | DMF | Clearly Soluble (1 mmole in 2 mL) | Equivalent to ~94.6 mg/mL |
| Boc-Arg(Boc)2-OH | DMF | ~30 | |
| DMSO | ~30 | ||
| Ethanol | ~30 | ||
| Boc-Asp(OBzl)-OH | DMSO | 100 | Ultrasonic may be needed |
| Boc-Gln-OH | Water | 100 | |
| Boc-Glu(OBzl)-OH | DMF | Clearly Soluble (1 mmole in 2 mL) | Equivalent to ~168.7 mg/mL |
| DMSO | ≥ 100 | ||
| Boc-Gly-OH | DCM | Clearly Soluble (1 mmole in 2 mL) | Equivalent to ~87.6 mg/mL |
| Boc-His(Boc)-OH | DMF | Soluble (1 mmole in 2 mL) | |
| Boc-His(Trt)-OH | DMSO | 100 | Ultrasonic may be needed |
| Boc-Ile-OH | Acetic Acid | Soluble | |
| DMSO | Slightly Soluble | ||
| Methanol | Slightly Soluble | ||
| Boc-Leu-OH | DMSO | 100 | Ultrasonic may be needed |
| Boc-Lys(Z)-OH | DMF | Soluble | |
| Boc-Phe-OH | DMF, DCM, NMP | Soluble | |
| Boc-Pro-OH | Water | > 1000 | |
| Boc-Ser(Bzl)-OH | DMF | Clearly Soluble (1 mmole in 2 mL) | Equivalent to ~147.7 mg/mL |
| Boc-Thr(Bzl)-OH | DCM | Clearly Soluble (1 mmole in 2 mL) | Equivalent to ~154.7 mg/mL |
| Boc-Trp-OH | DMF, DMSO, Methanol | Soluble | |
| Boc-Val-OH | DMF | Clearly Soluble (1 mmole in 2 mL) | Equivalent to ~108.6 mg/mL |
Experimental Protocols
Protocol 1: General Procedure for Dissolving a Boc-Protected Amino Acid for SPPS Coupling
This protocol outlines a standard procedure for dissolving a Boc-protected amino acid for use in a coupling reaction during solid-phase peptide synthesis.
Methodology:
-
Reagent Preparation: In a separate reaction vessel, weigh the required amount of the Boc-protected amino acid (typically 3-4 equivalents relative to the resin substitution) and an activating agent (e.g., HBTU, 3-4 equivalents).
-
Solvent Addition: Add the appropriate volume of solvent, typically DMF.
-
Dissolution: Vortex or mix the solution until all solids are completely dissolved. Visually inspect the solution to ensure there are no suspended particles.
-
Pre-activation: Add diisopropylethylamine (DIEA) (typically 6-8 equivalents) to the amino acid solution and allow it to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the reaction vessel containing the resin.
Protocol 2: Solubilization of a Difficult Boc-Protected Amino Acid
This protocol provides steps to address the solubilization of a Boc-protected amino acid that has proven difficult to dissolve using standard procedures.
Methodology:
-
Initial Attempt with a Stronger Solvent:
-
Attempt to dissolve the Boc-amino acid in a minimal amount of DMSO.
-
If successful, this stock solution can be diluted with the primary reaction solvent (e.g., DMF or NMP) before addition to the resin. Be mindful of the final DMSO concentration in the reaction.
-
-
Using a Co-Solvent System:
-
Prepare a 1:1:1 (v/v/v) mixture of DCM, DMF, and NMP.
-
Attempt to dissolve the Boc-amino acid in this co-solvent mixture.
-
-
Employing Gentle Heating and Sonication:
-
Suspend the Boc-amino acid in the chosen solvent or co-solvent system.
-
Place the vessel in a sonicator bath and sonicate for 5-10 minutes.
-
If still not dissolved, gently warm the solution in a water bath to no more than 40-50°C while continuing to mix.
-
Once dissolved, allow the solution to cool to room temperature before proceeding with activation and coupling.
-
Note: When using heat, it is crucial to ensure the stability of the specific Boc-protected amino acid at the elevated temperature to avoid degradation.
Protocol 3: General Solubility Testing
This protocol describes a general method for determining the solubility of a compound in a specific solvent.
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of the solid Boc-protected amino acid to a vial.
-
Add a known volume of the desired solvent.
-
Seal the vial and agitate it at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Sample Analysis:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method (e.g., HPLC-UV).
-
Determine the concentration of the dissolved Boc-amino acid in the diluted sample using a calibrated analytical method.
-
-
Calculation:
-
Calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the solubility of the Boc-amino acid in the tested solvent at the specified temperature.
-
References
Minimizing racemization during Boc-Asp(OBzl)-OH activation
Welcome to the Technical Support Center for peptide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize racemization during the activation of Boc-Asp(OBzl)-OH in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of activating Boc-Asp(OBzl)-OH?
A1: Racemization is the loss of stereochemical integrity at the alpha-carbon of the aspartic acid residue during the peptide coupling reaction. This results in the conversion of the pure L-aspartic acid derivative into a mixture of both L- and D-enantiomers. The presence of the D-enantiomer can lead to the formation of a diastereomeric peptide impurity that is often difficult to separate from the desired product and can significantly alter its biological activity.
Q2: What is the primary mechanism of racemization for Boc-Asp(OBzl)-OH during activation?
A2: The primary mechanism for racemization of N-protected amino acids like Boc-Asp(OBzl)-OH during activation is through the formation of a 5(4H)-oxazolone intermediate. The activation of the carboxyl group by a coupling reagent makes the alpha-proton acidic. A base present in the reaction mixture can then abstract this proton, leading to the formation of a planar, achiral oxazolone ring. Subsequent attack by the amine component can occur from either face of this planar intermediate, resulting in both the desired L-peptide and the undesired D-diastereomer. A secondary pathway, particularly relevant for aspartic acid, is through the formation of an aspartimide intermediate, which can also lead to racemization.
Q3: Are all coupling reagents the same when it comes to racemization of Boc-Asp(OBzl)-OH?
A3: No, the choice of coupling reagent is a critical factor in controlling racemization. Reagents are generally categorized into carbodiimides (like DCC and DIC), phosphonium salts (like PyBOP), and aminium/uronium salts (like HBTU and HATU). When used alone, carbodiimides can lead to significant racemization. However, when used with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt), racemization can be significantly suppressed.[1] Aminium/uronium and phosphonium reagents, which form active esters that are less prone to racemization, are generally preferred for sensitive couplings.
Q4: How does the choice of base affect racemization?
A4: The base plays a crucial role in the racemization process. Stronger and less sterically hindered bases, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), can more readily abstract the alpha-proton, thus increasing the rate of racemization. For couplings where racemization is a concern, a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine is often recommended.
Q5: Besides coupling reagents and bases, what other factors influence racemization?
A5: Several other factors can influence the extent of racemization:
-
Temperature: Higher reaction temperatures accelerate the rate of racemization. It is often beneficial to perform the coupling at a lower temperature (e.g., 0 °C).[2]
-
Solvent: The polarity of the solvent can play a role. Less polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are sometimes preferred over more polar solvents like dimethylformamide (DMF).[2]
-
Pre-activation Time: A prolonged period between the activation of the amino acid and the addition of the amine component can increase the opportunity for oxazolone formation and subsequent racemization. Minimizing this pre-activation time is advisable.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High levels of D-diastereomer detected in the final peptide. | Inappropriate coupling reagent/additive combination: Using a carbodiimide (e.g., DIC) without an additive is a common cause of high racemization. | 1. Always use an additive with carbodiimides: Add 1-1.2 equivalents of HOBt or, preferably, HOAt or OxymaPure. 2. Switch to a phosphonium or aminium/uronium reagent: Consider using HATU, HCTU, or PyBOP, which are known to suppress racemization more effectively. |
| Strong or excess base: Use of bases like DIPEA or TEA, especially in excess, can significantly promote racemization. | 1. Switch to a weaker base: Use N-methylmorpholine (NMM) or 2,4,6-collidine. 2. Use the minimum necessary amount of base: Typically 1-2 equivalents are sufficient. | |
| Elevated reaction temperature: Higher temperatures increase the rate of all reactions, including racemization. | 1. Lower the reaction temperature: Perform the activation and coupling steps at 0 °C. | |
| Prolonged pre-activation time: Allowing the activated Boc-Asp(OBzl)-OH to stand for an extended period before adding the amine increases the risk of racemization. | 1. Minimize pre-activation time: Aim for a pre-activation time of 1-5 minutes. 2. Consider in situ activation: Mix all components (except the base, which can be added last) together at the start of the reaction. | |
| Inconsistent racemization levels between batches. | Variability in reaction conditions: Small changes in temperature, reaction time, or reagent stoichiometry can lead to different levels of racemization. | 1. Standardize the protocol: Ensure that all reaction parameters (temperature, time, reagent equivalents, solvent purity) are kept consistent for each run. 2. Ensure reagents are of high quality and anhydrous: Moisture can interfere with the coupling reaction and potentially lead to side reactions. |
Quantitative Data
The following table summarizes representative racemization levels observed with different coupling reagents. While this data is compiled from studies on various racemization-prone amino acids, it provides a valuable guide for selecting a coupling strategy for Boc-Asp(OBzl)-OH. Actual levels may vary depending on the specific reaction conditions and the subsequent amino acid in the sequence.
| Coupling Reagent/Method | % D-Isomer (Epimerization) | Key Observations & References |
| DIC/HOBt | 0.5 - 2.5% | A classic and cost-effective method that provides good suppression of racemization. |
| HBTU | 1.5 - 5.0% | A widely used reagent, though it can show moderate levels of racemization.[3] |
| HATU | 0.5 - 2.0% | Generally shows lower racemization than HBTU due to the presence of the HOAt moiety, which accelerates coupling.[3] |
| HCTU | 1.0 - 4.0% | Similar in efficacy to HBTU.[3] |
| PyBOP | 1.0 - 3.5% | A phosphonium-based reagent known for its efficiency and relatively low racemization levels.[3] |
| COMU | < 1.0% | A third-generation uronium reagent incorporating the Oxyma moiety, often showing very low racemization.[3] |
Experimental Protocols
Protocol 1: Minimized Racemization Coupling of Boc-Asp(OBzl)-OH to Glycine Methyl Ester
This protocol employs HATU, a reagent known for low racemization, and a weaker base (NMM) at a reduced temperature.
Materials:
-
Boc-L-Asp(OBzl)-OH
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N-Methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Ice bath
Procedure:
-
In a round bottom flask, dissolve Boc-L-Asp(OBzl)-OH (1.0 eq.) and HATU (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve H-Gly-OMe·HCl (1.0 eq.) in anhydrous DCM and add NMM (2.0 eq.). Stir for 5 minutes.
-
Add the neutralized H-Gly-OMe solution to the cooled Boc-L-Asp(OBzl)-OH/HATU solution.
-
Stir the reaction mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and continue stirring for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dipeptide, Boc-L-Asp(OBzl)-Gly-OMe.
Protocol 2: Chiral HPLC Analysis of Boc-Asp(OBzl)-Gly-OMe Diastereomers
This protocol describes a method to separate and quantify the L-L and D-L diastereomers of the synthesized dipeptide to determine the extent of racemization.
Materials:
-
Crude Boc-Asp(OBzl)-Gly-OMe
-
HPLC-grade n-Hexane
-
HPLC-grade 2-Propanol (IPA)
-
HPLC-grade Trifluoroacetic Acid (TFA)
-
Chiral HPLC column (e.g., Chiralcel® OD-H, 250 x 4.6 mm, 5 µm, or equivalent cellulose-based chiral stationary phase)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude dipeptide in the mobile phase to a concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1, v/v/v). This may require optimization.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
-
Analysis:
-
Inject the sample onto the HPLC system.
-
The two diastereomers (Boc-L-Asp(OBzl)-Gly-OMe and Boc-D-Asp(OBzl)-Gly-OMe) should elute as separate peaks.
-
Integrate the peak areas of the two diastereomers.
-
-
Calculation of Racemization:
-
% Racemization = [Area of D-diastereomer / (Area of L-diastereomer + Area of D-diastereomer)] x 100
-
Visualizations
References
Technical Support Center: Boc Deprotection & Scavenger Strategies
This technical support center is a resource for researchers, scientists, and drug development professionals to troubleshoot and optimize the acid-catalyzed deprotection of the tert-butoxycarbonyl (Boc) group. Here, you will find frequently asked questions (FAQs) and troubleshooting guides designed to prevent side-chain alkylation and other common side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side-product formation during Boc deprotection?
A1: The main cause of side-product formation is the generation of a reactive tert-butyl cation (t-Bu⁺) when the Boc group is cleaved with a strong acid, such as trifluoroacetic acid (TFA).[1][2][3] This carbocation is a potent electrophile that can alkylate nucleophilic residues on your molecule of interest, leading to undesired modifications.[1][2][3]
Q2: Which amino acid residues are most susceptible to side-chain alkylation?
A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:
-
Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[2][3][4]
-
Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium salt.[2][3][4]
-
Cysteine (Cys): The free thiol group is a prime target for alkylation, leading to S-tert-butylated residues.[2][3][4]
-
Tyrosine (Tyr): The activated phenolic ring can also be alkylated.[2][4]
Q3: What are scavengers and how do they prevent side reactions?
A3: Scavengers are nucleophilic compounds added to the deprotection reaction mixture to "trap" the reactive tert-butyl cation.[2][3] They are more reactive towards the carbocation than the sensitive residues of the substrate, thereby preventing the formation of alkylated side products.[2][3]
Q4: What are the signs of incomplete Boc deprotection?
A4: Incomplete Boc deprotection can result from insufficient acid concentration, short reaction times, or low temperatures.[5] Signs of incomplete deprotection include a complex mixture of products observed by HPLC or LC-MS and the presence of the starting material.[5] In peptide synthesis, this can lead to the deletion of amino acid sequences.[5]
Troubleshooting Guides
Issue 1: My LC-MS analysis shows an unexpected peak with a mass increase of +56 Da.
-
Question: What is causing this +56 Da mass addition, and how can I prevent it?
-
Answer: This mass increase is a definitive sign of tert-butylation, a common side reaction during Boc deprotection. The most effective way to prevent this is to use scavengers in your deprotection reaction. The choice of scavenger is critical and depends on the sensitive residues in your peptide. For Tryptophan-containing compounds, scavengers like triethylsilane (TES), triisopropylsilane (TIS), or anisole are recommended.[3][4] For Methionine-containing compounds, thioanisole is effective at preventing S-alkylation.[4] For Cysteine-containing compounds, ethanedithiol (EDT) is a common choice.[4]
Issue 2: My deprotection reaction is incomplete, with significant starting material remaining.
-
Question: Why is my Boc deprotection not going to completion, and what can I do to resolve it?
-
Answer: Incomplete deprotection can stem from several factors:
-
Insufficient Acid Strength or Concentration: Increase the concentration of TFA (e.g., from 50% in DCM to 95% TFA) or consider a stronger acid like 4M HCl in dioxane.[2]
-
Inadequate Reaction Time or Temperature: Extend the reaction time and monitor progress by TLC or LC-MS. Gentle warming can sometimes be beneficial, but be aware of the potential for increased side reactions.[2]
-
Steric Hindrance: For sterically hindered substrates, a combination of stronger acid, longer reaction time, and the use of an effective scavenger cocktail may be necessary.[2]
-
Issue 3: My peptide containing Methionine shows a +16 Da mass shift.
-
Question: What is the cause of this +16 Da mass shift and how can it be avoided?
-
Answer: This mass shift is indicative of the oxidation of the methionine thioether to methionine sulfoxide. This can be minimized by adding reducing agents like dimethyl sulfide (DMS) or ammonium iodide to the cleavage cocktail.[1]
Data Presentation
Table 1: Effectiveness of Scavenger Cocktails in Preventing Side Reactions
The following table summarizes the effectiveness of different scavenger cocktails in minimizing common side reactions for a model peptide containing a C-terminal cysteine residue, as determined by HPLC analysis of the crude product.
| Scavenger Cocktail (v/v/v) | % Desired Peptide | % S-tert-butylated Peptide | Reference(s) |
| 95% TFA / 5% H₂O | 75% | 25% | [2] |
| 95% TFA / 2.5% H₂O / 2.5% TIS | 90% | 10% | [2] |
| 92.5% TFA / 5% Thioanisole / 2.5% EDT | 95% | 5% | [2] |
| Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT) | >98% | <2% | [2] |
Mandatory Visualization
Experimental Protocols
Protocol 1: General Boc Deprotection in Solution Phase using Triisopropylsilane (TIS)
This protocol is a general guideline for the deprotection of a Boc-protected compound in solution.
-
Preparation: Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM).
-
Scavenger Addition: Add 5-10 equivalents of Triisopropylsilane (TIS) to the solution.[3]
-
Deprotection: Slowly add an equal volume of Trifluoroacetic Acid (TFA) to the reaction mixture. The reaction is typically stirred at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the solvent and excess TFA are removed under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[2] The crude product can then be purified by precipitation in cold diethyl ether or by chromatography.
Protocol 2: Boc Deprotection of a Methionine-Containing Peptide on Resin
This protocol is designed to prevent the S-alkylation and oxidation of methionine residues during solid-phase peptide synthesis (SPPS).
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare a cleavage cocktail of TFA/thioanisole/1,2-ethanedithiol (EDT) (e.g., 90:5:5 v/v/v).[2] For peptides also susceptible to oxidation, dimethyl sulfide (DMS) can be included.[1]
-
Deprotection: Add the cleavage cocktail to the resin-bound peptide (approximately 10 mL per gram of resin).
-
Reaction: Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Isolation: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitation: Add the combined TFA filtrate dropwise to a larger volume of cold diethyl ether (approximately 10 times the filtrate volume) while vortexing to precipitate the peptide.
-
Collection and Washing: Incubate at -20°C for at least 30 minutes to maximize precipitation. Collect the peptide by centrifugation, decant the ether, and wash the pellet several times with cold ether to remove scavengers and organic impurities.
-
Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 3: Boc Deprotection of a Tryptophan-Containing Peptide
This protocol aims to minimize the alkylation of the tryptophan indole ring.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/Triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v). Anisole can also be used as a scavenger.
-
Deprotection: Add the cleavage cocktail to the resin-bound peptide.
-
Reaction: Agitate the mixture at room temperature for 1-3 hours.
-
Work-up: Follow the peptide isolation, precipitation, collection, and drying steps as outlined in Protocol 2.
Protocol 4: Boc Deprotection of a Cysteine-Containing Peptide
This protocol is optimized to prevent the S-alkylation of cysteine residues.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail containing TFA and 1,2-ethanedithiol (EDT) as the primary scavenger (e.g., TFA/EDT/H₂O 94:5:1 v/v/v).
-
Deprotection: Add the cleavage cocktail to the resin.
-
Reaction: Allow the reaction to proceed at room temperature for 2-4 hours.
-
Work-up: Follow the peptide isolation, precipitation, collection, and drying steps as outlined in Protocol 2.
References
Technical Support Center: Preventing Diketopiperazine Formation at the Dipeptide Stage
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address a common and critical challenge in peptide synthesis: the formation of diketopiperazine (DKP) at the dipeptide stage. This side reaction can significantly reduce the yield of your target peptide and complicate purification. Here, we provide in-depth technical guidance, troubleshooting strategies, and validated protocols to help you mitigate this issue effectively.
Understanding the Problem: The Mechanism of DKP Formation
Diketopiperazine formation is an intramolecular cyclization reaction that occurs with a dipeptidyl-resin, leading to the cleavage of the dipeptide from the solid support as a stable six-membered ring.[1][2] This process is particularly prevalent during the synthesis of peptides using Fmoc solid-phase peptide synthesis (SPPS).
The reaction is initiated by the nucleophilic attack of the free N-terminal amine of the dipeptide on the ester linkage connecting the peptide to the resin. This results in the formation of a cyclic dipeptide and a free hydroxyl group on the resin, effectively terminating the peptide chain.
Key Factors Influencing DKP Formation:
Several factors can significantly influence the rate of DKP formation:
-
Peptide Sequence: The amino acid sequence of the dipeptide is a critical determinant. Dipeptides with a proline residue at the second position (Xaa-Pro) are notoriously prone to DKP formation due to the unique conformational constraints of the proline ring, which favor the cyclization reaction.[3][4] Sequences containing other secondary amino acids or glycine are also more susceptible.[3]
-
Deprotection Conditions: The basic conditions required for the removal of the Nα-Fmoc protecting group, typically a solution of piperidine in DMF, are a major catalyst for DKP formation.[3][5] The longer the exposure to these basic conditions, the higher the likelihood of cyclization.
-
Resin Type: The nature of the linker attaching the peptide to the solid support plays a role. Resins with more acid-labile linkers, such as 2-chlorotrityl chloride (2-CTC) resin, can help suppress DKP formation compared to more traditional resins like Wang or Merrifield resins, as the bulky trityl group can sterically hinder the cyclization.
-
Temperature: As with most chemical reactions, elevated temperatures will increase the rate of DKP formation. Performing deprotection and coupling steps at controlled, ambient, or even reduced temperatures can be beneficial.[3]
-
Solvent: The choice of solvent can impact the stability of the peptide on the resin. While DMF is the most common solvent for SPPS, its polarity can facilitate the cyclization reaction.[3][6]
Frequently Asked Questions (FAQs)
Here we address some of the most common questions our users encounter regarding DKP formation.
Q1: I'm seeing a significant loss of yield after the second amino acid coupling. Could this be DKP formation?
A1: Yes, a substantial drop in yield after the coupling of the second amino acid is a classic indicator of DKP formation. This is especially true if your sequence contains a susceptible dipeptide pair like Xaa-Pro. The DKP byproduct is often washed away during the synthesis cycles, leading to what is sometimes called "traceless" DKP formation, where you observe a lower final yield without a corresponding major impurity peak in the final crude product analysis.[1][7]
Q2: Which amino acid sequences are most at risk for DKP formation?
A2: Dipeptides with proline as the second residue are the most susceptible.[3] However, other sequences can also be problematic. The propensity for DKP formation generally follows this trend:
| Amino Acid at Position 2 | Propensity for DKP Formation |
| Proline | Very High |
| Glycine | High |
| Alanine | Moderate |
| Other Aliphatic Amino Acids | Moderate to Low |
| Bulky/Aromatic Amino Acids | Low |
This table provides a general guideline. The actual rate of DKP formation can be influenced by the N-terminal amino acid as well.[4]
Q3: Can I still use piperidine for Fmoc deprotection if my sequence is prone to DKP formation?
A3: While the standard 20% piperidine in DMF is a robust deprotection reagent, its basicity is a primary driver of DKP formation.[3] If you are working with a sensitive sequence, it is highly recommended to modify your deprotection strategy. Milder basic conditions can significantly reduce the extent of this side reaction.
Q4: How can I confirm that the byproduct I'm seeing is indeed a diketopiperazine?
A4: The most definitive way to identify a DKP byproduct is through mass spectrometry (MS). The molecular weight of the cyclic dipeptide will correspond to the sum of the residues of the two amino acids minus two molecules of water (from the two peptide bond formations). Reversed-phase HPLC (RP-HPLC) can also be used to separate the DKP from the desired peptide, although their retention times can sometimes be similar.[8]
Troubleshooting Guide: Strategies to Minimize DKP Formation
When faced with problematic DKP formation, a systematic approach to troubleshooting is essential. The following guide provides a decision-making framework and actionable solutions.
Workflow for Troubleshooting DKP Formation
Caption: A decision-making workflow for troubleshooting DKP formation.
Detailed Troubleshooting Steps:
1. Modification of Fmoc-Deprotection Conditions
The standard 20% piperidine in DMF can be too harsh for sensitive sequences. Consider the following alternatives:
-
Reduced Piperidine Concentration: Lowering the piperidine concentration to 5-10% can decrease the rate of DKP formation. However, this may require longer deprotection times, so it's a trade-off that needs to be optimized.[3]
-
Alternative Base Cocktails: A highly effective strategy is to replace piperidine with a less nucleophilic base. A solution of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in NMP has been shown to significantly suppress DKP formation while maintaining efficient Fmoc removal.[1][7]
2. Utilization of Pre-formed Dipeptide Building Blocks
For particularly problematic sequences, coupling a pre-synthesized, Nα-protected dipeptide (e.g., Fmoc-Xaa-Pro-OH) directly onto the resin-bound amino acid is a robust solution.[3][7] This strategy completely bypasses the vulnerable dipeptidyl-resin intermediate, thus eliminating the possibility of DKP formation at this stage.
3. Selection of an Appropriate Solid Support
The choice of resin can have a significant impact on DKP formation.
-
2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly recommended for sequences prone to DKP formation. The bulky trityl linker provides steric hindrance that disfavors the intramolecular cyclization. Additionally, the very mild cleavage conditions (e.g., dilute TFA in DCM) help preserve the integrity of the peptide.
4. Optimization of the Third Amino Acid Coupling
After deprotection of the dipeptidyl-resin, it is crucial to proceed with the coupling of the third amino acid as quickly as possible. The free N-terminal amine is the reactive species for both the desired coupling and the undesired DKP formation.
-
In Situ Neutralization: Use coupling protocols that involve in situ neutralization of the N-terminal amine with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).
-
Potent Coupling Reagents: Employ highly efficient coupling reagents to ensure rapid amide bond formation, outcompeting the rate of DKP formation. Urionium-based reagents like HATU and HBTU, or phosphonium-based reagents like PyBOP, are excellent choices.[9][10]
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS of a Dipeptide (Control)
This protocol illustrates a standard procedure that is susceptible to DKP formation and can be used as a baseline for comparison.
-
Resin Preparation: Swell 1g of Wang resin (1.0 mmol/g loading) in 10 mL of DMF for 30 minutes.
-
First Amino Acid Coupling:
-
Dissolve 3 equivalents of the first Fmoc-protected amino acid, 3 equivalents of HOBt, and 3 equivalents of DIC in DMF.
-
Add the coupling cocktail to the resin and shake for 2 hours at room temperature.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Fmoc-Deprotection (Standard):
-
Add 10 mL of 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain the solution.
-
Add another 10 mL of 20% piperidine in DMF and shake for 15 minutes.
-
Wash the resin with DMF (5x).[11]
-
-
Second Amino Acid Coupling:
-
Repeat step 2 with the second Fmoc-protected amino acid.
-
-
Cleavage and Analysis:
-
Cleave a small sample of the dipeptidyl-resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Analyze the crude product by RP-HPLC and MS to quantify the amount of DKP formed.
-
Protocol 2: Optimized Strategy to Minimize DKP Formation
This protocol incorporates several of the recommended modifications to suppress DKP formation.
-
Resin Preparation: Swell 1g of 2-chlorotrityl chloride (2-CTC) resin (1.0 mmol/g loading) in 10 mL of DCM for 30 minutes.
-
First Amino Acid Coupling:
-
Dissolve 1.5 equivalents of the first Fmoc-protected amino acid and 3 equivalents of DIPEA in DCM.
-
Add the solution to the resin and shake for 1 hour at room temperature.
-
Cap any unreacted sites with a solution of methanol/DIPEA in DCM.
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Fmoc-Deprotection (Optimized):
-
Prepare a solution of 2% DBU and 5% piperazine in NMP.[1]
-
Add 10 mL of this solution to the resin and shake for 5 minutes.
-
Drain the solution.
-
Add another 10 mL of the deprotection solution and shake for 10 minutes.
-
Wash the resin with NMP (5x).
-
-
Second Amino Acid Coupling (with HATU):
-
Pre-activate a solution of 3 equivalents of the second Fmoc-protected amino acid, 2.9 equivalents of HATU, and 6 equivalents of DIPEA in DMF for 5 minutes.
-
Add the activated coupling cocktail to the resin and shake for 1 hour at room temperature.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Cleavage and Analysis:
-
Cleave a small sample of the dipeptidyl-resin using a mild cleavage cocktail (e.g., 1% TFA in DCM).
-
Analyze the crude product by RP-HPLC and MS and compare the results with Protocol 1. A significant reduction in the DKP byproduct should be observed.
-
Visualizing the Mechanism of DKP Formation
Caption: Mechanism of diketopiperazine (DKP) formation from a resin-bound dipeptide.
By understanding the underlying mechanism of diketopiperazine formation and implementing the targeted strategies outlined in this guide, researchers can significantly improve the efficiency and success of their peptide synthesis projects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 7. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: N-tert-Butoxycarbonyl-L-aspartic acid beta-benzyl ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering purity issues with N-tert-Butoxycarbonyl-L-aspartic acid beta-benzyl ester (Boc-Asp(OBzl)-OH).
Troubleshooting Guide
Problem 1: Unexpected Peaks in HPLC Analysis of Boc-Asp(OBzl)-OH
Possible Cause: The presence of impurities is the most likely reason for unexpected peaks in your HPLC chromatogram. For Boc-Asp(OBzl)-OH, the most common impurities arise from the formation of an aspartimide intermediate. This can lead to the presence of the aspartimide itself, as well as α- and β-aspartyl peptides if the ring has opened. Other potential impurities include byproducts from the synthesis, such as incompletely protected amino acids or residual solvents.
Troubleshooting Steps:
-
Mass Spectrometry (MS) Analysis: Couple your HPLC system to a mass spectrometer (LC-MS) to determine the molecular weights of the impurity peaks. This is the most effective way to identify the nature of the impurities.[1]
-
Compare with Expected Masses: Compare the masses of the impurities with the expected masses of potential byproducts.
-
Forced Degradation Study: To confirm the identity of degradation-related peaks, you can perform a forced degradation study by exposing a sample of your material to acidic and basic conditions and analyzing the resulting mixture by HPLC. This can help to confirm the retention times of the aspartimide and the α- and β-aspartyl isomers.
Problem 2: Low Yield in Peptide Synthesis when using Boc-Asp(OBzl)-OH
Possible Cause: Low coupling efficiency or premature cleavage of the Boc group can result in low yields. The purity of the Boc-Asp(OBzl)-OH is also a critical factor. If the starting material contains significant amounts of impurities, these will not participate in the desired reaction, leading to a lower yield of the target peptide.
Troubleshooting Steps:
-
Verify Purity of Starting Material: Before starting your synthesis, verify the purity of your Boc-Asp(OBzl)-OH using HPLC and NMR.
-
Optimize Coupling Conditions: Ensure that your coupling reagents are fresh and that the reaction conditions (e.g., temperature, reaction time) are optimized for the specific amino acid sequence. For difficult couplings, a second coupling step may be necessary.[1]
-
Check for Side Reactions: Analyze a small aliquot of your crude peptide by LC-MS to check for the presence of side products that could be consuming your starting material.
Frequently Asked Questions (FAQs)
Q1: What is the most common purity issue with Boc-Asp(OBzl)-OH?
A1: The most significant purity issue is the formation of a succinimide intermediate, known as an aspartimide. This occurs through the intramolecular cyclization of the aspartic acid residue. The benzyl ester in Boc-Asp(OBzl)-OH makes it particularly susceptible to this side reaction, which can be catalyzed by both acids and bases.[2] The aspartimide can then lead to the formation of hard-to-separate α- and β-aspartyl peptide isomers and can also cause racemization at the α-carbon of the aspartic acid.[2]
Q2: What are the typical storage conditions for Boc-Asp(OBzl)-OH to maintain its purity?
A2: To minimize degradation, Boc-Asp(OBzl)-OH should be stored in a cool, dry place. Supplier recommendations often suggest storage at 0-8°C.[3][4] It is also advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture absorption.
Q3: How can I detect aspartimide-related impurities?
A3: A combination of HPLC and mass spectrometry (LC-MS) is the most effective method for detecting aspartimide-related impurities.[5] In the HPLC chromatogram, you may observe additional peaks eluting close to the main product peak. Mass spectrometry will reveal a mass difference corresponding to the loss of water for the aspartimide intermediate, and the same mass as the desired product for the α- and β-aspartyl isomers.
Q4: Can I purify Boc-Asp(OBzl)-OH if it is found to be impure?
A4: Yes, recrystallization is a common method for purifying Boc-protected amino acids. The choice of solvent is critical and may require some experimentation. Common solvent systems for recrystallization of similar compounds include ethyl acetate/hexanes, diethyl ether/hexanes, or ethanol/water.[6]
Data Presentation
| Parameter | Typical Specification |
| Appearance | White to off-white powder[4] |
| Purity (by HPLC) | ≥98.5%[4] |
| Melting Point | 96-105 °C[3][4] |
| Molecular Weight | 323.34 g/mol [7] |
| CAS Number | 7536-58-5[2][3][4][8][9] |
| Impurity | Molecular Weight Change from Parent Compound | Detection Method |
| Aspartimide | -18 Da (loss of H₂O) | HPLC-MS |
| α-Aspartyl Isomer | 0 Da | HPLC, HPLC-MS |
| β-Aspartyl Isomer | 0 Da | HPLC, HPLC-MS |
| Unprotected Asp(OBzl)-OH | -100 Da (loss of Boc group) | HPLC-MS |
| Benzyl Alcohol | N/A (reagent) | HPLC, NMR |
| Di-tert-butyl dicarbonate | N/A (reagent) | HPLC, NMR |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for the purity analysis of Boc-Asp(OBzl)-OH. The exact conditions may need to be optimized for your specific HPLC system and column.
-
Sample Preparation:
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[10]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[10]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[10]
-
Gradient: A linear gradient from 30% to 90% Mobile Phase B over 15-20 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm and 254 nm.[10]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of the main product by the total peak area of all peaks.
-
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
This protocol outlines the general procedure for acquiring a ¹H NMR spectrum to confirm the structure of Boc-Asp(OBzl)-OH.
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
-
NMR Acquisition:
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Reference the spectrum to the residual solvent peak.
-
-
Expected Chemical Shifts (in CDCl₃):
-
~7.35 ppm (s, 5H): Aromatic protons of the benzyl group.
-
~5.15 ppm (s, 2H): Methylene protons of the benzyl group (-CH₂-Ph).
-
~5.0-5.5 ppm (br d, 1H): NH proton of the Boc group.
-
~4.5-4.7 ppm (m, 1H): α-proton of the aspartic acid.
-
~2.8-3.1 ppm (m, 2H): β-protons of the aspartic acid.
-
~1.45 ppm (s, 9H): Protons of the tert-butyl group of the Boc protecting group.
-
-
Data Analysis:
-
Compare the obtained spectrum with the expected chemical shifts and integration values.
-
Look for any unexpected signals that might indicate the presence of impurities. Residual solvents from the synthesis are common impurities to look for.
-
Visualizations
Caption: A logical workflow for troubleshooting purity issues with Boc-Asp(OBzl)-OH.
Caption: The chemical pathway leading to aspartimide and related impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Analysis of aspartyl peptide degradation products by high-performance liquid chromatography and high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. This compound | C16H21NO6 | CID 1581888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. Boc-Asp(OBzl)-OH = 99.0 HPLC sum of enantiomers 7536-58-5 [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Improving Yield in Long Peptide Synthesis Using the Boc Strategy
Welcome to the technical support center for Boc-based solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to help improve the yield and purity of long synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low yield in long peptide synthesis using the Boc strategy?
Low peptide yield in Boc-SPPS can stem from several factors, including:
-
Incomplete Deprotection: The N-terminal Boc group may not be completely removed during the acid treatment step, leading to truncated peptide sequences.[1]
-
Poor Coupling Efficiency: The incoming Boc-protected amino acid may not couple completely to the free N-terminus of the growing peptide chain, resulting in deletion sequences.[1] This is particularly challenging with sterically hindered amino acids.[2]
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures like β-sheets, causing the peptide-resin to aggregate.[3][4] This aggregation can physically block reactive sites, hindering both deprotection and coupling reactions.[3]
-
Premature Cleavage: The repetitive acidic conditions used for Boc removal can cause some premature cleavage of the peptide from acid-labile linkers on the resin.[1]
-
Side Reactions: Undesirable chemical modifications can occur during synthesis or the final cleavage step, reducing the yield of the target peptide.[1]
Q2: When is the Boc strategy preferred over the Fmoc strategy for long peptide synthesis?
While Fmoc chemistry is widely used due to its milder conditions, the Boc strategy offers distinct advantages for synthesizing long or "difficult" peptides, especially those prone to aggregation.[5] The strong acidic conditions used for Boc deprotection, such as with trifluoroacetic acid (TFA), can effectively disrupt secondary structures and improve the accessibility of the peptide chain for subsequent reactions.[1] For hydrophobic peptides that are susceptible to aggregation, Boc chemistry often provides superior results.
Q3: How can I monitor the completeness of coupling and deprotection steps?
Regular monitoring of coupling and deprotection reactions is crucial for a successful synthesis. The most common method is the qualitative Kaiser test (ninhydrin test), which detects the presence of free primary amines.[2][6]
-
After Deprotection: A positive Kaiser test (intense blue/purple color) indicates successful removal of the Boc group and the presence of a free N-terminal amine, ready for the next coupling step.[7]
-
After Coupling: A negative Kaiser test (yellow/colorless) indicates that the coupling reaction is complete, as there are no remaining free primary amines.[7]
For a more definitive analysis, a small amount of the peptide-resin can be cleaved and the product analyzed by Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) to check for the presence of deletion or truncated sequences.[2]
Q4: What are scavengers and why are they critical during the final cleavage step?
During the final cleavage of the peptide from the resin with strong acids like hydrogen fluoride (HF), reactive carbocations are generated from the cleavage of protecting groups.[8] These carbocations can cause side reactions by alkylating sensitive amino acid residues such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[1][8] Scavengers are nucleophilic compounds added to the cleavage cocktail to "trap" these reactive carbocations, thereby preventing unwanted modifications to the peptide.[1][9]
Troubleshooting Guides
Issue 1: Low Yield Due to Incomplete Coupling
Symptom: The Kaiser test remains positive (blue/purple beads) after a coupling reaction, and/or mass spectrometry analysis of the crude product shows significant deletion sequences (missing amino acids).[2][6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete coupling.
Data on Coupling Reagent Efficiency for Sterically Hindered Amino Acids:
| Coupling Reagent | Class | Typical Yield (%) | Relative Reaction Rate | Risk of Racemization | Key Considerations |
| HATU | Aminium/Uronium Salt | >95 | Very Fast | Low | Highly efficient for hindered couplings. Should be used with a non-nucleophilic base like DIPEA. |
| HBTU | Aminium/Uronium Salt | 90-95 | Fast | Low | A cost-effective and reliable option for routine and challenging couplings. |
| PyBOP | Phosphonium Salt | 90-95 | Fast | Low | Byproducts are generally less problematic than those from BOP. Effective for hindered residues. |
| COMU | Aminium/Uronium Salt | >95 | Very Fast | Low | A third-generation uronium reagent with high solubility and a good safety profile. |
| DIC/HOBt | Carbodiimide/Additive | 85-90 | Moderate | Moderate | A classic and economical choice, but may be less effective for difficult couplings. |
Note: Yields are illustrative and can be sequence-dependent.
Issue 2: Low Yield Due to Peptide Aggregation
Symptom: The resin beads appear shrunken or fail to swell properly.[5] Both deprotection and coupling reactions are slow or incomplete, even with potent reagents.[3] The resin may become sticky and clump together.[8]
Troubleshooting Workflow:
Caption: Strategies to mitigate on-resin peptide aggregation.
Impact of Anti-Aggregation Strategies (Qualitative):
| Strategy | Mechanism of Action | Expected Outcome |
| Chaotropic Salts (e.g., LiCl) | Disrupt hydrogen bonding networks that cause aggregation.[3] | Improved resin swelling and reagent accessibility, leading to more complete reactions. |
| "Magic Mixture" (DCM/DMF/NMP) | Enhances the solvation of the growing peptide chain.[4] | Reduced aggregation and improved coupling efficiency for hydrophobic peptides. |
| In Situ Neutralization | Minimizes the time the reactive free amine is exposed, reducing the opportunity for aggregation.[10][11] | Significant increase in the efficiency of chain assembly, especially for "difficult" sequences.[11] |
| Pseudoproline Dipeptides | Introduce a "kink" in the peptide backbone, disrupting the formation of stable secondary structures.[3] | Prevention of aggregation and improved synthesis of sequences prone to β-sheet formation. |
Issue 3: Side Reactions During Final Cleavage
Symptom: Mass spectrometry analysis of the crude product reveals unexpected adducts or modifications, particularly on sensitive amino acids like Trp, Met, Cys, and Tyr.
Troubleshooting Workflow:
Caption: Decision-making process for minimizing cleavage side reactions.
Common Scavenger Cocktails for HF Cleavage:
| Target Residue(s) | Scavenger Cocktail Composition (v/v) | Purpose of Scavengers |
| General Use | HF:Anisole (9:1) | Anisole traps benzyl and t-butyl cations. |
| Tryptophan (Trp) | HF:Anisole:1,2-Ethanedithiol (EDT) (90:5:5) | EDT is highly effective at preventing modification of the indole side chain.[12] |
| Cysteine (Cys) | HF:p-Cresol:Dimethyl Sulfide (DMS) (90:5:5) | p-Cresol is a scavenger; DMS helps with the SN2 removal of certain protecting groups.[12] |
| Methionine (Met) | HF:Anisole:DMS (90:5:5) | DMS prevents alkylation of the methionine side chain. |
| Multiple Sensitive Residues | "Low-High" HF Procedure (Step 1: Low HF/DMS; Step 2: High HF) | The "low HF" step favors an SN2 mechanism, generating fewer carbocations. |
Experimental Protocols
Protocol 1: Standard Boc Deprotection Cycle
This protocol outlines the steps for removing the Nα-Boc group in one cycle of SPPS.
-
Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 15-30 minutes in the reaction vessel.[13]
-
Pre-wash: Drain the DCM and wash the resin with a solution of 50% TFA in DCM for 1-2 minutes.[13]
-
Deprotection: Treat the resin with a fresh solution of 50% TFA in DCM for 20-30 minutes with gentle agitation.[13] For sequences containing sensitive residues like Cys, Met, or Trp, add 0.5% dithioethane (DTE) to the TFA/DCM solution.[1][8]
-
Washing: Drain the deprotection solution. Wash the resin thoroughly with DCM (3-5 times) to remove residual acid.[9]
-
Neutralization: Add a solution of 10% Diisopropylethylamine (DIPEA) in DCM to the resin and agitate for 5-10 minutes.[14]
-
Final Washes: Drain the neutralization solution and wash the resin again with DCM (3-5 times) to remove excess base before proceeding to the coupling step.[9]
Protocol 2: HBTU-Mediated Coupling with In Situ Neutralization
This protocol combines the neutralization and coupling steps, which can improve efficiency, especially for difficult sequences.[10][11]
-
Deprotection and Washing: Perform the Boc deprotection (Steps 1-4 from Protocol 1). After the final DCM wash, wash the resin with Dimethylformamide (DMF) (3 times).
-
Activation Mixture Preparation: In a separate vessel, dissolve the Boc-amino acid (2-4 equivalents relative to resin loading) and HBTU (2-4 equivalents) in DMF.
-
Coupling: Add the activation mixture to the peptide-resin. Then, add DIEA (4-8 equivalents) to the reaction vessel to initiate simultaneous neutralization and coupling.[14]
-
Reaction: Agitate the mixture at room temperature for 1-2 hours. Monitor the reaction completion using the Kaiser test.[13]
-
Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
Protocol 3: Standard High HF Cleavage
Safety Precaution: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.
-
Resin Preparation: Place the dried peptide-resin in the HF apparatus reaction vessel. Add a magnetic stir bar.
-
Add Scavengers: Add the appropriate scavenger cocktail (e.g., 1 mL of anisole per gram of resin).[11]
-
Cooling: Cool the reaction vessel to between -5°C and 0°C using a dry ice/acetone or methanol bath.[11]
-
HF Condensation: Carefully distill anhydrous HF gas into the cooled reaction vessel (approximately 10 mL per gram of resin).[11]
-
Cleavage Reaction: Stir the mixture at 0°C for 45-60 minutes.[11] For peptides containing Arg(Tos), the cleavage time may need to be extended.
-
HF Evaporation: After the reaction is complete, evaporate the HF under a vacuum.[11]
-
Peptide Precipitation and Washing: Suspend the resulting peptide and resin mixture in cold diethyl ether to precipitate the crude peptide. Filter the mixture and wash the crude peptide thoroughly with cold ether to remove scavengers.[11]
-
Extraction and Lyophilization: Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid) and lyophilize to obtain the peptide powder.
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. jpt.com [jpt.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide: Boc vs. Fmoc Strategy for Aspartic Acid Incorporation in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice between the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) strategies is a critical decision that profoundly influences the purity, yield, and overall success of the synthesis. This is particularly true when incorporating challenging amino acids like aspartic acid (Asp), which is prone to a significant side reaction known as aspartimide formation. This guide provides an objective comparison of the Boc and Fmoc strategies for aspartic acid incorporation, supported by experimental data and detailed protocols.
Core Principles: A Tale of Two Chemistries
The fundamental difference between the Boc and Fmoc strategies lies in the nature of the α-amino protecting group and the conditions required for its removal.
-
Boc Strategy: This classic approach utilizes the acid-labile Boc group for the temporary protection of the α-amino group. Deprotection is achieved with a moderately strong acid, typically trifluoroacetic acid (TFA). Side-chain protecting groups are generally benzyl-based and are removed during the final cleavage from the resin with a strong acid like hydrofluoric acid (HF).
-
Fmoc Strategy: As a milder alternative, the Fmoc strategy employs the base-labile Fmoc group for α-amino protection. This group is cleaved by a secondary amine, most commonly piperidine. The side-chain protecting groups are acid-labile (often tert-butyl based) and are removed simultaneously with cleavage from the resin using TFA. This orthogonality, where the temporary and permanent protecting groups are removed by different chemical mechanisms, is a key feature of the Fmoc approach.[1]
The Challenge of Aspartic Acid: Aspartimide Formation
A major hurdle in the synthesis of peptides containing aspartic acid is the formation of a stable five-membered succinimide ring, known as aspartimide. This side reaction is particularly prevalent in sequences with Asp followed by a small amino acid like glycine (Asp-Gly).[2][3] The aspartimide ring can subsequently be opened by nucleophiles to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, which are often difficult to separate due to their similar properties.[4]
The choice of synthetic strategy significantly impacts the extent of aspartimide formation:
-
Fmoc Strategy: The repeated exposure to basic conditions (piperidine) during the Fmoc deprotection steps makes this strategy highly susceptible to aspartimide formation. The deprotonated backbone amide nitrogen can readily attack the side-chain ester of the preceding aspartic acid residue.[2]
-
Boc Strategy: In contrast, the Boc strategy is significantly less prone to aspartimide formation during the synthesis cycles.[5] The acidic deprotection conditions keep the newly exposed N-terminal amine protonated and thus non-nucleophilic, reducing the likelihood of it attacking the side-chain ester. However, aspartimide formation can still occur during the final, strongly acidic cleavage step.[6]
Quantitative Data Comparison
The following table summarizes the quantitative data on aspartimide formation during the synthesis of the model peptide scorpion toxin II fragment (VKDGYI), which contains the challenging Asp-Gly sequence.
| Parameter | Boc Strategy (Boc-Asp(OcHex)-OH) | Fmoc Strategy (Fmoc-Asp(OtBu)-OH) | Key Considerations |
| Aspartimide Formation (per cycle) | Minimal during synthesis cycles | High (can be significant depending on sequence) | The basic deprotection in Fmoc is the primary driver of aspartimide formation. |
| Aspartimide-Related Impurities in Crude Product (for VKDGYI) | Significantly Reduced | Can be the major impurity | The use of sterically hindered side-chain protection like cyclohexyl (OcHex) in Boc-SPPS is effective.[6] |
| Crude Purity (General) | Can be higher for aggregation-prone sequences | Often high for standard peptides | Acidic deprotection in Boc can disrupt aggregation. |
| Overall Yield | Dependent on sequence and coupling efficiency | Dependent on sequence and extent of side reactions | Aspartimide formation can lead to complex purification and lower recovery of the target peptide in Fmoc-SPPS. |
Note: Direct side-by-side quantitative comparisons of the same peptide synthesized by both standard Boc and Fmoc methods are not abundant in the literature. The data for the Fmoc strategy is adapted from studies on the scorpion toxin II fragment, a common model for studying aspartimide formation. For the Boc strategy, the information is based on the generally accepted lower propensity for this side reaction during synthesis cycles.
Experimental Protocols
General Solid-Phase Peptide Synthesis Workflow
The following diagram illustrates the general workflows for both Boc and Fmoc solid-phase peptide synthesis.
Caption: General workflows for Boc and Fmoc solid-phase peptide synthesis.
Mechanism of Aspartimide Formation
The following diagram illustrates the base-catalyzed mechanism of aspartimide formation, which is particularly relevant to the Fmoc strategy.
Caption: Mechanism of base-catalyzed aspartimide formation.
Detailed Methodologies
1. Boc Solid-Phase Peptide Synthesis Protocol for Aspartic Acid Incorporation
-
Resin Selection and Swelling:
-
Choose a suitable resin, such as Merrifield or PAM resin.
-
Swell the resin in dichloromethane (DCM) for 1-2 hours in a reaction vessel.
-
-
Amino Acid Coupling Cycle:
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes.
-
Washing: Wash the resin thoroughly with DCM.
-
Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM.
-
Washing: Wash the resin with DCM and then N,N-dimethylformamide (DMF).
-
Coupling: Couple the Boc-Asp(OcHex)-OH (or other protected Asp) using a suitable coupling agent (e.g., DIC/HOBt) in DMF/DCM. Allow the reaction to proceed for 1-2 hours. Monitor coupling completion with a ninhydrin test.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat the cycle for the next amino acid.
-
-
Final Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry it under vacuum.
-
Treat the resin with anhydrous HF or trifluoromethanesulfonic acid (TFMSA) in the presence of scavengers (e.g., anisole, p-cresol) at 0°C for 1-2 hours. Caution: HF is extremely hazardous and requires specialized equipment and handling.
-
Precipitate the crude peptide with cold diethyl ether.
-
Wash the precipitate with cold ether and then dissolve it in an appropriate aqueous buffer for purification.
-
2. Fmoc Solid-Phase Peptide Synthesis Protocol for Aspartic Acid Incorporation
-
Resin Selection and Swelling:
-
Choose a suitable resin, such as Wang or Rink Amide resin.
-
Swell the resin in DMF for 1-2 hours in a reaction vessel.
-
-
Amino Acid Coupling Cycle:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20-30 minutes.
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling: Couple the Fmoc-Asp(OtBu)-OH (or a more sterically hindered derivative like Fmoc-Asp(OMpe)-OH to reduce aspartimide formation) using a coupling agent (e.g., HBTU/DIEA) in DMF. Allow the reaction to proceed for 1-2 hours. Monitor coupling completion with a ninhydrin test.
-
Washing: Wash the resin with DMF.
-
Repeat the cycle for the next amino acid.
-
-
Final Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with DMF, then DCM, and dry it under vacuum.
-
Treat the resin with a cleavage cocktail, typically 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours at room temperature.
-
Precipitate the crude peptide with cold diethyl ether.
-
Wash the precipitate with cold ether and then dissolve it in an appropriate aqueous buffer for purification.
-
3. Peptide Purification and Purity Analysis Protocol
-
Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., aqueous acetonitrile with 0.1% TFA).
-
Inject the solution onto a preparative C18 RP-HPLC column.
-
Elute the peptide using a gradient of acetonitrile in water (both containing 0.1% TFA).
-
Collect fractions corresponding to the main peptide peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the final peptide product.
-
-
Purity Analysis by Analytical RP-HPLC:
-
Dissolve a small amount of the purified peptide in the mobile phase.
-
Inject the sample onto an analytical C18 RP-HPLC column.
-
Run a linear gradient of acetonitrile in water (with 0.1% TFA).
-
Monitor the elution profile at a wavelength of 214 nm or 220 nm.
-
Calculate the purity by integrating the area of the main peak relative to the total area of all peaks.
-
Conclusion and Recommendations
The choice between the Boc and Fmoc strategies for incorporating aspartic acid is a trade-off between the risk of aspartimide formation and the harshness of the chemical conditions.
-
The Fmoc strategy is the more widely used method for routine peptide synthesis due to its milder deprotection conditions and the avoidance of hazardous reagents like HF. However, for sequences containing aspartic acid, particularly Asp-Gly, aspartimide formation is a significant concern that can lead to challenging purifications and reduced yields. To mitigate this, the use of sterically hindered side-chain protecting groups for aspartic acid or other advanced strategies may be necessary, which can increase the cost and complexity of the synthesis.
-
The Boc strategy , while requiring more hazardous reagents and specialized equipment, offers a distinct advantage in minimizing aspartimide formation during the synthesis of Asp-containing peptides. The acidic deprotection conditions effectively suppress the primary mechanism of this side reaction. This can result in a cleaner crude product with fewer aspartimide-related impurities, simplifying purification.
For researchers synthesizing peptides with critical aspartic acid residues, especially in sequences known to be prone to aspartimide formation, the Boc strategy should be strongly considered. For less problematic sequences or when the necessary equipment for handling HF is not available, the Fmoc strategy remains a viable option, provided that appropriate measures are taken to monitor and minimize aspartimide formation. Ultimately, a thorough understanding of the peptide sequence and the chemical principles of each strategy is paramount for successful synthesis.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Aspartic Acid Derivatives in Solid-Phase Peptide Synthesis: Boc-Asp(OBzl)-OH vs. Fmoc-Asp(OtBu)-OH
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of protecting group strategy for trifunctional amino acids like aspartic acid is a critical decision that significantly influences the efficiency of synthesis, purity of the crude product, and the overall success of the project. This guide provides an objective comparison of two commonly used aspartic acid derivatives: Boc-Asp(OBzl)-OH for tert-butyloxycarbonyl (Boc) chemistry and Fmoc-Asp(OtBu)-OH for 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry.
The fundamental difference between these two building blocks lies in the orthogonal protection schemes they are designed for. Boc-SPPS relies on acid-labile protecting groups, while Fmoc-SPPS employs a base-labile Nα-protecting group and acid-labile side-chain protecting groups. This core distinction dictates the reagents, reaction conditions, and potential side reactions encountered during peptide synthesis.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Boc-Asp(OBzl)-OH and Fmoc-Asp(OtBu)-OH is presented below.
| Property | Boc-Asp(OBzl)-OH | Fmoc-Asp(OtBu)-OH |
| Chemical Formula | C₁₆H₂₁NO₆ | C₂₃H₂₅NO₆ |
| Molecular Weight | 323.34 g/mol | 411.45 g/mol [1][2] |
| Appearance | White to off-white solid | White to off-white solid[3] |
| Melting Point | 98-102 °C[4] | 148-150 °C (decomposes)[3][5] |
| Solubility | Soluble in DMF, DCM | Soluble in DMF, DCM, Chloroform, Ethyl Acetate, DMSO, Acetone[3] |
| Nα-Protecting Group | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Side-Chain Protection | Benzyl ester (OBzl) | tert-Butyl ester (OtBu) |
| Nα-Deprotection | Acid-labile (e.g., Trifluoroacetic acid - TFA)[6] | Base-labile (e.g., Piperidine)[6] |
| Side-Chain Deprotection | Strong acid (e.g., HF, TFMSA) or Hydrogenolysis[7] | Acid-labile (e.g., Trifluoroacetic acid - TFA)[8] |
Performance in Peptide Synthesis: A Comparative Overview
The choice between Boc and Fmoc strategies for incorporating aspartic acid has significant implications for the synthesis process, particularly concerning side reactions.
Aspartimide Formation: The Key Challenge
The most critical side reaction associated with the incorporation of aspartic acid is the formation of a cyclic succinimide intermediate known as aspartimide.[9] This occurs through the intramolecular attack of the backbone amide nitrogen on the side-chain carbonyl group. This side reaction is particularly prevalent in sequences where aspartic acid is followed by a small amino acid, such as glycine (Asp-Gly).[9] The resulting aspartimide is unstable and can be opened by nucleophiles to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, as well as racemized products, which are often difficult to separate from the target peptide.[9]
-
Fmoc-Asp(OtBu)-OH : The repeated exposure to basic conditions (piperidine) during the cleavage of the Fmoc group makes Fmoc-SPPS highly susceptible to aspartimide formation.[9]
-
Boc-Asp(OBzl)-OH : In Boc-SPPS, the Nα-deprotection is carried out under acidic conditions (TFA). The resulting protonated N-terminal amine is not nucleophilic, which significantly reduces the tendency for aspartimide formation during the synthesis cycles. However, aspartimide formation can still occur under the strong acidic conditions of the final cleavage step.
Quantitative Data on Aspartimide Formation
Direct comparative studies synthesizing the same peptide with both Boc-Asp(OBzl)-OH and Fmoc-Asp(OtBu)-OH are scarce in the literature. However, data from the synthesis of the model peptide VKDGYI, which contains the challenging Asp-Gly sequence, using the standard Fmoc-Asp(OtBu)-OH protocol highlights the significance of this side reaction.
| Peptide Sequence | Synthesis Strategy | Key Reagent | Crude Product Purity (Desired Peptide) | Major Impurity | Reference |
| H-VKDGYI-NH₂ | Standard Fmoc-SPPS | Fmoc-Asp(OtBu)-OH | 45% | Aspartimide-related products | |
| H-VKDGYI-NH₂ | Modified Fmoc-SPPS | Fmoc-D(OtBu)-(Dmb)G-OH | 92% | Not specified |
Note: The modified Fmoc-SPPS employed a backbone-protected dipeptide to mitigate aspartimide formation, demonstrating the severity of the issue with the standard approach.
Experimental Protocols
Below are generalized experimental protocols for the incorporation of Boc-Asp(OBzl)-OH and Fmoc-Asp(OtBu)-OH in manual solid-phase peptide synthesis.
Boc-SPPS using Boc-Asp(OBzl)-OH
-
Resin Swelling : Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (DCM) for 1-2 hours.
-
Boc Deprotection : Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 30 minutes.
-
Washing : Wash the resin thoroughly with DCM, isopropanol, and then DCM.
-
Neutralization : Neutralize the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM.
-
Washing : Wash the resin with DCM.
-
Coupling : Couple Boc-Asp(OBzl)-OH using a suitable activating agent (e.g., HBTU/DIEA or DCC/HOBt) in N,N-dimethylformamide (DMF). Allow the reaction to proceed for 1-2 hours.
-
Washing : Wash the resin with DMF and DCM.
-
Repeat : Repeat steps 2-7 for each amino acid in the sequence.
-
Final Cleavage : After synthesis is complete, treat the peptidyl-resin with anhydrous hydrogen fluoride (HF) or another strong acid like trifluoromethanesulfonic acid (TFMSA) to cleave the peptide from the resin and remove the benzyl side-chain protecting group.[7]
Fmoc-SPPS using Fmoc-Asp(OtBu)-OH
-
Resin Swelling : Swell the appropriate resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.
-
Fmoc Deprotection : Treat the resin with a 20% solution of piperidine in DMF for 20 minutes.
-
Washing : Wash the resin thoroughly with DMF.
-
Coupling : Couple Fmoc-Asp(OtBu)-OH using a suitable activating agent (e.g., HATU/DIEA or HBTU/HOBt) in DMF. Allow the reaction to proceed for 1-2 hours.
-
Washing : Wash the resin with DMF and DCM.
-
Repeat : Repeat steps 2-5 for each amino acid in the sequence.
-
Final Cleavage : After synthesis is complete, treat the peptidyl-resin with a cleavage cocktail, typically containing a high concentration of TFA and scavengers (e.g., water, triisopropylsilane), to cleave the peptide from the resin and remove the tert-butyl side-chain protecting group.
Visualization of Chemical Structures and Synthetic Workflows
Chemical Structures
Caption: Chemical structures of Boc-Asp(OBzl)-OH and Fmoc-Asp(OtBu)-OH.
Deprotection Workflows
Caption: Nα-deprotection steps in Boc and Fmoc solid-phase peptide synthesis.
Comparative SPPS Cycle
Caption: A side-by-side comparison of the steps in a single cycle of Boc and Fmoc SPPS.
Conclusion
The choice between Boc-Asp(OBzl)-OH and Fmoc-Asp(OtBu)-OH is fundamentally a choice between the Boc and Fmoc solid-phase peptide synthesis strategies. For routine synthesis of peptides, particularly those that do not contain sequences prone to aspartimide formation, the milder deprotection conditions and ease of automation have made the Fmoc strategy, and therefore Fmoc-Asp(OtBu)-OH, the more popular choice in many laboratories.
However, for peptides containing challenging sequences, such as the Asp-Gly motif, the Boc strategy with Boc-Asp(OBzl)-OH offers a significant advantage by minimizing the risk of aspartimide formation during the synthesis. This can lead to a higher purity of the crude product and simplify the subsequent purification process. The trade-off is the requirement for harsher reagents, such as TFA for Nα-deprotection and hazardous strong acids like HF for the final cleavage, which may not be suitable for all peptides or laboratory settings.
Ultimately, the selection of the aspartic acid derivative and the corresponding synthesis strategy should be made on a case-by-case basis, taking into account the specific peptide sequence, the desired purity, and the available synthetic and purification capabilities.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. benchchem.com [benchchem.com]
- 6. A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overview of Custom Peptide Synthesis [peptide2.com]
- 8. pongor.itk.ppke.hu [pongor.itk.ppke.hu]
- 9. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Alternative Side-Chain Protecting Groups for Aspartic Acid
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the incorporation of aspartic acid (Asp) presents a persistent challenge due to the formation of aspartimide, a side reaction that can significantly compromise the yield and purity of the final peptide. This guide provides an objective comparison of alternative side-chain protecting groups for aspartic acid, supported by experimental data, to aid in the selection of the most effective strategy for mitigating this problematic side reaction during solid-phase peptide synthesis (SPPS).
The primary issue with the standard tert-butyl (OtBu) protecting group for the aspartic acid side chain is its susceptibility to base-catalyzed intramolecular cyclization during the Fmoc-deprotection step in SPPS.[1] This leads to the formation of a succinimide ring (aspartimide), which can subsequently undergo hydrolysis to yield a mixture of α- and β-peptides, as well as racemization of the aspartic acid residue.[2][3] These byproducts are often difficult to separate from the desired peptide, complicating purification efforts.[3]
To address this, a range of alternative protecting groups and strategies have been developed. These can be broadly categorized into three main approaches: the use of sterically hindered ester protecting groups, non-ester-based protecting groups, and backbone protection.
Comparative Performance of Aspartic Acid Protecting Groups
The following table summarizes the quantitative performance of various protecting groups in the synthesis of the model peptide H-Val-Lys-Asp-Gly-Tyr-Ile-OH, a sequence known to be highly susceptible to aspartimide formation.[2] Data is compiled from multiple studies and represents typical values under standard Fmoc-SPPS conditions with piperidine-based deprotection.
| Protecting Group Strategy | Specific Protecting Group | Aspartimide Formation (%) | Advantages | Disadvantages |
| Standard Ester | Fmoc-Asp(OtBu)-OH | 15-25% | Standard, widely available, and relatively inexpensive. | High propensity for aspartimide formation, especially in Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Thr sequences.[4][5] |
| Bulky Ester | Fmoc-Asp(OMpe)-OH | 5-10% | Significant reduction in aspartimide formation compared to OtBu.[4] | Higher cost compared to OtBu. |
| Fmoc-Asp(OEpe)-OH | 2-5% | Offers even greater protection against aspartimide formation than OMpe.[6][7] | Higher cost. | |
| Fmoc-Asp(OPhp)-OH | <2% | Extremely effective at minimizing aspartimide by-products.[5][6] | Higher cost and potentially slower coupling kinetics due to steric hindrance. | |
| Fmoc-Asp(OBno)-OH | <1% | Provides a simple and universal solution to overcoming aspartimide formation.[6] | Higher cost. | |
| Non-Ester-Based | Fmoc-Asp(CSY)-OH | ~0% | Complete suppression of aspartimide formation.[5][6] Improves on-resin solubility.[8] | Requires a separate deprotection step with an electrophilic halogen source (e.g., NCS), which is not compatible with methionine or free cysteine.[8][9] |
| Backbone Protection | Fmoc-Asp(OtBu)-Dmb-Gly-OH | ~0% | Complete suppression of aspartimide formation by protecting the backbone amide nitrogen.[2][3][10] | Sequence-dependent (requires a following Gly residue). Dipeptide coupling can be slower.[2] |
Actual results may vary depending on the specific peptide sequence and reaction conditions.[2]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these alternative protecting groups.
Synthesis of Model Peptide (H-Val-Lys-Asp-Gly-Tyr-Ile-OH)
-
Resin: Rink Amide AM resin (0.5 mmol/g loading)
-
Scale: 0.1 mmol
-
Fmoc-Deprotection: 20% piperidine in DMF (2 x 10 min)[2]
-
Coupling: 4 eq. Fmoc-amino acid, 3.95 eq. HBTU, 6 eq. DIPEA in DMF for 1 hour.[2]
-
Cleavage and Global Deprotection: TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.[2]
Introduction of Bulky Ester Protected Aspartic Acid (OMpe, OEpe, OPhp, OBno)
The corresponding Fmoc-Asp(OR)-OH is coupled using the standard coupling protocol described above.[2] Subsequent amino acids are coupled following the standard protocol. The bulky ester protecting groups are stable to the standard Fmoc deprotection conditions and are cleaved simultaneously with the other side-chain protecting groups and the resin during the final TFA cleavage.[2]
Introduction of Cyanosulfurylide (CSY) Protected Aspartic Acid
Fmoc-Asp(CSY)-OH is coupled using the standard coupling protocol.[2] Following the completion of the peptide sequence and cleavage from the resin with TFA, the crude peptide is obtained with the CSY group intact.[2]
-
CSY Deprotection:
-
Dissolve the crude peptide in an aqueous solvent (e.g., CH₃CN/H₂O, 1:1).[9]
-
Add N-chlorosuccinimide (NCS) until full conversion is observed by HPLC and mass spectrometry.[9] Typically, 1.1-1.5 equivalents of NCS per CSY group are required.[2]
-
The reaction is usually complete within 30 minutes at room temperature.[2]
-
Quench any excess NCS with a scavenger such as methionine or sodium ascorbate.[2]
-
Purify the deprotected peptide by preparative HPLC.[2]
-
Introduction of Backbone Protection (Fmoc-Asp(OtBu)-Dmb-Gly-OH)
The dipeptide Fmoc-Asp(OtBu)-Dmb-Gly-OH is coupled as a single unit using the standard coupling protocol.[2] The subsequent amino acid is coupled to the glycine residue of the dipeptide. The Dmb group is stable to piperidine but is cleaved during the final TFA cleavage, regenerating the native peptide backbone.[2]
Visualizing the Chemistry and Workflow
To better understand the underlying chemical challenge and the decision-making process for selecting an appropriate protecting group, the following diagrams are provided.
Caption: Mechanism of Aspartimide Formation.
Caption: Protecting Group Selection Workflow.
Conclusion
The prevention of aspartimide formation is a critical consideration in the synthesis of peptides containing aspartic acid. While the standard O-tert-butyl protecting group is often inadequate for problematic sequences, a range of effective alternatives are available.[2] Bulky ester protecting groups, such as OEpe, OPhp, and particularly OBno, offer a significant reduction in aspartimide formation with a straightforward deprotection strategy.[2][6] For sequences that are extremely prone to this side reaction, non-ester-based protecting groups like CSY and backbone protection strategies offer nearly complete suppression, albeit with additional synthetic considerations.[3][5] The choice of the optimal protecting group will ultimately depend on the specific requirements of the synthesis, balancing the need for purity with considerations of cost and synthetic complexity.[2] By leveraging the data and protocols presented in this guide, researchers can make informed decisions to enhance the efficiency and success of their peptide synthesis endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fmoc-Asp(OMpe)-OH [cem.com]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
A Comparative Guide to HPLC Analysis of Boc-Asp(OBzl)-OH Purity
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the purity of amino acid building blocks is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the analysis of Boc-Asp(OBzl)-OH purity against other analytical techniques. The purity of this protected amino acid directly influences the yield, purity, and overall success of peptide synthesis.
Data Presentation: Purity of Commercially Available Boc-Asp(OBzl)-OH
The purity of Boc-Asp(OBzl)-OH can vary between suppliers. Below is a summary of the advertised purity levels for Boc-Asp(OBzl)-OH from various commercial sources, as determined by HPLC. It is important to note that lot-to-lot variability can exist, and it is always recommended to obtain a lot-specific certificate of analysis.
| Supplier | Purity Specification (by HPLC) | Notes |
| MedchemExpress | 99.68%[1] | Lot-specific value from a CoA. |
| Sigma-Aldrich | ≥99.0% (sum of enantiomers)[2][3][4] | General specification. |
| Sigma-Aldrich | ≥98.0%[5] | For the D-enantiomer. |
| PeptaNova | ≥99.50%[6] | For the D-enantiomer. |
| Chem-Impex | ≥98.5%[7] | General specification. |
Comparison of Analytical Methods for Purity Determination
While HPLC is the most common method for determining the purity of protected amino acids like Boc-Asp(OBzl)-OH, other techniques can provide complementary information.[8] The choice of method depends on the specific information required.
| Analytical Method | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of the analyte and impurities between a stationary phase and a mobile phase. | High resolution and sensitivity, provides quantitative purity data (% area), well-established for routine quality control.[8] | May not resolve all co-eluting impurities, requires reference standards for peak identification. |
| Thin-Layer Chromatography (TLC) | Separation based on the differential migration of components on a stationary phase coated on a plate, driven by a mobile phase. | Simple, rapid, and inexpensive method for qualitative assessment of purity and identification of major impurities.[8] | Lower resolution and sensitivity compared to HPLC, not suitable for accurate quantification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Confirms the chemical structure of the main component and can identify and quantify impurities without a reference standard for each.[9] | Lower sensitivity than HPLC for detecting trace impurities, requires a relatively pure sample for clear spectra. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify compounds. | Highly sensitive for detecting trace impurities, provides molecular weight confirmation of the main component and impurities. | Does not provide information on isomeric impurities, quantification can be complex without appropriate standards. |
Experimental Protocol: HPLC Analysis of Boc-Asp(OBzl)-OH
This protocol describes a general method for the reversed-phase HPLC (RP-HPLC) analysis of Boc-Asp(OBzl)-OH purity. The specific parameters may need to be optimized for the particular HPLC system and column used.
1. Materials and Reagents
-
Boc-Asp(OBzl)-OH sample
-
HPLC grade acetonitrile (ACN)
-
HPLC grade water
-
Trifluoroacetic acid (TFA)
-
Reference standard of Boc-Asp(OBzl)-OH (if available)
2. Instrumentation
-
HPLC system equipped with a UV detector, pump, and autosampler.
-
C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size).
3. Mobile Phase Preparation
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
4. Sample Preparation
-
Accurately weigh and dissolve the Boc-Asp(OBzl)-OH sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. HPLC Conditions
| Parameter | Value |
| Column | C18 reversed-phase, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: 0.1% TFA in Water; B: 0.1% TFA in ACN |
| Gradient | 30-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
6. Data Analysis
-
The purity of Boc-Asp(OBzl)-OH is determined by calculating the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Visualizing the Workflow and Method Comparison
To better illustrate the experimental process and the relationship between different analytical techniques, the following diagrams are provided.
Caption: Experimental workflow for HPLC analysis of Boc-Asp(OBzl)-OH.
Caption: Logical relationship between HPLC and other analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Precise measurement for the purity of amino acid and peptide using quantitative nuclear magnetic resonance [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. N-tert-Butoxycarbonyl-L-aspartic acid beta-benzyl ester | C16H21NO6 | CID 1581888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
A Comparative Guide to Aspartic Acid Protection: Boc-Asp(OBzl)-OH vs. Boc-Asp(OcHex)-OH for Suppressing Aspartimide Formation
For Researchers, Scientists, and Drug Development Professionals
Aspartimide formation is a significant challenge in solid-phase peptide synthesis (SPPS), leading to yield loss, difficult purifications, and the generation of hard-to-separate impurities. This side reaction is particularly prevalent in sequences containing aspartic acid (Asp), especially at Asp-Gly, Asp-Ser, and Asp-Asn motifs. The choice of the side-chain protecting group for Asp is a critical factor in mitigating this problem. This guide provides an objective comparison of two commonly used protected aspartic acid derivatives in Boc-SPPS, Boc-Asp(OBzl)-OH and Boc-Asp(OcHex)-OH, with a focus on their effectiveness in suppressing aspartimide formation, supported by experimental data.
The Mechanism of Aspartimide Formation
Aspartimide formation is an intramolecular cyclization reaction where the backbone amide nitrogen attacks the side-chain carboxyl group of the aspartic acid residue. This results in a five-membered succinimide ring, known as an aspartimide.[1] This intermediate is unstable and can lead to several undesired products, including racemization at the α-carbon of the aspartic acid and the formation of β-peptides, where the peptide bond is formed with the side-chain carboxyl group.[1][2]
In Boc-SPPS, aspartimide formation is primarily an acid-catalyzed reaction that can occur during the final cleavage step with strong acids like hydrogen fluoride (HF).[3] However, it can also be promoted by bases used during synthesis, such as diisopropylethylamine (DIEA).[3][4]
Caption: Mechanism of Aspartimide Formation.
Performance Comparison: Boc-Asp(OBzl)-OH vs. Boc-Asp(OcHex)-OH
The primary strategy to minimize aspartimide formation is to sterically hinder the intramolecular cyclization. This is achieved by using bulkier side-chain protecting groups. The cyclohexyl (OcHex) group is significantly bulkier than the benzyl (OBzl) group, providing a more effective steric shield.
Experimental data from a study on the model tetrapeptide, Glu-Asp-Gly-Thr, clearly demonstrates the superiority of the cyclohexyl ester in suppressing aspartimide formation under basic conditions.
| Protecting Group | Condition | Aspartimide Formation (%) | Reference |
| Benzyl Ester (OBzl) | Treatment with Diisopropylethylamine (DIEA) for 24h | ~51% | [3] |
| Cyclohexyl Ester (OcHex) | Treatment with Diisopropylethylamine (DIEA) for 24h | 0.3% | [3][4] |
As the data indicates, the use of Boc-Asp(OcHex)-OH resulted in a 170-fold reduction in aspartimide formation compared to Boc-Asp(OBzl)-OH under prolonged exposure to a tertiary amine base.[4]
Experimental Protocols
The following are generalized protocols for the use of Boc-Asp(OBzl)-OH and Boc-Asp(OcHex)-OH in Boc-SPPS.
General Boc-SPPS Deprotection and Coupling Cycle
This protocol outlines a standard cycle for adding an amino acid during Boc-SPPS.
Caption: General Boc-SPPS Workflow.
1. Resin Preparation:
-
Start with a suitable resin (e.g., Merrifield or PAM resin) with the first amino acid already attached and its N-terminus protected with a Boc group.
-
Swell the resin in dichloromethane (DCM) for 30 minutes.
2. Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.
-
Agitate for 30 minutes.
-
Drain the TFA/DCM solution.
-
Wash the resin with DCM (3x), isopropanol (IPA) (1x), and DCM (3x).
3. Neutralization:
-
Add a solution of 5-10% DIEA in DCM or N-methyl-2-pyrrolidone (NMP) to the resin.
-
Agitate for 10 minutes.
-
Drain the neutralization solution.
-
Wash the resin with DCM or NMP (3x).
4. Amino Acid Coupling (incorporating Boc-Asp(OBzl)-OH or Boc-Asp(OcHex)-OH):
-
Dissolve the Boc-protected amino acid (Boc-Asp(OBzl)-OH or Boc-Asp(OcHex)-OH), an activating agent (e.g., HBTU/HOBt), and DIEA in NMP.
-
Add the coupling solution to the resin.
-
Agitate for 1-2 hours. A ninhydrin test can be performed to monitor the completion of the reaction.
-
Drain the coupling solution.
-
Wash the resin with NMP (3x) and DCM (3x).
5. Final Cleavage and Deprotection:
-
After the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (including OBzl or OcHex) are removed simultaneously using a strong acid, typically anhydrous hydrogen fluoride (HF) with a scavenger such as anisole.
Conclusion
For peptide sequences prone to aspartimide formation, Boc-Asp(OcHex)-OH is a demonstrably superior choice compared to Boc-Asp(OBzl)-OH . The increased steric bulk of the cyclohexyl group provides significantly better protection against the intramolecular cyclization reaction, leading to higher purity of the crude peptide and simplifying downstream purification efforts. While Boc-Asp(OBzl)-OH is a commonly used building block, researchers synthesizing challenging sequences should strongly consider the use of Boc-Asp(OcHex)-OH to minimize the formation of aspartimide-related impurities.
References
Orthogonal Protection Strategies: A Comparative Guide to Boc-Asp(OBzl)-OH and its Alternatives in Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group strategy for trifunctional amino acids is paramount to the success of solid-phase peptide synthesis (SPPS). Aspartic acid, in particular, presents a significant challenge due to the propensity of its side-chain carboxyl group to induce aspartimide formation, a notorious side reaction that can lead to impurities, reduced yield, and racemization. This guide provides an objective comparison of the classical Boc-Asp(OBzl)-OH protection strategy with modern alternatives, primarily within the Fmoc/tBu framework, supported by experimental data and detailed protocols.
The Boc/Bzl Strategy: A Classic Approach to Mitigating Aspartimide Formation
The use of tert-butyloxycarbonyl (Boc) for Nα-protection in conjunction with benzyl-based (Bzl) side-chain protecting groups represents a foundational strategy in SPPS.[1][2] In this scheme, Boc-Asp(OBzl)-OH is the standard building block for incorporating aspartic acid. The core principle of this "quasi-orthogonal" strategy lies in the differential acid lability of the protecting groups.[2][3] The Nα-Boc group is cleaved at each cycle using a moderate acid, typically trifluoroacetic acid (TFA), while the more stable benzyl ester on the aspartate side chain remains intact.[1][2] This Bzl group is only removed during the final cleavage of the peptide from the resin, which requires a very strong acid like anhydrous hydrogen fluoride (HF).[1][4]
A primary advantage of the Boc/Bzl strategy is the inherent avoidance of base-catalyzed aspartimide formation. The repetitive deprotection steps are performed under acidic conditions, thus circumventing the primary mechanism that plagues the more common Fmoc/tBu strategy.
The Fmoc/tBu Strategy and the Challenge of Aspartimide Formation
The more modern and widely adopted Fmoc/tBu strategy utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and acid-labile groups like tert-butyl (tBu) for side-chain protection.[5] The standard building block here is Fmoc-Asp(OtBu)-OH. While this strategy offers milder deprotection conditions and avoids the use of hazardous HF, the repeated exposure to a base (typically piperidine) during the Fmoc removal cycles significantly increases the risk of aspartimide formation.[6][7] This is especially problematic in sequences where aspartic acid is followed by sterically unhindered residues such as glycine (Asp-Gly), asparagine (Asp-Asn), or serine (Asp-Ser).[8]
The formation of the cyclic aspartimide intermediate can lead to several undesirable byproducts, including the formation of β-aspartyl peptides and racemization of the aspartic acid residue, which are often difficult to separate from the target peptide.[6]
Performance Comparison of Aspartic Acid Protecting Groups
To combat aspartimide formation within the preferred Fmoc/tBu framework, several alternative side-chain protecting groups have been developed. These alternatives primarily focus on increasing steric hindrance around the side-chain ester to disfavor the intramolecular cyclization.
The following table summarizes experimental data on the extent of aspartimide formation with different aspartic acid protecting groups. The data is based on the synthesis of the model peptide VKDGYI, which is known to be prone to this side reaction, after prolonged treatment with piperidine to simulate the cumulative exposure during a lengthy synthesis.
| Protection Strategy | Asp Protecting Group | Deprotection (Side Chain) | Aspartimide Formation (% per cycle) in VKDGYI | Key Advantages | Key Disadvantages |
| Boc/Bzl | Boc-Asp(OBzl)-OH | HF, Hydrogenolysis | N/A (avoids base catalysis) | Avoids base-catalyzed aspartimide formation. | Harsh final cleavage conditions (HF); can still form aspartimide under acidic conditions.[9][10] |
| Fmoc/tBu | Fmoc-Asp(OtBu)-OH | TFA | ~1.5% | Standard, cost-effective. | High propensity for aspartimide formation in susceptible sequences.[6] |
| Fmoc/Mpe | Fmoc-Asp(OMpe)-OH | TFA | ~0.5% | Reduced aspartimide formation compared to OtBu. | More expensive than OtBu; does not completely eliminate the side reaction.[6] |
| Fmoc/Bno | Fmoc-Asp(OBno)-OH | TFA | ~0.1% | Extremely effective at minimizing aspartimide by-products, even in Asp-Gly sequences.[6] | Higher cost and molecular weight.[6] |
Data is compiled from studies on the model peptide VKDGYI and represents the rate of decay of the target peptide per deprotection cycle.[6]
Experimental Protocols
Detailed methodologies for the synthesis, cleavage, and deprotection using the compared strategies are provided below.
Protocol 1: General Boc-SPPS using Boc-Asp(OBzl)-OH
-
Resin Swelling: Swell Merrifield resin in dichloromethane (DCM) for 30 minutes in a fritted reaction vessel.[11]
-
First Amino Acid Coupling: Couple the C-terminal Boc-protected amino acid to the resin using standard coupling reagents (e.g., DCC/HOBt).
-
Iterative Cycle:
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes.[9]
-
Washing: Wash the resin thoroughly with DCM and isopropanol.
-
Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM for 5 minutes.[2]
-
Washing: Wash the resin with DCM.
-
Coupling: Couple the next Boc-amino acid (e.g., Boc-Asp(OBzl)-OH) (3 equivalents) activated with HBTU/DIEA in DMF for 1-2 hours.
-
-
Final Cleavage and Deprotection (HF Cleavage):
-
CAUTION: This procedure must be performed in a specialized HF-resistant apparatus within a dedicated fume hood by trained personnel.[1][3]
-
Dry the peptidyl-resin under vacuum.
-
Add scavengers (e.g., anisole, p-cresol) to the reaction vessel containing the resin.
-
Cool the vessel to -5 to 0°C.
-
Distill anhydrous HF into the vessel (approx. 10 mL per gram of resin).[1]
-
Stir the mixture at 0°C for 1 hour.
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide with cold diethyl ether, wash, and dry.[1]
-
Protocol 2: General Fmoc-SPPS using Alternative Asp Derivatives
-
Resin Swelling: Swell Rink Amide or Wang resin in N,N-dimethylformamide (DMF) for 30-60 minutes.[12]
-
First Amino Acid Coupling: If not pre-loaded, couple the first Fmoc-protected amino acid to the resin.
-
Iterative Cycle:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes.[12][13]
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling: Couple the next Fmoc-amino acid (e.g., Fmoc-Asp(OtBu)-OH, Fmoc-Asp(OMpe)-OH, or Fmoc-Asp(OBno)-OH) (3-5 equivalents) with an activating agent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIEA) in DMF for 1-2 hours.[12][14]
-
Washing: Wash the resin with DMF and DCM.
-
-
Final Cleavage and Deprotection (TFA Cleavage):
-
Wash the final peptidyl-resin with DCM and dry under vacuum.[9]
-
Prepare a cleavage cocktail. A standard cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).[9]
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and gently agitate for 2-3 hours at room temperature.[9][15]
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.[9]
-
Pellet the peptide by centrifugation, wash with cold ether, and dry.
-
Visualizing the Strategies
Diagrams created using Graphviz illustrate the core workflows and chemical logic.
Caption: Workflow for Boc-SPPS using Boc-Asp(OBzl)-OH.
Caption: Workflow for Fmoc-SPPS with alternative Asp protecting groups.
Caption: Mechanism of base-catalyzed aspartimide formation.
Conclusion
The choice of an orthogonal protection strategy for aspartic acid is a critical decision in peptide synthesis. The classical Boc-Asp(OBzl)-OH strategy remains a robust method for circumventing base-catalyzed aspartimide formation, making it highly suitable for sequences known to be problematic. However, the requirement for hazardous HF for final cleavage is a significant drawback.
For laboratories standardized on the milder and more common Fmoc/tBu chemistry , the standard Fmoc-Asp(OtBu)-OH is often adequate for non-challenging sequences. For peptides containing Asp-Gly or other sensitive motifs, the use of sterically hindered protecting groups is strongly recommended. Among the alternatives, Fmoc-Asp(OBno)-OH has demonstrated superior performance in nearly eliminating aspartimide formation. While the cost of these specialized monomers is higher, the investment can be justified by significantly improved crude purity, simplified purification, and higher overall yield of the target peptide, ultimately accelerating research and development timelines.
References
- 1. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. benchchem.com [benchchem.com]
- 6. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 7. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. media.iris-biotech.de [media.iris-biotech.de]
- 9. benchchem.com [benchchem.com]
- 10. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. rsc.org [rsc.org]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
A Head-to-Head Battle in Peptide Synthesis: Boc vs. Fmoc Protection of Aspartic Acid
For researchers, scientists, and drug development professionals, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups for aspartic acid in solid-phase peptide synthesis (SPPS) is a critical decision that significantly impacts yield, purity, and overall cost. This comprehensive guide provides an objective comparison, supported by experimental data, to inform the selection of the optimal strategy for synthesizing peptides containing this crucial amino acid.
The fundamental difference between the two most prevalent SPPS strategies lies in the chemical nature of the α-amino protecting group and the conditions required for its removal. Boc chemistry, the classic approach, utilizes the acid-labile Boc group, which is removed by treatment with a moderate acid like trifluoroacetic acid (TFA).[1] In contrast, the more modern Fmoc strategy employs a base-labile Fmoc group, which is cleaved using a secondary amine, most commonly piperidine.[2] This seemingly simple difference has profound implications when dealing with amino acids with reactive side chains, such as aspartic acid.
The Achilles' Heel of Aspartic Acid: Aspartimide Formation
The primary challenge in the synthesis of peptides containing aspartic acid is the formation of a cyclic succinimide derivative known as aspartimide.[3] This side reaction is particularly problematic as the aspartimide ring can be opened by nucleophiles to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, which are often difficult to separate.[1][3] Furthermore, this process can lead to racemization at the α-carbon of the aspartic acid residue.
The propensity for aspartimide formation is significantly influenced by the chemical environment of the deprotection steps. The basic conditions of Fmoc deprotection, specifically the use of piperidine, create a favorable environment for the backbone amide nitrogen to attack the side-chain ester of the aspartic acid, initiating cyclization.[3][4] This issue is especially pronounced in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs.[4]
Conversely, Boc chemistry is inherently less prone to aspartimide formation.[1][5] During the acid-mediated deprotection of the Boc group, the newly exposed N-terminal amine is protonated, rendering it non-nucleophilic and thus less likely to initiate the cyclization reaction.[1]
Performance Comparison: A Quantitative Look
The choice between Boc and Fmoc protection for aspartic acid often boils down to a trade-off between the risk of side reactions and the overall convenience and safety of the synthetic process. The following tables summarize key performance data.
| Feature | Boc-Aspartic Acid | Fmoc-Aspartic Acid | Analysis |
| Primary Side Reaction | Less prone to aspartimide formation.[5] | Highly prone to aspartimide formation, especially in Asp-Gly, Asp-Asn, and Asp-Ser sequences.[3][4][5] | The acidic deprotection in Boc-SPPS protonates the N-terminal amine, reducing its nucleophilicity and minimizing the risk of side-chain cyclization.[1] |
| Deprotection Conditions | Moderate acid (e.g., 50% TFA in DCM).[6] | Mild base (e.g., 20% piperidine in DMF).[3] | Fmoc chemistry offers milder deprotection conditions, which are generally compatible with a wider range of sensitive functional groups.[2][] |
| Final Cleavage | Strong acid (e.g., HF, TFMSA).[8] | Moderate acid (e.g., TFA).[2] | The use of highly corrosive and toxic HF in Boc-SPPS requires specialized equipment and handling procedures.[9] |
| Orthogonality | Graduated acid lability.[10] | Fully orthogonal protection scheme.[] | The Fmoc/tBu strategy provides true orthogonality, where the temporary and permanent protecting groups are removed by distinct chemical mechanisms.[2][] |
| Aggregation | Can be advantageous for hydrophobic sequences prone to aggregation.[6] | Aggregation can be a challenge in "difficult" sequences. | The protonation of the N-terminus in Boc-SPPS can disrupt interchain hydrogen bonding, mitigating aggregation.[6] |
Aspartimide Formation in a Model Peptide
The synthesis of the scorpion toxin II fragment, VKDGYI, is a well-established model for studying aspartimide formation. The following data, adapted from a comparative study, highlights the impact of different Fmoc-cleaving reagents on this side reaction.
| Fmoc-Cleaving Reagent | Aspartimide/Piperidide Formation (%) in VKDGYI-OH | Reference |
| 30% Piperidine in DMF | High (exact % varies with conditions) | [1] |
| 30% Piperidine / 0.1 M Formic Acid in DMF | Reduced compared to piperidine alone | [1] |
| 50% Morpholine in DMF | Almost no aspartimide formation | [1] |
Note: While morpholine significantly reduces aspartimide formation, its weaker basicity may lead to incomplete Fmoc cleavage in some sequences.[1]
To address the significant issue of aspartimide formation in Fmoc-SPPS, modified side-chain protecting groups for aspartic acid have been developed. The following table compares the performance of the standard tert-butyl (OtBu) protection with the 3-nitro-2-picolinoxy (OBno) group.
| Asp-Xxx Sequence | Aspartimide Formation (% per cycle) with Fmoc-Asp(OtBu)-OH | Aspartimide Formation (% per cycle) with Fmoc-Asp(OBno)-OH | Reference |
| Asp-Gly | High | ~0.1% | [5] |
| Asp-Asn | Significant | Almost undetectable | [5] |
| Asp-Arg | Significant | Almost undetectable | [5] |
Cost-Benefit Analysis
A direct comparison of the costs associated with Boc and Fmoc strategies for aspartic acid reveals a nuanced picture.
| Cost Factor | Boc-Aspartic Acid | Fmoc-Aspartic Acid | Analysis |
| Raw Material Cost | Generally lower for the basic protected amino acid. | Historically higher, but prices have become more competitive with widespread adoption.[][11] | The synthesis of Boc-amino acids is a mature process. However, the larger market for Fmoc-amino acids has driven down costs.[11] |
| Reagent and Solvent Costs | Requires large volumes of TFA for deprotection and potentially expensive and hazardous HF for final cleavage.[8] | Requires piperidine for deprotection and TFA for final cleavage. Overall solvent consumption in automated SPPS can be high.[11] | The cost of specialized reagents and safety measures for HF in Boc-SPPS can be substantial. |
| Process Costs (Labor and Equipment) | Can be more labor-intensive for manual synthesis. Requires specialized HF-resistant apparatus.[12][9] | Highly amenable to automation, which can reduce labor costs for routine synthesis.[] | The ease of automation is a significant factor in the widespread adoption of Fmoc chemistry. |
| Downstream Costs (Purification) | Lower risk of aspartimide-related impurities can simplify purification. | Higher risk of aspartimide formation can lead to complex purification challenges and lower yields of the desired product, increasing overall costs.[3][11] | The cost of mitigating aspartimide formation, either through specialized reagents or extensive purification, is a major consideration for the Fmoc strategy. |
Experimental Protocols
Detailed experimental protocols for the key steps in both Boc and Fmoc solid-phase peptide synthesis are provided below.
Boc-SPPS Cycle
Caption: Cyclical workflow of Boc-based solid-phase peptide synthesis.
Protocol for Boc Deprotection:
-
Swell the peptide-resin in dichloromethane (DCM).
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 5-30 minutes.[6]
-
Filter and wash the resin with DCM.[8]
Protocol for Neutralization:
-
Wash the resin with a neutralizing base solution, such as 10% diisopropylethylamine (DIEA) in DCM or DMF, to neutralize the protonated N-terminus.
-
Wash the resin with DCM and DMF to remove excess base.
Protocol for Amino Acid Coupling:
-
Pre-activate the incoming Boc-protected amino acid with a coupling reagent (e.g., HBTU, HATU) in DMF.
-
Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours.
-
Wash the resin with DMF and DCM.
Fmoc-SPPS Cycle
Caption: Cyclical workflow of Fmoc-based solid-phase peptide synthesis.
Protocol for Fmoc Deprotection:
-
Treat the peptide-resin with a solution of 20% piperidine in N,N-dimethylformamide (DMF) for 5-20 minutes.[10][13]
-
Filter and wash the resin thoroughly with DMF to remove the cleaved Fmoc group and piperidine.[13]
Protocol for Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid, a coupling reagent (e.g., HBTU, HATU), and a base (e.g., DIEA) in DMF.[13]
-
Add the activation solution to the resin and couple for 1-2 hours.
-
Wash the resin with DMF.[13]
Conclusion: Making the Right Choice
The decision between Boc and Fmoc protection for aspartic acid is not straightforward and depends heavily on the specific peptide sequence, the scale of the synthesis, and the available resources.
Choose Boc-Aspartic Acid when:
-
The peptide sequence is known to be highly prone to aspartimide formation (e.g., multiple Asp-Gly motifs).
-
The peptide is hydrophobic and susceptible to aggregation during synthesis.
-
The laboratory is equipped to handle hazardous reagents like HF.
Choose Fmoc-Aspartic Acid when:
-
Synthesizing routine peptides where aspartimide formation is not a major concern.
-
The peptide contains other sensitive functionalities that are not compatible with the acidic conditions of Boc-SPPS.
-
Automation and high-throughput synthesis are priorities.
-
Specialized derivatives like Fmoc-Asp(OBno)-OH are utilized to mitigate aspartimide formation in sensitive sequences.
Ultimately, a thorough understanding of the chemical principles and potential pitfalls of each strategy is paramount for the successful synthesis of aspartic acid-containing peptides. By carefully weighing the costs and benefits, researchers can select the most appropriate method to achieve their synthetic goals with the desired purity and yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. rsc.org [rsc.org]
A Senior Application Scientist's Guide to Chiral Purity Analysis of N-tert-Butoxycarbonyl-L-aspartic acid beta-benzyl Ester
For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral building blocks like N-tert-Butoxycarbonyl-L-aspartic acid beta-benzyl ester (Boc-L-Asp(OBzl)-OH) is a non-negotiable aspect of quality control. The presence of the undesired D-enantiomer can introduce diastereomeric impurities in peptide synthesis, potentially altering the pharmacological and toxicological profile of the final active pharmaceutical ingredient (API).[1] This guide provides an in-depth comparison of analytical techniques for determining the chiral purity of Boc-L-Asp(OBzl)-OH, grounded in experimental data and field-proven insights to empower you in selecting and implementing the most robust analytical strategy.
The Imperative of Chiral Purity in Peptide Synthesis
This compound is a crucial building block in the synthesis of complex peptides and pharmaceuticals. The stereochemical integrity of this and other amino acid derivatives is a critical quality attribute.[2] Even minute levels of the D-enantiomer can lead to the formation of diastereomeric peptides, which can be challenging to separate in downstream purification processes and may exhibit different biological activities, efficacy, and safety profiles.[3] Therefore, a highly sensitive and accurate analytical method for quantifying the enantiomeric excess (% ee) is paramount.
Comparative Analysis of Analytical Methodologies
The primary techniques for chiral purity analysis of N-protected amino acids are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Chiral Capillary Electrophoresis (CE). Each offers a unique set of advantages and disadvantages in terms of performance, efficiency, and applicability.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Chiral Capillary Electrophoresis (CE) |
| Principle | Direct separation of enantiomers on a chiral stationary phase (CSP). | Separation of enantiomers using a supercritical fluid mobile phase and a chiral stationary phase. | Separation based on differential migration of enantiomers in an electric field in the presence of a chiral selector in the background electrolyte. |
| Sample Preparation | Minimal; typically dissolution in a suitable solvent. | Minimal; dissolution in a suitable solvent. | Dissolution in the background electrolyte. |
| Instrumentation | Standard HPLC system with a chiral column and UV detector. | SFC system with a chiral column, back-pressure regulator, and detector (UV, MS). | CE instrument with a capillary, high-voltage power supply, and detector (UV). |
| Throughput | Moderate to high. | High, due to faster analysis times and equilibration. | High, with potential for automation of multiple samples. |
| Solvent Consumption | Moderate to high, depending on the method. | Low, as the primary mobile phase component (CO2) is recycled.[] | Extremely low. |
| Sensitivity (LOD/LOQ) | High, capable of detecting ≤0.05% of the minor enantiomer.[1] | High, often with better sensitivity than HPLC. | High, with low sample volume requirements. |
| Method Development | Can be complex, requiring screening of multiple CSPs and mobile phases. | Can be faster than HPLC due to rapid column equilibration. | Can be complex, involving optimization of buffer, chiral selector, voltage, and temperature. |
In-Depth Look at Chiral HPLC: The Industry Standard
Chiral HPLC is the most established and widely utilized technique for the enantiomeric purity assessment of pharmaceutical compounds.[5] The cornerstone of a successful chiral HPLC separation is the selection of an appropriate Chiral Stationary Phase (CSP). For N-protected amino acids like Boc-L-Asp(OBzl)-OH, several types of CSPs have demonstrated excellent performance.
Choosing the Right Chiral Stationary Phase (CSP)
The choice of CSP is critical and depends on the specific molecular interactions between the analyte and the stationary phase. For Boc-L-Asp(OBzl)-OH, the following CSPs are prime candidates:
-
Polysaccharide-based CSPs: These are the most versatile and widely used CSPs, typically based on cellulose or amylose derivatives coated or immobilized on a silica support. Columns like CHIRALPAK® IA, IC, and CHIRALCEL® OD are known for their broad enantioselectivity for a wide range of compounds, including N-protected amino acids.[1]
-
Macrocyclic Glycopeptide-based CSPs: CSPs like CHIROBIOTIC™ T (Teicoplanin) and CHIROBIOTIC™ R (Ristocetin A) are particularly effective for the separation of amino acids and their derivatives.[6][7] They offer multimodal separation mechanisms, including ion-exchange, hydrogen bonding, and steric interactions, making them powerful tools for method development.[6] For t-Boc amino acids, the reversed-phase mode is often the most effective on these columns.[6]
-
Zwitterionic CSPs: Quinine-based zwitterionic and anion-exchanger type CSPs, such as CHIRALPAK® ZWIX(+)™, have shown success in separating Nα-Fmoc protected amino acids and are a viable option for Boc-protected analogues.[8][9]
Experimental Protocol: Chiral HPLC Analysis of Boc-L-Asp(OBzl)-OH
This protocol provides a starting point for the method development and validation for the chiral purity analysis of Boc-L-Asp(OBzl)-OH.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column thermostat, and a UV detector.
2. Chromatographic Conditions (Starting Point):
-
Chiral Stationary Phase: CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particles.[2]
-
Mobile Phase: A gradient or isocratic mixture of an organic modifier (e.g., Methanol or Acetonitrile) and an aqueous buffer (e.g., Ammonium acetate or Ammonium formate). A typical starting point could be a reversed-phase system.[6]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 25 °C.[2]
-
Detection: UV at 230 nm.[2]
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Prepare a stock solution of the Boc-L-Asp(OBzl)-OH sample in the mobile phase or a suitable solvent at a concentration of 1 mg/mL.
-
Prepare a racemic standard of Boc-DL-Asp(OBzl)-OH at the same concentration to determine the elution order of the enantiomers and to calculate the resolution.
4. Method Validation:
-
The method should be validated according to the International Council for Harmonisation (ICH) guidelines, evaluating parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[10]
Visualizing the HPLC Workflow
Caption: A streamlined workflow for the chiral purity analysis of Boc-L-Asp(OBzl)-OH by HPLC.
Exploring Alternatives: Chiral SFC and CE
While chiral HPLC is the workhorse, alternative techniques like Chiral Supercritical Fluid Chromatography (SFC) and Chiral Capillary Electrophoresis (CE) offer compelling advantages in specific scenarios.
Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful "green" alternative to HPLC for chiral separations.[] It utilizes supercritical CO2 as the primary mobile phase, significantly reducing organic solvent consumption.
Key Advantages of Chiral SFC:
-
Speed: The low viscosity of supercritical fluids allows for higher flow rates and faster analysis times.
-
Efficiency: SFC often provides higher chromatographic efficiency compared to HPLC.
-
Green Chemistry: The use of CO2 as the main mobile phase component makes it an environmentally friendly technique.[]
Experimental Considerations for Chiral SFC:
-
Instrumentation: Requires a dedicated SFC system.
-
Mobile Phase: A mixture of supercritical CO2 and a polar organic co-solvent (e.g., methanol, ethanol). Additives like amines or acids are often used to improve peak shape and resolution.
-
CSPs: Many of the same CSPs used in HPLC can be employed in SFC.
Visualizing the SFC Workflow
Caption: The workflow for chiral purity analysis using the environmentally friendly SFC technique.
Chiral Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that requires minimal sample and solvent volumes. For chiral separations, a chiral selector is added to the background electrolyte.
Key Advantages of Chiral CE:
-
High Efficiency: CE can achieve very high theoretical plate counts, leading to excellent resolution.
-
Low Sample Consumption: Only nanoliter volumes of the sample are injected.
-
Versatility: A wide range of chiral selectors can be screened quickly.
Experimental Considerations for Chiral CE:
-
Chiral Selectors: Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE for amino acid enantiomers.[11] Macrocyclic antibiotics like vancomycin can also be employed.[12]
-
Method Development: Optimization of the background electrolyte pH, concentration of the chiral selector, applied voltage, and capillary temperature is crucial for achieving a good separation.
Conclusion and Recommendations
For the routine, high-throughput chiral purity analysis of this compound, chiral HPLC remains the gold standard due to its robustness, reliability, and widespread availability in pharmaceutical laboratories. The use of macrocyclic glycopeptide or polysaccharide-based CSPs in reversed-phase mode is a highly recommended starting point for method development.
Chiral SFC presents a compelling alternative, particularly for laboratories focused on "green chemistry" initiatives and high-throughput screening, offering faster analysis times and reduced solvent waste.
Chiral CE is an excellent orthogonal technique for method validation and for situations where sample volume is limited. Its high efficiency can provide confirmatory data to ensure the accuracy of the primary HPLC or SFC method.
Ultimately, the choice of analytical technique will depend on the specific requirements of the laboratory, including sample throughput, available instrumentation, and environmental considerations. A thorough method development and validation process is essential to ensure the generation of accurate and reliable data for this critical quality attribute.
References
- 1. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 11. Application of Amino Acid-Based Chiral Ionic Liquids for Enantioseparation in Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Acid-Labile Protecting Groups: Comparing Boc, Benzyl, and Beyond
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical element in the successful multi-step synthesis of complex molecules. Acid-labile protecting groups, which are stable under neutral to basic conditions but can be readily cleaved with acid, are a cornerstone of modern organic synthesis. This guide provides an objective comparison of the acid lability of the commonly used tert-butyloxycarbonyl (Boc) and benzyl (Bn) groups, alongside other key players like the trityl (Trt) and various silyl ethers, supported by experimental data and detailed protocols.
The choice of an appropriate acid-labile protecting group hinges on a delicate balance of factors, including the desired degree of lability, the presence of other sensitive functional groups (orthogonality), and the overall synthetic strategy.[1] The stability of these groups to acid is inversely related to the stability of the carbocation formed during their cleavage.[2]
Quantitative Comparison of Acid Lability
While direct kinetic comparisons under identical conditions are sparse in the literature, a relative order of acid lability can be established from a wealth of experimental observations. The following table summarizes the relative stability of common acid-labile protecting groups.
| Protecting Group | Abbreviation | Typical Deprotection Conditions | Relative Acid Lability | Notes |
| Trityl | Trt | Very mild acid (e.g., 1% TFA, formic acid)[3][4] | Very High | Highly sensitive to acid; useful for protecting primary alcohols and amines.[4] |
| 2,4-Dimethoxybenzyl | DMB | Mild acid (e.g., dilute TFA, DDQ)[1] | High | More labile than PMB and Bn due to enhanced carbocation stabilization.[1] |
| p-Methoxybenzyl | PMB | Mild to moderate acid (e.g., TFA, DDQ)[5] | Moderate to High | More labile than the unsubstituted benzyl group. |
| tert-Butoxycarbonyl | Boc | Strong acid (e.g., 20-50% TFA in DCM, HCl in dioxane)[6] | Moderate | Widely used in peptide synthesis; stable to a wide range of other conditions.[6] |
| tert-Butyldimethylsilyl | TBDMS/TBS | Moderate to strong acid (e.g., AcOH, CSA)[7][8] | Low to Moderate | Stability is highly dependent on steric hindrance. |
| Benzyl | Bn | Strong acid (e.g., HBr/AcOH, HF), but more commonly hydrogenolysis[9] | Low | Generally stable to conditions used for Boc removal.[6] |
| Triisopropylsilyl | TIPS | Strong acid, often requires prolonged reaction times[7][8] | Very Low | Significantly more stable to acid than TBDMS.[8] |
| tert-Butyldiphenylsilyl | TBDPS | Very strong acid, highly resistant[7][8] | Extremely Low | One of the most robust common silyl ethers towards acid.[8] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of protecting group strategies. The following are representative procedures for the deprotection of key acid-labile groups.
Protocol 1: Deprotection of a Boc-Protected Amine using Trifluoroacetic Acid (TFA)
This protocol is a standard procedure for the removal of the Boc group from an amine.[6]
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the Boc-protected amine in anhydrous DCM (typically 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the stirred solution. The final concentration of TFA typically ranges from 20% to 50% (v/v).
-
Allow the reaction to warm to room temperature and stir for 30 minutes to 4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and carefully wash with saturated aqueous NaHCO₃ solution to neutralize the acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate to yield the deprotected amine.
Protocol 2: Deprotection of a Benzyl Ether using Strong Acid
This method is suitable for substrates that are not sensitive to strong acidic conditions.[9]
Materials:
-
Benzyl-protected alcohol or phenol
-
Strong acid (e.g., 48% HBr in acetic acid or anhydrous HF)
-
Appropriate solvent (e.g., acetic acid, dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the benzyl ether in the chosen solvent.
-
Add the strong acid reagent. The reaction may require heating.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction by pouring it into a cold, stirred solution of saturated aqueous NaHCO₃.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate to obtain the deprotected alcohol or phenol.
Protocol 3: Mild Deprotection of a Trityl (Trt) Ether using Formic Acid
The high acid lability of the trityl group allows for its removal under very mild conditions.[3]
Materials:
-
Trityl-protected alcohol
-
Formic acid (88-97%)
-
Dioxane (optional)
-
Diethyl ether (Et₂O)
Procedure:
-
Dissolve the trityl ether in cold formic acid.
-
Stir the reaction for a short period (e.g., 5-15 minutes) at room temperature.
-
Remove the formic acid under reduced pressure.
-
Co-evaporate the residue with dioxane or another suitable solvent to remove residual formic acid.
-
Triturate the residue with diethyl ether to precipitate the deprotected alcohol, leaving the triphenylcarbinol byproduct in solution.
-
Filter and dry the product.
Protocol 4: Deprotection of a tert-Butyldimethylsilyl (TBS) Ether using Acetic Acid
This protocol describes the cleavage of a TBS ether under mild acidic conditions.[10]
Materials:
-
TBS-protected alcohol
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TBS-protected alcohol in a mixture of acetic acid, THF, and water (e.g., 3:1:1 v/v/v).
-
Stir the reaction at room temperature. The reaction time can vary from a few hours to overnight depending on the substrate.
-
Monitor the reaction by TLC.
-
Once complete, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected alcohol.
Decision-Making Workflow for Protecting Group Selection
The selection of an appropriate acid-labile protecting group is a critical decision in the design of a synthetic route. The following diagram illustrates a logical workflow to guide this process.
Conclusion
The choice of an acid-labile protecting group is a nuanced decision that significantly impacts the efficiency and success of a synthetic endeavor. While the Boc group offers a robust and widely applicable solution with moderate acid lability, the benzyl group provides greater stability to acidic conditions, often requiring hydrogenolysis for effective removal. For syntheses requiring very mild deprotection, the highly labile trityl and substituted benzyl groups are excellent choices. Silyl ethers offer a tunable range of acid stability primarily dictated by steric hindrance, allowing for fine-tuned orthogonal strategies. By carefully considering the factors outlined in this guide and utilizing the provided experimental protocols, researchers can make informed decisions to navigate the complexities of multi-step synthesis.
References
- 1. fiveable.me [fiveable.me]
- 2. Mechanisms of Catalytic Cleavage of Benzyl Phenyl Ether in Aqueous and Apolar Phases | Journal Article | PNNL [pnnl.gov]
- 3. Tuning the stability of alkoxyisopropyl protection groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
A Head-to-Head Comparison: Z-Asp-OBzl vs. Boc-Asp-OBzl in Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate protecting groups for amino acids is a critical decision that profoundly influences the efficiency, purity, and overall success of peptide synthesis. Aspartic acid, with its reactive side-chain carboxyl group, presents a particular challenge, necessitating a careful choice between various protected derivatives. This guide provides an objective, data-supported comparison between two widely used aspartic acid derivatives: N-α-Benzyloxycarbonyl-L-aspartic acid β-benzyl ester (Z-Asp-OBzl) and N-α-tert-Butoxycarbonyl-L-aspartic acid β-benzyl ester (Boc-Asp-OBzl).
The primary distinction between these two building blocks lies in their N-α-protecting groups—the Z-group (benzyloxycarbonyl) and the Boc-group (tert-butoxycarbonyl)—which dictates their application in different peptide synthesis strategies. Z-Asp-OBzl is a cornerstone of classical solution-phase peptide synthesis (SPPS), while Boc-Asp-OBzl is integral to the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS).
Performance and Strategic Comparison
The choice between Z-Asp-OBzl and Boc-Asp-OBzl is fundamentally a choice between synthesis methodologies. Z-Asp-OBzl, with its hydrogenation-labile Z-group, is primarily suited for the classical, often manual, solution-phase synthesis of peptides.[1] In contrast, Boc-Asp-OBzl is designed for solid-phase synthesis, where the acid-labile Boc group is repeatedly removed to allow for chain elongation, while the more acid-stable benzyl (Bzl) side-chain protection remains intact until the final cleavage step.
A significant challenge in the synthesis of peptides containing aspartic acid is the formation of an aspartimide, a cyclic succinimide intermediate that can lead to the formation of difficult-to-separate α- and β-peptide impurities and racemization.[2] The propensity for aspartimide formation is a critical performance indicator when comparing protecting group strategies.
Quantitative Data Summary
The following tables summarize key quantitative data related to the performance of Z-Asp-OBzl and Boc-Asp-OBzl in peptide synthesis.
| Parameter | Z-Asp-OBzl | Boc-Asp-OBzl | Analysis |
| Primary Synthesis Strategy | Solution-Phase Peptide Synthesis (LPPS)[1] | Solid-Phase Peptide Synthesis (SPPS) | The choice of derivative is dictated by the intended synthesis methodology. |
| N-α-Deprotection Condition | Catalytic Hydrogenation (e.g., H₂/Pd) or strong acids (HBr/AcOH)[1] | Moderate Acid (e.g., 50% TFA in DCM)[3] | Z-group deprotection is orthogonal to Boc and Fmoc strategies, while Boc deprotection is quasi-orthogonal to the Bzl side-chain protection.[3][4] |
| Side-Chain Deprotection | Catalytic Hydrogenation or strong acid (e.g., HF)[2] | Strong Acid (e.g., HF, TFMSA)[3] | Both benzyl esters are removed under harsh acidic conditions or by hydrogenolysis. |
| Automation Compatibility | Not suitable for standard automated SPPS[5] | Compatible with automated Boc-SPPS synthesizers[5] | Boc-SPPS is amenable to automation, offering higher throughput. |
| Solubility of Protected Peptides | Can be poor, leading to aggregation and purification challenges in solution-phase[1] | Generally good solubility of resin-bound peptide[1] | Solubility issues are a key consideration in solution-phase synthesis. |
Table 1: Strategic and Chemical Comparison of Z-Asp-OBzl and Boc-Asp-OBzl.
| Side Reaction | Protecting Group Strategy | Conditions | Extent of Side Reaction | Reference |
| Dipeptide Formation | During synthesis of Z-Asp(OBzl)-OH | Schotten-Baumann reaction with NaHCO₃ | 10% | [6] |
| During synthesis of Z-Asp(OBzl)-OH | Schotten-Baumann reaction with Na₂CO₃ | 20% | [6] | |
| Aspartimide Formation | Boc-Asp(OBzl)-OH (Boc/Bzl SPPS) | Treatment with Diisopropylethylamine (DIEA) for 24h | ~51% | |
| Boc-Asp(OcHex)-OH (Boc/Bzl SPPS) | Treatment with Diisopropylethylamine (DIEA) for 24h | 0.3% |
Table 2: Quantitative Comparison of Side Reactions.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for a comprehensive understanding of the practical application of these derivatives.
Solution-Phase Dipeptide Synthesis using Z-Asp(OBzl)-OH
This protocol outlines a general method for the chemical coupling of Z-Asp(OBzl)-OH to an amino acid ester in solution.[2]
Materials:
-
Z-Asp(OBzl)-OH
-
Amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl)
-
Coupling agent (e.g., DCC, EDC·HCl)
-
Coupling additive (e.g., HOBt)
-
Base (e.g., NMM, DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Aqueous solutions for work-up (1 M HCl, saturated NaHCO₃, brine)
-
Anhydrous Na₂SO₄
Procedure:
-
Activation: Dissolve Z-Asp(OBzl)-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM and cool to 0°C. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise and stir at 0°C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
Coupling: In a separate flask, dissolve the amino acid ester hydrochloride (1.0 eq) in DCM and neutralize with NMM or DIPEA (1.0-1.2 eq). Add the neutralized amino acid ester solution to the activated Z-Asp(OBzl)-OH solution at 0°C. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Filter the reaction mixture to remove the DCU precipitate. Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.
Solid-Phase Peptide Synthesis (SPPS) using Boc-Asp(OBzl)-OH
This protocol describes the incorporation of a Boc-Asp(OBzl)-OH residue into a peptide chain on a solid support using the Boc strategy.[7]
Materials:
-
Appropriate resin (e.g., Merrifield resin)
-
Boc-amino acids
-
Boc-Asp(OBzl)-OH
-
Deprotection solution: 50% TFA in DCM
-
Neutralization solution: 10% DIEA in DCM
-
Coupling agent (e.g., HBTU, DIC)
-
Solvents: DCM, DMF
Procedure:
-
Resin Swelling: Swell the resin in DCM for at least 30 minutes.
-
First Amino Acid Coupling: Couple the C-terminal Boc-amino acid to the resin.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc group.
-
Neutralization: Neutralize the resin with 10% DIEA in DCM.
-
Coupling: Couple the next Boc-amino acid (e.g., Boc-Asp(OBzl)-OH) using a suitable activating agent (e.g., HBTU/DIEA) in DMF.
-
Repeat: Repeat the deprotection, neutralization, and coupling steps until the desired peptide sequence is assembled.
-
Final Cleavage: Cleave the peptide from the resin and remove the side-chain protecting groups (including the benzyl ester) using a strong acid such as anhydrous HF.
Visualizing Workflows and Pathways
The following diagrams, created using Graphviz, illustrate the experimental workflows and a relevant biological pathway where peptides synthesized with these derivatives may be applied.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Integrins: An Overview of Structural and Functional Aspects - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Amino acids and peptides. XVIII. Dipeptide formation during the synthesis of Z-Asp(OBzl)-OH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural basis of neuropeptide Y signaling through Y1 and Y2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
N-tert-Butoxycarbonyl-L-aspartic acid beta-benzyl ester proper disposal procedures
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of N-tert-Butoxycarbonyl-L-aspartic acid beta-benzyl ester (Boc-L-Asp(OBzl)-OH).
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat.[1][2][3] All handling of this substance should be conducted in a well-ventilated area or under a chemical fume hood.[1][2] Avoid generating dust.[2] In case of accidental contact, follow these first-aid measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention if irritation persists.[1][4]
-
Skin Contact: Wash off immediately with soap and plenty of water, removing any contaminated clothing.[1][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[1][4]
-
Ingestion: Rinse the mouth with water and seek immediate medical attention.[1][4]
Hazard Profile Summary
While some suppliers classify this chemical as not meeting GHS hazard criteria, others indicate potential hazards.[5] It is crucial to handle it with care. The primary hazards are summarized below.
| Hazard Type | Description |
| Physical Hazards | None identified.[2][4] |
| Health Hazards | May be harmful if swallowed, inhaled, or in contact with skin.[2][3] Can cause skin and serious eye irritation.[2] May cause respiratory irritation.[2] |
| Environmental Hazards | No specific environmental hazards are listed. The substance is not known to be hazardous to the environment or non-degradable in wastewater treatment plants.[2][4] |
| Hazardous Decomposition | Thermal decomposition can release irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[1][2] |
Step-by-Step Disposal Protocol
Disposal of this compound must comply with all federal, state, and local environmental regulations.[3]
1. Waste Collection:
- Collect waste this compound and any materials contaminated with it (e.g., filter paper, gloves) in a designated, properly labeled, and sealed container.
- The container should be suitable for chemical waste and kept closed when not in use.
2. Spill Management:
- In the event of a small spill, carefully sweep or shovel the solid material into a suitable container for disposal.[4] Avoid creating dust.
- For larger spills, use appropriate tools to place the material into a convenient waste disposal container.[3]
- Ensure the spill area is thoroughly cleaned after material collection.
3. Final Disposal:
- Dispose of the waste container through an approved waste disposal plant or a licensed chemical waste contractor.[1][2]
- Do not dispose of this chemical down the drain or in regular trash.
- Contaminated packaging should also be disposed of as chemical waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling N-tert-Butoxycarbonyl-L-aspartic acid beta-benzyl ester
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of N-tert-Butoxycarbonyl-L-aspartic acid beta-benzyl ester (Boc-L-Asp(OBzl)-OH), a key reagent in peptide synthesis.[1] Adherence to these protocols is crucial for minimizing risks and ensuring the integrity of your research.
Immediate Safety and Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance according to several safety data sheets, handling it with care and using appropriate personal protective equipment is a mandatory laboratory practice.[2][3][4][5] The primary hazards are potential skin, eye, and respiratory irritation upon direct contact or inhalation of the powder.[6][7]
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles (compliant with EN 166) | Protects eyes from dust particles and accidental splashes.[2] |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents direct skin contact with the chemical.[2] |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing.[2] |
| Respiratory Protection | Type N95 (US) or equivalent respirator | Recommended for large-scale operations or in situations where dust generation is significant to prevent inhalation.[2] Not typically required for small-scale laboratory use under normal conditions with adequate ventilation.[2] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for safety and efficiency.
Step 1: Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly closed container in a dry, refrigerated (0-8 °C), and well-ventilated area.[1][2]
-
Keep it away from strong oxidizing agents, as they are incompatible materials.[2]
Step 2: Handling and Use
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.
-
Avoid direct contact with skin, eyes, and clothing.[2]
-
Do not breathe in the dust.[2]
-
After handling, wash hands thoroughly.[7]
Step 3: Accidental Spills
-
In the event of a spill, ensure the area is well-ventilated.
-
For small spills, sweep up the solid material and place it into a suitable, labeled container for disposal.[2]
-
Avoid generating dust during cleanup.
-
Refer to the emergency procedures outlined below for detailed guidance.
Emergency and First Aid Procedures
Immediate and appropriate first aid is critical in case of accidental exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[2] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation persists.[2] |
| Inhalation | Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[2] |
| Ingestion | Clean the mouth with water and seek medical attention.[2] |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Unused Material: Dispose of the contents and container to an approved waste disposal plant.[6][7] Entrust the disposal to a licensed waste disposal company.[5]
-
Contaminated Materials: Any materials, such as gloves or wipes, that have come into contact with the chemical should be placed in a sealed, labeled bag and disposed of as chemical waste.
-
Compliance: All disposal activities must be in accordance with local and national regulations.[5]
Chemical Spill Workflow
The following diagram outlines the logical steps to be taken in the event of a chemical spill.
Caption: Workflow for a chemical spill response.
References
- 1. chemimpex.com [chemimpex.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. This compound | C16H21NO6 | CID 1581888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. carlroth.com [carlroth.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
